Technical Documentation Center

2-piperazin-1-yl-N-pyridin-2-yl-acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-piperazin-1-yl-N-pyridin-2-yl-acetamide
  • CAS: 682802-93-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-piperazin-1-yl-N-pyridin-2-yl-acetamide as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rational design of bioactive molecules heavily relies on "privileged scaffolds"—molecular frameworks that provide favorable physicochemical properties and versatile bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of bioactive molecules heavily relies on "privileged scaffolds"—molecular frameworks that provide favorable physicochemical properties and versatile binding capabilities across diverse biological targets[1][2]. 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) represents a highly strategic bifunctional building block. By integrating a flexible piperazine ring, a hydrogen-bonding acetamide linker, and an aromatic pyridine moiety, this compound serves as a foundational core for synthesizing libraries of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[3][4].

This technical whitepaper provides an authoritative overview of the compound's basic properties, structural causality, step-by-step synthesis protocols, and its integration into pharmacological signaling pathways.

Physicochemical & Structural Properties

The pharmacological utility of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide stems from the synergistic contribution of its three structural components[3]:

  • Piperazine Ring: A saturated six-membered heterocycle that enhances aqueous solubility, provides tunable basicity (pKa modulation), and improves overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2].

  • Acetamide Linker: Offers conformational flexibility while acting as both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for orienting the molecule within enzyme active sites.

  • Pyridine Ring: An electron-deficient aromatic system that improves lipophilicity and frequently engages in π−π stacking or hydrogen bonding with target residues (e.g., the hinge region of kinases)[1].

Quantitative Data Summary

The following table summarizes the core quantitative properties of the scaffold, validated through computational and analytical databases[5][6].

PropertyValue / Description
Chemical Name 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide
CAS Registry Number 682802-93-3
Molecular Formula C₁₁H₁₆N₄O
Molecular Weight 220.27 g/mol
Monoisotopic Mass 220.1324 Da
SMILES String O=C(CN1CCNCC1)Nc2ccccn2
Predicted CCS ([M+H]+) 150.7 Ų
Structural Classification Heterocyclic Building Block / Pharmaceutical Intermediate

Chemical Synthesis & Derivatization Protocols

Synthesizing this scaffold requires strict control over nucleophilic substitution to prevent unwanted side reactions, such as over-alkylation. The protocol below outlines a highly reproducible, two-stage methodology utilizing protecting group chemistry to ensure a self-validating, high-yield workflow[4][7].

Phase 1: Acylation of 2-Aminopyridine

Causality: Chloroacetyl chloride is highly electrophilic. The reaction must be performed at low temperatures (0–5°C) to prevent the exothermic degradation of the reagents and to suppress the formation of di-acylated byproducts. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl generated, driving the reaction forward[7].

  • Preparation: Dissolve 1.0 equivalent of 2-aminopyridine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution.

  • Acylation: Cool the reaction vessel to 0–5°C using an ice bath. Introduce 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes.

  • Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous MgSO₄. Concentrate in vacuo to yield the intermediate 2-chloro-N-(pyridin-2-yl)acetamide .

Phase 2: Nucleophilic Substitution & Deprotection

Causality: Reacting the chloroacetamide intermediate directly with unprotected piperazine often results in bis-alkylation (two chloroacetamide molecules reacting with one piperazine). By utilizing mono-Boc-protected piperazine, nucleophilic attack is strictly limited to the secondary amine, ensuring a 1:1 stoichiometric coupling[4].

  • Substitution: Dissolve the 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq) in acetonitrile. Add 1-Boc-piperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heating: Reflux the mixture at 80°C for 8–12 hours. Monitor via TLC until the chloro intermediate is consumed.

  • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the Boc-protected precursor.

  • Deprotection: Dissolve the precursor in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours to cleave the Boc group.

  • Final Recovery: Concentrate the solution, neutralize with 1M NaOH, and extract with ethyl acetate to yield pure 2-piperazin-1-yl-N-pyridin-2-yl-acetamide .

Caption: Experimental workflow for synthesizing the piperazine-acetamide-pyridine scaffold.

Pharmacological Relevance & Signaling Pathway Integration

Once synthesized, the secondary amine of the piperazine ring serves as a versatile synthetic handle[2]. Medicinal chemists frequently functionalize this nitrogen via reductive amination, sulfonylation, or cross-coupling to generate libraries of targeted inhibitors.

Application in Kinase Inhibition (PI3K/Akt/mTOR Pathway)

Derivatives of pyridine-acetamide scaffolds are highly effective in targeting the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in various human cancers[4].

  • Mechanistic Action: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the hinge region of the PI3K ATP-binding pocket. Meanwhile, the functionalized piperazine ring extends into the solvent-exposed region, improving the pharmacokinetic profile and preventing off-target toxicity[4].

Caption: PI3K/Akt/mTOR pathway inhibition by functionalized piperazine-pyridine derivatives.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-piperazin-1-yl-N-pyridin-2-yl-acetamide prior to downstream biological assays, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Confirms molecular weight and assesses purity.

    • Expected Result: A dominant peak at m/z 221.14 corresponding to the [M+H]+ adduct[6]. Purity should exceed 95% based on the UV chromatogram (typically measured at 254 nm due to the pyridine chromophore).

  • Nuclear Magnetic Resonance (¹H NMR):

    • Purpose: Verifies structural connectivity.

    • Expected Result (CDCl₃, 400 MHz): The pyridine protons will appear downfield in the aromatic region ( δ 7.0–8.3 ppm). The acetamide linker (CH₂) typically presents as a singlet around δ 3.1–3.3 ppm. The piperazine protons will appear as multiplets in the aliphatic region ( δ 2.5–3.0 ppm), confirming the successful substitution and deprotection of the Boc group.

References

  • MolAid. "2-piperazin-1-yl-N-pyridin-2-yl-acetamide - CAS 682802-93-3". MolAid Chemical Database. Available at:[Link]

  • PubChemLite. "682802-93-3 (C11H16N4O)". Université du Luxembourg. Available at:[Link]

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". NIH PubMed Central. Available at:[Link]

Sources

Exploratory

The 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide Scaffold: A Master Key in 5-HT1A Receptor Antagonist Design

Executive Overview In contemporary neuropharmacology and drug discovery, the rational design of central nervous system (CNS) therapeutics relies heavily on privileged chemical scaffolds. 2-piperazin-1-yl-N-pyridin-2-yl-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In contemporary neuropharmacology and drug discovery, the rational design of central nervous system (CNS) therapeutics relies heavily on privileged chemical scaffolds. 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) is a highly versatile building block that forms the structural backbone of several potent G-protein coupled receptor (GPCR) modulators[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic precursor. Its tripartite structure—comprising a reactive piperazine ring, an acetamide spacer, and a pyridine cap—provides the exact spatial geometry required to mimic endogenous monoamines like serotonin (5-HT) and dopamine[2]. Most notably, this scaffold is the direct synthetic progenitor to WAY-100635 , a highly selective, silent antagonist of the 5-HT1A receptor widely used in both preclinical behavioral models and human Positron Emission Tomography (PET) imaging[3].

Physicochemical & Structural Profiling

The utility of this scaffold stems from its carefully balanced physicochemical properties, which allow for high solubility during synthesis while maintaining the lipophilicity required for eventual blood-brain barrier (BBB) penetration upon derivatization.

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical/Synthetic Significance
CAS Number 682802-93-3Standardized registry identifier[1].
Molecular Formula C11H16N4OProvides a low-molecular-weight starting point (Lead-like).
Molecular Weight 220.27 g/mol Leaves ~280 Da for further functionalization to stay under Lipinski's limit[1].
Monoisotopic Mass 220.1324 DaCritical for LC-MS monitoring during synthesis[4].
Hydrogen Bond Donors 2Piperazine NH allows functionalization; Amide NH directs conformation.
Hydrogen Bond Acceptors 4Facilitates aqueous solubility in physiological buffers.
Rotatable Bonds 3Confers necessary flexibility to adapt to GPCR binding pockets.

Mechanistic Pharmacology: The 5-HT1A Connection

The 5-HT1A receptor is a critical target for anxiety, depression, and schizophrenia. Endogenous serotonin acts as an agonist, coupling the receptor to Gi/o proteins, which subsequently inhibits adenylyl cyclase and reduces cAMP levels.

Derivatives of the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold, such as WAY-100635, act as competitive silent antagonists [5]. They bind to the orthosteric site with sub-nanomolar affinity but possess zero intrinsic efficacy, thereby blocking serotonin without triggering the downstream Gi/o signaling cascade[6].

G Substrate Serotonin (5-HT) Receptor 5-HT1A Receptor (GPCR) Substrate->Receptor Agonism Antagonist WAY-100635 / Analogs Antagonist->Receptor Competitive Antagonism Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction

Fig 1: 5-HT1A GPCR signaling pathway and competitive antagonism by WAY-100635 derivatives.

Synthetic Methodologies: From Scaffold to API

To transform the inactive core scaffold into a potent 5-HT1A antagonist, a precise three-step synthetic workflow is employed. The secondary amine of the piperazine is first arylated, the acetamide linker is reduced to an ethylamine bridge, and the resulting amine is acylated to lock the molecule into its bioactive conformation[6].

Synthesis Core 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Step1 N-Arylation (Buchwald-Hartwig) Core->Step1 Int1 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide Step1->Int1 Step2 Amide Reduction (DIBAL-H) Int1->Step2 Int2 N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyridin-2-amine Step2->Int2 Step3 N-Acylation (Cyclohexanecarbonyl chloride) Int2->Step3 Final WAY-100635 (5-HT1A Antagonist) Step3->Final

Fig 2: Step-by-step synthetic workflow from the acetamide core to the final WAY-100635.

Self-Validating Experimental Protocols

The following protocols detail the transformation of the core scaffold into WAY-100635, emphasizing the causality behind reagent selection and the built-in validation steps required to ensure scientific integrity.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Install the 2-methoxyphenyl pharmacophore onto the piperazine ring to yield 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide (CAS: 146714-63-8)[7].

  • Causality: While SNAr is common for electron-deficient aryl halides, 2-bromoanisole is electron-rich. Palladium catalysis is mandatory to overcome the high activation energy. BINAP is selected as the ligand because its wide bite angle favors the reductive elimination step critical for secondary amines[8].

  • Procedure:

    • Charge a flame-dried Schlenk flask with 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (1.0 eq), 2-bromoanisole (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq).

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous toluene (0.2 M) and heat to 90 °C for 12 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active starting material spot disappears. Confirm the intermediate via LC-MS (Expected m/z: 327.18 [M+H]+)[9].

Protocol 2: Controlled Reduction of the Acetamide Linker

Objective: Reduce the acetamide to an ethylamine bridge.

  • Causality: The acetamide carbonyl must be removed to provide the exact 2-carbon aliphatic spacing required for the 5-HT1A binding pocket. Diisobutylaluminum hydride (DIBAL-H) is chosen over Lithium Aluminum Hydride (LAH) to prevent over-reactivity and potential reductive cleavage of the newly formed aryl-piperazine bond[6].

  • Procedure:

    • Dissolve the intermediate from Protocol 1 in anhydrous THF (0.1 M) and cool to 0 °C under Argon.

    • Dropwise add DIBAL-H (1.0 M in THF, 3.0 eq) over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation: Quench using the Fieser method (or saturated Rochelle's salt solution) to break down the aluminum emulsion, ensuring high recovery of the amine. Validate successful reduction via IR spectroscopy by confirming the complete disappearance of the strong amide carbonyl stretch at ~1680 cm⁻¹.

Protocol 3: N-Acylation to Yield WAY-100635

Objective: Acylate the secondary amine to lock the conformation and increase lipophilicity.

  • Causality: Introducing the cyclohexanecarbonyl group shields the basic nitrogen, drastically increasing the compound's blood-brain barrier (BBB) permeability—a strict prerequisite for CNS-active drugs and PET radiotracers[10]. Triethylamine (TEA) is used as an acid scavenger to prevent the protonation of the piperazine nitrogens, which would stall the reaction[6].

  • Procedure:

    • Dissolve the reduced intermediate in anhydrous DCM (0.1 M). Add TEA (2.0 eq) and cool to 0 °C.

    • Dropwise add cyclohexanecarbonyl chloride (1.1 eq).

    • Stir at room temperature for 2 hours.

    • Wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

  • Self-Validation: Purify via flash chromatography. Validate the final structure using ¹H-NMR, ensuring the presence of the cyclohexyl multiplet protons between 1.0–2.0 ppm and the intact pyridine/piperazine signals[6].

Analytical Validation Standards

To ensure rigorous quality control, the following analytical parameters must be met for the core scaffold and its primary arylated intermediate.

Table 2: Analytical Characterization Metrics
CompoundExpected LC-MS [M+H]+Key ¹H-NMR Signatures (CDCl3)Validation Milestone
Core Scaffold (CAS: 682802-93-3)221.14δ 8.30 (d, 1H, Pyridine), δ 3.15 (s, 2H, Acetamide CH2)Confirms intact acetamide linker.
Intermediate 1 (CAS: 146714-63-8)327.18δ 6.85-7.05 (m, 4H, Anisole), δ 3.85 (s, 3H, OCH3)Confirms successful Buchwald-Hartwig arylation.
WAY-100635 423.28δ 1.20-1.80 (m, 10H, Cyclohexyl), δ 3.85 (s, 3H, OCH3)Confirms full reduction and subsequent acylation.

References

  • PubChem Compound Summary for CID 2737189 (2-piperazin-1-yl-N-pyridin-2-yl-acetamide) . National Center for Biotechnology Information. Retrieved from:[Link]

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 . Journal of Medicinal Chemistry, American Chemical Society (2000). Retrieved from:[Link]

  • Design, Synthesis, Radiolabeling, and in Vitro and in Vivo Evaluation of Bridgehead Iodinated Analogues of WAY-100635 as Potential SPECT Ligands for the 5-HT1A Receptor . Journal of Medicinal Chemistry, American Chemical Society (2011). Retrieved from:[Link]

Sources

Foundational

The Bifunctional Pharmacophore: Mechanism of Action of 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse target classes—is paramount. 2-piperazin-1-yl-N-pyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse target classes—is paramount. 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) represents a highly versatile, bifunctional building block [1]. Structurally, it merges a basic piperazine ring with a planar N-(pyridin-2-yl)acetamide moiety. This unique architecture allows it to function via two distinct, highly sought-after mechanisms of action (MoA):

  • Aminergic GPCR Modulation via orthosteric salt-bridge anchoring.

  • Kinase Inhibition via bidentate hinge-region hydrogen bonding.

This whitepaper provides an in-depth technical analysis of these dual mechanisms, offering validated experimental protocols and structural rationales for researchers developing targeted therapeutics, including emerging modalities like Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Pillar I: Aminergic GPCR Modulation

The piperazine moiety is a cornerstone in the design of Central Nervous System (CNS) therapeutics, particularly those targeting aminergic G Protein-Coupled Receptors (GPCRs) such as the 5-HT (serotonin) and D2 (dopamine) receptor families [2].

Structural Causality

At physiological pH (7.4), the secondary amine of the piperazine ring (pKa ≈ 9.8) is predominantly protonated. This positive charge is not merely a physicochemical trait; it is a mechanistic necessity. The protonated nitrogen acts as a critical pharmacophore, forming a highly conserved electrostatic salt bridge with an aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the GPCR [3].

This primary anchoring event allows the appended N-(pyridin-2-yl)acetamide tail to extend into the hydrophobic sub-pockets of the receptor, engaging in edge-to-face π-π stacking with aromatic residues (e.g., Phe6.51 and Phe6.52 in TM6). This stabilizes the receptor in either an active (agonist) or inactive (antagonist) conformation, thereby modulating downstream Gi/o protein coupling and adenylyl cyclase activity.

GPCR_Pathway Ligand Piperazine Scaffold (Protonated N+) Receptor Aminergic GPCR (e.g., 5-HT1A / D2) Ligand->Receptor Salt Bridge to Asp3.32 π-π with Phe6.52 G_protein Gi/o Protein Complex (α, β, γ subunits) Receptor->G_protein Conformational Shift GDP/GTP Exchange Adenylyl Adenylyl Cyclase (Inhibited) G_protein->Adenylyl Gαi Subunit Binding cAMP cAMP Levels (Decreased) Adenylyl->cAMP Reduced Catalysis

Fig 1: GPCR modulation via piperazine salt-bridge interaction with Asp3.32.

Mechanistic Pillar II: Kinase Hinge Binding

Beyond GPCRs, the N-(pyridin-2-yl)acetamide fragment is a privileged motif in the development of Type I and Type II ATP-competitive kinase inhibitors [4].

Structural Causality

The ATP-binding cleft of most kinases contains a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. Endogenous ATP binds here via hydrogen bonds to the peptide backbone. The N-(pyridin-2-yl)acetamide scaffold mimics the adenine ring of ATP.

The mechanism relies on a bidentate hydrogen-bonding network :

  • H-Bond Acceptor: The basic nitrogen of the pyridine ring accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met/Cys residues depending on the specific kinase).

  • H-Bond Donor: The adjacent acetamide NH donates a hydrogen bond to the backbone carbonyl (C=O) of the hinge.

The rigidity of this motif, enforced by a weak intramolecular hydrogen bond between the pyridine nitrogen and the acetamide NH, pre-organizes the molecule into a planar conformation, minimizing the entropic penalty upon binding.

Kinase_Binding Scaffold N-(pyridin-2-yl)acetamide Moiety Pyridine Pyridine Nitrogen (H-bond Acceptor) Scaffold->Pyridine Acetamide Acetamide NH (H-bond Donor) Scaffold->Acetamide Hinge Kinase Hinge Region (Backbone NH & C=O) Pyridine->Hinge Binds Backbone NH Acetamide->Hinge Binds Backbone C=O Inhibition ATP Competitive Inhibition Hinge->Inhibition Blocks ATP Cleft

Fig 2: Bidentate hydrogen bonding of the acetamide-pyridine motif at the kinase hinge region.

Quantitative Data & Physicochemical Profiling

To successfully deploy this scaffold in a drug discovery pipeline, researchers must understand its baseline physicochemical parameters. The table below summarizes the core metrics that make this scaffold highly druggable (Lipinski Rule of 5 compliant).

Property / MetricValue / CharacteristicMechanistic Relevance
Molecular Weight 220.27 g/mol Low MW allows for extensive derivatization without exceeding 500 Da.
LogP (Predicted) 0.8 - 1.2Optimal lipophilicity for CNS penetration and oral bioavailability.
Piperazine pKa ~9.8Ensures protonation at physiological pH for Asp3.32 salt-bridge formation.
H-Bond Donors 2 (Amine, Amide)Facilitates kinase hinge binding and aqueous solubility.
H-Bond Acceptors 4Enhances target residence time via polar interactions.
Typical Target Affinity Low nM to sub-μMActs as an excellent starting point for hit-to-lead optimization.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. These assays are designed to isolate the specific mechanistic actions of the scaffold.

Protocol A: Validating GPCR Orthosteric Binding (Radioligand Displacement)

Purpose: To confirm that the piperazine moiety interacts with the orthosteric site via the Asp3.32 salt bridge.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Buffer Setup: Resuspend the pellet in assay buffer containing 50 mM Tris-HCl, 4 mM CaCl2, and 0.1% ascorbic acid to prevent ligand oxidation.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of [³H]-8-OH-DPAT (a selective orthosteric agonist), and varying concentrations of the synthesized scaffold derivative (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validating Control: Include a well with 10 µM unlabeled serotonin (5-HT) to define non-specific binding (NSB). Causality: If the scaffold displaces[³H]-8-OH-DPAT identically to endogenous 5-HT, it confirms competitive binding at the Asp3.32 orthosteric site.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

Protocol B: Validating Kinase Hinge Binding (HTRF Assay)

Purpose: To quantify ATP-competitive inhibition driven by the N-(pyridin-2-yl)acetamide moiety.

  • Reagent Preparation: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) format. Causality: HTRF utilizes a time delay before measuring fluorescence, which completely eliminates the short-lived auto-fluorescence commonly emitted by highly conjugated pyridine scaffolds, ensuring a high Z'-factor (>0.7).

  • Enzyme Reaction: Mix 1 nM recombinant kinase (e.g., CDK2), 100 nM biotinylated peptide substrate, and the scaffold derivative in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • ATP Competition: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the HTRF detection mixture containing a Europium cryptate-labeled anti-phospho-antibody (donor) and Streptavidin-XL665 (acceptor) formulated in EDTA to stop the kinase reaction.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Conclusion and Future Directions

The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold is a masterclass in rational drug design. By combining the basic, salt-bridge-forming properties of piperazine with the rigid, bidentate hydrogen-bonding capacity of an aminopyridine derivative, it offers medicinal chemists a dual-threat pharmacophore.

Currently, this scaffold is seeing a resurgence in the field of Targeted Protein Degradation (PROTACs) . Its ability to tightly bind kinases makes it an ideal "warhead" ligand, which, when attached to an E3 ligase recruiter via the piperazine nitrogen, can facilitate the ubiquitination and degradation of oncogenic kinases [1].

References

  • Semantic Scholar / MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Structure and Function of Serotonin G protein Coupled Receptors. PMC. Retrieved from:[Link]

Exploratory

A Technical Guide to the Biological and Medicinal Chemistry of the 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide Scaffold

Abstract The confluence of piperazine, pyridine, and an acetamide linker creates the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold, a modular and versatile core in modern medicinal chemistry. While direct biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of piperazine, pyridine, and an acetamide linker creates the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold, a modular and versatile core in modern medicinal chemistry. While direct biological data on the parent molecule is sparse, its significance is underscored by its role as a key synthetic intermediate and the diverse pharmacological activities exhibited by its derivatives. This technical guide deconstructs the scaffold's components, explores its synthetic pathways, and provides an in-depth analysis of the primary biological activities demonstrated by its analogs. We will delve into its crucial role in developing Central Nervous System (CNS) agents, particularly serotonin 5-HT1A receptor ligands, as well as the documented antimicrobial, antifungal, and enzyme-inhibiting properties of structurally related compounds. This document serves as a resource for researchers and drug development professionals, providing both a high-level strategic overview and detailed experimental protocols to facilitate further exploration of this promising chemical space.

Introduction: A Privileged Scaffold in Drug Discovery

The Strategic Value of Privileged Scaffolds

In drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, often unrelated, biological targets by presenting functional groups in specific spatial orientations. The piperazine nucleus is a quintessential example of such a scaffold, found in numerous clinically approved drugs.[1][2] Its non-planar, chair-like conformation and the presence of two nitrogen atoms allow for extensive chemical modification, modulation of physicochemical properties like solubility and basicity, and crucial hydrogen bond interactions with protein targets.[2]

Deconstruction of the Core Moiety

The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide structure is a deliberate combination of three key pharmacophoric elements:

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. It frequently serves as a linker or a core component to improve aqueous solubility and bioavailability.[3] Its derivatives are known to exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][4]

  • Pyridine Ring: An aromatic heterocyclic amine that is a common feature in many pharmaceuticals. It can participate in hydrogen bonding and π-stacking interactions within receptor binding pockets. The nitrogen atom can also be a key interaction point and influences the molecule's overall electronic properties.

  • Acetamide Linker: A stable, neutral linker that connects the piperazine and pyridine moieties. The amide bond is a fundamental structural unit in biochemistry and provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition at target sites.

The modular nature of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR), making it an attractive starting point for generating libraries of novel bioactive compounds.[5]

Synthesis and Physicochemical Properties

Molecular Structure

The core compound, 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, serves as a foundational structure for a multitude of derivatives. Its characterization is essential for understanding its chemical reactivity and potential for modification. A closely related analog, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, has been structurally characterized, revealing a chair conformation for the piperazine ring and a significant dihedral angle between the phenyl and pyridine rings.[6][7]

General Synthetic Pathway

The synthesis of this scaffold and its derivatives is typically achieved through a nucleophilic substitution reaction. A common approach involves the reaction of a piperazine derivative with a halo-acetylated aminopyridine.

For instance, the synthesis of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide (a related structure) is achieved by reacting piperazine with N-haloacetyl-2,6-xylidine.[8] A similar strategy can be applied to the title compound, where piperazine is reacted with 2-chloro-N-(pyridin-2-yl)acetamide. The secondary amine on the piperazine ring acts as the nucleophile, displacing the halide to form the final product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product & Byproduct A Piperazine C Nucleophilic Substitution (Base, Solvent) A->C B 2-Chloro-N-(pyridin-2-yl)acetamide B->C D 2-piperazin-1-yl-N-pyridin-2-yl-acetamide C->D Purification E HCl Salt C->E

General Synthesis Workflow

Key Biological Activities and Therapeutic Potential

While the parent compound is primarily known as a synthetic intermediate, its structural analogs have demonstrated significant activity across several therapeutic areas.

Central Nervous System (CNS) Applications: Serotonin 5-HT1A Receptor Ligands

A key finding is that a derivative, 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)acetamide, serves as an important intermediate in the synthesis of potent serotonin (5-HT1A) receptor imaging agents.[6] These agents, such as ¹⁸F-MPPF, are used in positron emission tomography (PET) to study the 5-HT1A receptor system, which is implicated in mood disorders like anxiety and depression. This strongly suggests that the core scaffold is well-suited for binding to the 5-HT1A receptor.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

G ligand 5-HT1A Agonist (e.g., Scaffold Derivative) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response ↓ leads to

Simplified 5-HT1A Receptor Signaling Pathway
Antimicrobial and Antifungal Activity

Research into structurally related compounds has revealed significant antimicrobial potential. A study on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (where the pyridine ring is replaced by a thiazole ring) demonstrated potent antibacterial and antifungal activity.[9] Several compounds in this series were more effective than the reference drug ampicillin against methicillin-resistant S. aureus (MRSA) and other resistant strains.[9]

Molecular docking studies suggested that the antibacterial mechanism could involve the inhibition of E. coli MurB, an enzyme essential for peptidoglycan cell wall synthesis. The antifungal activity was predicted to arise from the inhibition of Candida albicans CYP51 and dihydrofolate reductase.[9]

Table 1: Antimicrobial Activity of Related Thiazolyl-Acetamides

Compound ID Target Organism MIC (μg/mL) Reference Drug MIC (μg/mL)
3d P. aeruginosa > Ampicillin Ampicillin -
3g E. coli > Ampicillin Ampicillin -
3k L. monocytogenes Potent - -
3k T. viride Potent - -

(Data synthesized from narrative descriptions in[9])

Enzyme Inhibition: Urease Inhibitors

Derivatives of 1-(3-nitropyridin-2-yl)piperazine, which feature the core piperazine-acetamide linkage, have been synthesized and identified as potent urease inhibitors.[10] Urease is an enzyme produced by various pathogens, including Helicobacter pylori, and its inhibition is a therapeutic strategy for treating infections.[10] The most active compounds from this study exhibited significantly lower IC50 values than the standard inhibitor, thiourea.[10]

Table 2: Urease Inhibition by Related Pyridinylpiperazine Derivatives

Compound ID IC50 (μM) Standard (Thiourea) IC50 (μM)
5b 2.0 ± 0.73 23.2 ± 11.0
7e 2.24 ± 1.63 23.2 ± 11.0

(Data from[10])

Methodologies for Biological Evaluation

To explore the potential of the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold, a tiered screening approach is recommended. This involves primary in vitro assays against predicted targets, followed by secondary functional and cellular assays.

Biological Screening Cascade Workflow
Protocol: In Vitro Urease Inhibition Assay

Causality: This protocol is designed to quantify the direct inhibitory effect of a test compound on the enzymatic activity of urease. The assay measures the production of ammonia from urea, which is detected by a colorimetric reaction with Nessler's reagent. A reduction in color intensity in the presence of the compound indicates inhibition.

Materials:

  • Jack bean urease

  • Urea solution (100 mM)

  • Phosphate buffer (pH 7.0)

  • Test compounds dissolved in DMSO

  • Nessler's reagent

  • 96-well microplate

  • Microplate reader (450 nm)

Procedure:

  • Add 25 µL of test compound solution (at various concentrations) to the wells of a 96-well plate.

  • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 55 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 45 µL of Nessler's reagent A and 50 µL of Nessler's reagent B.

  • Allow the color to develop for 5 minutes at room temperature.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting inhibition versus compound concentration.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental test for assessing antibacterial or antifungal potency.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds serially diluted in media

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the standardized microbial inoculum to each well. Include a positive control (inoculum, no drug) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Conclusion

The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold represents a highly versatile and promising starting point for drug discovery. Its demonstrated utility as an intermediate for high-affinity 5-HT1A receptor ligands highlights its potential in CNS drug development. Furthermore, the significant antimicrobial and enzyme-inhibiting activities of its close analogs strongly suggest that libraries based on this core could yield potent therapeutic agents in other areas, including infectious diseases and metabolic disorders.

Future work should focus on:

  • Library Synthesis: Systematic modification of the piperazine and pyridine rings to fully explore the structure-activity landscape.

  • Broad-Panel Screening: Testing new derivatives against a wider range of targets, including other GPCRs, kinases, and microbial enzymes.

  • ADME-Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.

By leveraging the modularity and favorable pharmacophoric features of this scaffold, researchers are well-positioned to develop novel and effective therapeutic agents.

References

  • Lu, C., & Jiang, Q. (2011). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o223. Available from: [Link]

  • Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. Available from: [Link]

  • Bibi, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9037-9050. Available from: [Link]

  • ResearchGate. Design, Synthesis and Biological Evaluation of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as DPPH Scavenging, Analgesic and Anti-inflammatory Agent. Available from: [Link]

  • He, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3531. Available from: [Link]

  • Google Patents. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • PubMed. 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. (2010). Available from: [Link]

  • International Journal for Nanoscience and Research & Development. Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available from: [Link]

  • International Journal for Nanoscience and Research & Development. Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). Available from: [Link]

  • ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Available from: [Link]

  • PubMed. N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018). Available from: [Link]

  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Derivatives and Analogues

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold represents a cornerstone in modern medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals

The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. The inherent structural features of this core—a versatile piperazine ring, a flexible acetamide linker, and a bioisosterically significant pyridine moiety—provide a rich canvas for synthetic modification and pharmacological optimization.[1][2] This guide offers an in-depth exploration of this chemical space, focusing on the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of its derivatives, primarily as ligands for dopamine and serotonin receptors implicated in psychosis and other neuropsychiatric conditions.[3][4]

The Core Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][5] Its two nitrogen atoms allow for tunable basicity and provide synthetic handles for introducing a wide array of substituents, which can modulate pharmacokinetic and pharmacodynamic properties.[1] The combination with a pyridine ring, a common bioisostere for phenyl groups, further enhances the drug-like properties of the molecule, influencing solubility, metabolic stability, and hydrogen bonding capacity.[6] The acetamide linker provides conformational flexibility, allowing the two key heterocyclic components to adopt optimal orientations for receptor binding.[5]

Derivatives of this core have been extensively investigated as multi-target ligands, often designed to interact with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[7][8][9] This polypharmacological approach is a hallmark of atypical antipsychotics, which aim to achieve therapeutic efficacy while minimizing the extrapyramidal side effects associated with first-generation, D2-selective antagonists.[10]

Synthetic Strategies: Building the Derivatives

The synthesis of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide derivatives typically follows a convergent approach, involving the preparation of key intermediates that are later coupled to form the final products. A generalized and robust synthetic route is outlined below.

General Synthetic Scheme

The primary strategy involves two key fragments: an appropriately substituted N-arylpiperazine and an N-(pyridin-2-yl)acetamide moiety bearing a leaving group.

Synthetic_Scheme cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution A 2-Chloropyridine B 2-Aminopyridine I1 2-(Chloroacetamido)pyridine B->I1  + Chloroacetyl chloride  Base (e.g., Et3N)  DCM, 0°C to RT C Chloroacetyl chloride D Substituted Piperazine I2 Final Derivative I1->I2  + Substituted Piperazine (D)  Base (e.g., K2CO3)  Solvent (e.g., ACN, DMF)  Heat

Caption: Generalized synthetic route for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide derivatives.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide (Intermediate I1)

This protocol describes the acylation of 2-aminopyridine. The choice of a chloroacetyl group is strategic, as the chlorine atom serves as an excellent leaving group for the subsequent nucleophilic substitution by piperazine.

  • Setup: To a stirred solution of 2-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM), cool the mixture to 0°C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. The dropwise addition is critical to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure intermediate.

Step 2: Synthesis of the Final Derivative via Nucleophilic Substitution (Final Product I2)

This step involves the coupling of the chloroacetamide intermediate with a desired piperazine derivative. The reaction conditions can be tuned based on the reactivity of the specific piperazine used.[11]

  • Setup: Combine 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq), the selected piperazine derivative (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 12-24 hours.[11] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under vacuum.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining DMF and salts.

  • Purification: The final compound is purified by column chromatography on silica gel to achieve high purity.

Pharmacology and Mechanism of Action

The therapeutic rationale for these derivatives in treating psychosis, particularly schizophrenia, lies in their ability to modulate dopaminergic and serotonergic pathways.[3] Atypical antipsychotic activity is often associated with a combination of D2 receptor antagonism or partial agonism and potent 5-HT1A receptor agonism and/or 5-HT2A receptor antagonism.[10][12]

  • Dopamine D2 Receptor: Antagonism at D2 receptors in the mesolimbic pathway is believed to mediate the reduction of positive symptoms of schizophrenia (e.g., hallucinations, delusions). However, strong D2 blockade in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS). Many newer agents are D2 partial agonists, which can act as antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state, offering a stabilizing effect.

  • Serotonin 5-HT1A Receptor: Agonism at 5-HT1A autoreceptors can enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may help alleviate negative and cognitive symptoms.[12]

  • Serotonin 5-HT2A Receptor: Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics. This action is thought to reduce the risk of EPS by counteracting the effects of D2 blockade in the nigrostriatal pathway.[13]

Receptor_Signaling Compound Piperazine Derivative D2R Dopamine D2 Receptor Compound->D2R Antagonist or Partial Agonist HT1AR 5-HT1A Receptor Compound->HT1AR Agonist HT2AR 5-HT2A Receptor Compound->HT2AR Antagonist Therapeutic Antipsychotic Efficacy (↓ Positive Symptoms) D2R->Therapeutic SideEffect Reduced EPS Liability Improved Negative/Cognitive Symptoms HT1AR->SideEffect HT2AR->SideEffect

Caption: Multi-target receptor interaction profile for atypical antipsychotic activity.

In Vitro Evaluation: A Step-by-Step Screening Cascade

A systematic in vitro evaluation is essential to characterize the pharmacological profile of new derivatives and guide the SAR.

Radioligand Binding Assays

The first step is to determine the affinity of the compounds for the target receptors. This is typically done using competitive radioligand binding assays.[14][15]

Protocol: Dopamine D2 Receptor Binding Assay

  • Materials:

    • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human D2 receptors.[16]

    • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[15]

    • Non-specific Agent: Haloperidol (10 µM) to determine non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), the test compound at various concentrations, and the radioligand (at a concentration near its Kd, e.g., 0.2 nM).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

A similar protocol would be used for 5-HT1A (Radioligand: [³H]8-OH-DPAT) and 5-HT2A (Radioligand: [³H]Ketanserin) receptors.[15][17]

Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist.

Protocol: cAMP Functional Assay for D2 and 5-HT1A Receptors

Both D2 and 5-HT1A receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use HEK293 cells co-expressing the receptor of interest (e.g., D2) and a stable adenylyl cyclase isoform.

  • Procedure:

    • Plate cells in a 96-well plate and grow to confluence.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Agonist Mode: Add the test compound at various concentrations and incubate for 30 minutes.

    • Antagonist Mode: Add a known agonist (e.g., quinpirole for D2) plus the test compound at various concentrations.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP vs. compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the cAMP response vs. antagonist concentration to determine the IC50 and calculate the functional antagonist constant (Kb).

Screening_Workflow A Compound Synthesis B Primary Binding Assays (D2, 5-HT1A, 5-HT2A) A->B C Determine Ki Values B->C D Secondary Functional Assays (e.g., cAMP, Calcium Flux) C->D Potent Binders E Determine EC50/IC50 & Efficacy D->E F Selectivity & Off-Target Screening (hERG, Adrenergic, Histamine) E->F Desired Functional Profile G In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition) F->G H Lead Candidate for In Vivo Studies G->H Good Safety & PK Profile

Sources

Exploratory

An In-Depth Technical Guide to the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Scaffold: From Architectural Significance to Therapeutic Evolution

Executive Summary The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide core is a compelling molecular architecture in modern medicinal chemistry. While not a therapeutic agent in its own right, its history is one of enabling di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide core is a compelling molecular architecture in modern medicinal chemistry. While not a therapeutic agent in its own right, its history is one of enabling discovery, serving as a foundational scaffold for a diverse array of biologically active molecules. This guide elucidates the conceptual evolution of this structure, rooted in the strategic combination of three "privileged" components: the piperazine ring, the pyridine ring, and the acetamide linker. We will explore its general synthesis, molecular characteristics, and, most critically, its role as a progenitor for clinical candidates and research compounds targeting a range of diseases, from hypercholesterolemia and neurodegenerative disorders to fibrosis and infectious diseases. This document serves as a technical resource for researchers and drug development professionals, providing insights into the causality behind the design and application of this versatile chemical scaffold.

The Architectural Significance of a Privileged Scaffold

The power of the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide structure lies not in a novel, singular discovery, but in the logical and synergistic combination of well-established pharmacophoric elements.[1] The evolution of medicinal chemistry has often involved the strategic fusion of known bioactive moieties to create more complex and targeted agents.[1]

The Piperazine Moiety: A Versatile Hub

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has a rich history in medicine. Its journey began with its use as a solvent for uric acid and famously pivoted in 1953 to become a primary treatment for roundworm and pinworm infections.[1] Beyond its anthelmintic properties, the piperazine scaffold is prized in drug design for its excellent physicochemical properties, including good water solubility and the ability to be easily modified at its nitrogen atoms.[1] This versatility has cemented its status as a "privileged scaffold," appearing in a vast number of therapeutic agents, including anticancer, antidepressant, and antimalarial drugs.[1]

The Pyridine Ring: A Cornerstone of Bioactivity

First isolated in 1846, the pyridine ring is a fundamental aromatic heterocycle found in numerous natural products, such as nicotine and vitamin B6.[1] In pharmaceutical science, it is a cornerstone of drug design, valued for its ability to engage in hydrogen bonding, improve aqueous solubility, and serve as a versatile scaffold for chemical modification.[1] Its prevalence is underscored by an analysis of FDA-approved drugs from 2014-2023, which found that 54 contained a pyridine ring.[1]

The Acetamide Linker: A Flexible Connector

The acetamide group serves as a robust and synthetically accessible linker. It connects the piperazine and pyridine moieties, providing a defined spatial orientation while contributing its own hydrogen bonding capabilities (an acceptor carbonyl oxygen and a donor N-H group). This linkage is critical for orienting the terminal pharmacophores for optimal interaction with biological targets.

cluster_0 Core Components Piperazine Piperazine Moiety (Privileged Scaffold, Solubility) Core 2-piperazin-1-yl-N- pyridin-2-yl-acetamide Piperazine->Core Provides versatile substitution points Pyridine Pyridine Ring (Bioactivity, Solubility) Pyridine->Core Often serves as the primary pharmacophore Acetamide Acetamide Linker (Connector, H-Bonding) Acetamide->Core Connects and orients the two rings

Caption: Logical relationship of the core components.

Synthesis and Molecular Characterization

The modular nature of the scaffold lends itself to straightforward and adaptable synthetic strategies.[1][2]

General Synthetic Protocol

The most common approach involves the nucleophilic substitution reaction between a piperazine derivative and an N-aryl-2-haloacetamide. This method is efficient and allows for the late-stage introduction of diversity.

Step-by-Step Methodology:

  • Preparation of the Halo-Acetamide Intermediate:

    • To a solution of 2-aminopyridine in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add an equimolar amount of a base (e.g., triethylamine or pyridine) at 0°C.

    • Slowly add a solution of a 2-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-pyridin-2-yl-acetamide intermediate. Purification can be achieved via recrystallization or column chromatography.

  • Coupling with Piperazine:

    • Dissolve the 2-chloro-N-pyridin-2-yl-acetamide intermediate in a polar aprotic solvent such as Acetonitrile or Dimethylformamide (DMF).

    • Add an excess (typically 1.5-2 equivalents) of piperazine and a base (e.g., potassium carbonate or sodium carbonate) to act as a proton scavenger.[3]

    • Heat the reaction mixture (e.g., under reflux) for several hours until the starting material is consumed.[3]

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, 2-piperazin-1-yl-N-pyridin-2-yl-acetamide.

Start1 2-Aminopyridine Intermediate 2-chloro-N-pyridin- 2-yl-acetamide Start1->Intermediate + Base (e.g., Pyridine) in DCM Start2 Chloroacetyl Chloride Start2->Intermediate Product 2-piperazin-1-yl-N- pyridin-2-yl-acetamide Intermediate->Product + Base (e.g., K2CO3) in Acetonitrile Piperazine Piperazine Piperazine->Product

Caption: General synthetic workflow for the scaffold.

Molecular Structure and Conformation

Crystallographic studies on closely related analogs, such as 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, provide valuable insights into the likely conformation of the core scaffold.[4][5] These studies reveal that the piperazine ring typically adopts a stable chair conformation.[4][5] The acetamide linker holds the pyridine and piperazine rings in a specific spatial arrangement, with a significant dihedral angle observed between the aromatic rings.[4][5] This defined three-dimensional structure is crucial for its interaction with target proteins.

A Progenitor Scaffold for Diverse Therapeutic Applications

The true "discovery" of this scaffold is best understood through the development of its derivatives. The core structure provides a template that medicinal chemists have adapted to target a wide range of biological systems.

Derivative Class/ExampleTherapeutic TargetDisease AreaKey Insight/Rationale
K-604 Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1)Atherosclerosis, Alzheimer'sInsertion of the piperazine unit enhanced aqueous solubility and oral absorption compared to a linear chain linker.[6]
18F-MPPF / 131I-MPPI Serotonin 5-HT1A ReceptorNeurodegenerative DisordersThe scaffold serves as a key intermediate for synthesizing radiolabeled ligands for PET and SPECT imaging.[4]
Pyridazinyl Amino Derivatives TGF-β Type I Receptor (ALK5)Fibrotic Diseases (e.g., IPF)The core structure is used as a building block for potent inhibitors of the ALK5 signaling pathway.[7]
Nitropyridin-piperazine Acetamides UreaseH. pylori InfectionsThe scaffold was functionalized to create potent urease inhibitors, with some derivatives showing activity in the low micromolar range.[3]
Thiazolyl Acetamide Derivatives Bacterial & Fungal Enzymes (e.g., MurB, CYP51)Infectious DiseasesAlkylation of the piperazine nitrogen with a thiazolyl acetamide moiety led to compounds with significant antimicrobial activity.[8]
Case Study: K-604, a Clinical Candidate for ACAT-1 Inhibition

A prominent example of the scaffold's utility is the discovery of K-604, a potent and selective inhibitor of human ACAT-1.[6] ACAT-1 is an enzyme implicated in diseases involving cholesterol ester accumulation, such as atherosclerosis and Alzheimer's disease. In the development of K-604, researchers at Kowa Company in Japan systematically modified a lead compound.[6] They replaced a simple methylene chain linker with a piperazine unit.[6] This strategic choice dramatically improved the compound's properties, leading to a marked enhancement in aqueous solubility and a significant improvement in oral absorption—the Cmax was 1100-fold higher in fasted dogs compared to the predecessor compound.[6] This work culminated in the designation of K-604 as a clinical candidate, demonstrating how rational modification of the core scaffold can overcome critical drug development hurdles.[6]

Application in Neuroscience: Serotonin Receptor Imaging

The scaffold is an important intermediate in the synthesis of radiolabeled imaging agents for the serotonin 5-HT1A receptor, a key target in psychiatric and neurodegenerative disorders.[4] Compounds like ¹⁸F-MPPF and ¹³¹I-MPPI are used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize the distribution and density of these receptors in the brain.[4] The 2-piperazin-1-yl-N-pyridin-2-yl-acetamide core provides the necessary framework to attach both the receptor-targeting moiety (methoxyphenylpiperazine) and the chelating site for the radioisotope.

Emerging Roles: ALK5, Urease, and Antimicrobial Inhibition

Recent research continues to expand the therapeutic landscape for this scaffold.

  • ALK5 Inhibition: Patents describe derivatives as inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), a key mediator in fibrosis.[7] These compounds hold potential for treating conditions like idiopathic pulmonary fibrosis (IPF).[7]

  • Urease Inhibition: To combat infections by pathogens like Helicobacter pylori, which uses urease to survive in the stomach, researchers have synthesized derivatives that potently inhibit this enzyme.[3]

  • Antimicrobial Activity: By functionalizing the terminal piperazine nitrogen, new compounds have been developed with significant antibacterial and antifungal properties, showing efficacy against resistant strains like MRSA.[8]

cluster_apps Therapeutic Applications Core 2-piperazin-1-yl-N- pyridin-2-yl-acetamide (Core Scaffold) ACAT ACAT-1 Inhibition (K-604) [Atherosclerosis] Core->ACAT Improves PK/Solubility HT1A 5-HT1A Imaging (¹⁸F-MPPF) [Neuroscience] Core->HT1A Intermediate for Radioligands ALK5 ALK5 Inhibition [Fibrosis] Core->ALK5 Scaffold for Kinase Inhibitors Urease Urease Inhibition [H. pylori Infection] Core->Urease Template for Enzyme Inhibitors Antimicrobial Antimicrobial Agents [Infectious Disease] Core->Antimicrobial Base for Novel Antibiotics

Caption: The core scaffold as a launchpad for diverse therapeutic applications.

Conclusion and Future Perspectives

The discovery and history of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide is not the story of a single molecule but of a powerful chemical concept. Its value is derived from the intelligent combination of privileged fragments that are both synthetically accessible and biologically relevant. The scaffold's continued appearance in patents and publications across diverse fields—from metabolic diseases to oncology and infectious disease—highlights its enduring utility. Future research will likely focus on leveraging this core for new modalities, such as PROTACs or covalent inhibitors, and exploring its application against an even broader range of biological targets. For drug development professionals, this scaffold represents a validated starting point, offering a high probability of yielding compounds with favorable drug-like properties.

References

  • Shibuya, K., et al. (2018). Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor. Journal of Medicinal Chemistry, 61(23), 10635-10650. [Link]

  • Google Patents. (2024).
  • National Center for Biotechnology Information. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. PubChem. [Link]

  • Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Moshang Chemical. (n.d.). 2-(1-(4-(2-chlorophenyl)piperazinyl))-N-(2-pyridyl)acetamide. [Link]

  • Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [Link]

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o223. [Link]

  • Podyacheva, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1365811. [Link]

  • Google Patents. (n.d.). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • Matrix Fine Chemicals. (n.d.). 2-(PIPERAZIN-1-YL)ACETAMIDE. [Link]

  • Stepanyan, G. M., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. [Link]

  • Al-Tel, T. H., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-piperazin-1-yl-N-pyridin-2-yl-acetamide: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The molecule serves as a critical stru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The molecule serves as a critical structural scaffold and a versatile synthetic intermediate for the development of a wide range of pharmacologically active agents. This document elucidates the compound's molecular structure, details robust protocols for its multi-step synthesis, and explores its established role as a precursor to high-affinity ligands, particularly for neuroreceptor imaging. Furthermore, we analyze the broader therapeutic potential of its derivatives, including antimicrobial and enzyme-inhibiting agents, by examining related structures. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of this valuable chemical entity.

Introduction: The Piperazine-Pyridine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable physicochemical properties and ability to interact with diverse biological targets. These are often referred to as "privileged structures." The piperazine and pyridine moieties are prime examples of such scaffolds.[1][2] Piperazine, a six-membered nitrogen-containing heterocycle, is a core component in numerous drugs, valued for its ability to improve aqueous solubility and its utility as a linker between different pharmacophores.[3] Similarly, the pyridine ring is a fundamental building block in both natural products and synthetic drugs.[1]

The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide represents a strategic conjunction of these two privileged structures, linked by a flexible acetamide group. While not a therapeutic agent itself, it serves as a crucial intermediate in the synthesis of more complex molecules. Notably, derivatives of this compound have been developed as high-affinity ligands for the serotonin 5-HT1A receptor, which are used as imaging agents in neuroscience research.[4] This guide aims to consolidate the available scientific literature to provide a detailed technical resource on the synthesis, characterization, and application of this versatile chemical scaffold.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide consists of a central piperazine ring N-substituted with an N-pyridin-2-yl-acetamide group. This structure provides a unique combination of rigidity from the aromatic pyridine ring and conformational flexibility from the piperazine ring and acetamide linker.

Figure 1: Chemical Structure of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide.

Crystallographic studies of closely related derivatives, such as 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, reveal that the piperazine ring typically adopts a stable chair conformation.[4][5] This conformation minimizes steric strain and is a critical determinant of how the molecule presents its substituents for interaction with biological targets.

PropertyValue
Molecular Formula C₁₁H₁₆N₄O
Molecular Weight 220.27 g/mol
IUPAC Name 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide
CAS Number Not assigned (as a discrete compound)
Core Components Piperazine, Pyridine, Acetamide

Synthesis and Mechanistic Insights

The synthesis of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide is a logical, multi-step process that relies on fundamental organic chemistry reactions. The most efficient approach involves the formation of an amide bond followed by a nucleophilic substitution.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway. The primary disconnection is at the C-N bond between the piperazine ring and the acetyl group. This identifies piperazine and an activated acetyl derivative, specifically 2-chloro-N-pyridin-2-yl-acetamide, as the key precursors. The chloro-acetamide itself can be disconnected at the amide bond, leading back to 2-aminopyridine and chloroacetyl chloride.

retrosynthesis_workflow target Target Molecule 2-piperazin-1-yl-N-pyridin-2-yl-acetamide disconnection1 C-N Bond Disconnection (Nucleophilic Substitution) target->disconnection1 precursors1 Piperazine + 2-chloro-N-pyridin-2-yl-acetamide disconnection1->precursors1 disconnection2 Amide Bond Disconnection (Acylation) precursors1->disconnection2 From Precursor 2 starting_materials 2-Aminopyridine + Chloroacetyl Chloride disconnection2->starting_materials

Figure 2: Retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol

The following protocols are based on established methodologies for similar chemical transformations.[6][7]

Protocol 1: Synthesis of 2-chloro-N-pyridin-2-yl-acetamide (Precursor)

This step involves the acylation of 2-aminopyridine with chloroacetyl chloride. The reaction is typically performed in an inert solvent.

  • Materials & Equipment:

    • 2-aminopyridine

    • Chloroacetyl chloride

    • 1,2-dichloroethane (or another suitable aprotic solvent)

    • Sodium hydroxide (for workup)

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

    • Microwave reactor (optional, for reaction acceleration)[6]

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in 1,2-dichloroethane.

    • Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the acylation reaction.

    • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution. The slow addition prevents a rapid temperature increase and potential side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or utilize microwave irradiation (e.g., 5 minutes at 80 °C) to drive the reaction to completion.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid.

    • Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent like acetonitrile to obtain 2-chloro-N-pyridin-2-yl-acetamide as a solid.[6]

Protocol 2: Synthesis of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (Final Product)

This final step is a nucleophilic substitution where piperazine displaces the chloride on the chloro-acetamide precursor.

  • Materials & Equipment:

    • 2-chloro-N-pyridin-2-yl-acetamide (from Protocol 1)

    • Piperazine (anhydrous)

    • Methanol or water as solvent[7][8]

    • Round-bottom flask with condenser, magnetic stirrer with heating

  • Procedure:

    • To a round-bottom flask, add 2-chloro-N-pyridin-2-yl-acetamide (1.0 eq) and the chosen solvent (e.g., methanol).[7]

    • Add anhydrous piperazine. A significant excess of piperazine (e.g., 3-5 eq) is used. This serves two purposes: it drives the reaction forward by Le Châtelier's principle and acts as a base to neutralize the HCl byproduct, preventing the protonation of the piperazine nucleophile.

    • Heat the reaction mixture to reflux and maintain for 3-6 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting residue can be purified. A common method involves dissolving the residue in a dilute acid solution, washing with an organic solvent (like dichloromethane) to remove non-basic impurities, and then basifying the aqueous layer to precipitate the product.

    • The precipitated solid can be collected by vacuum filtration, washed with cold water, and dried to yield the final product, 2-piperazin-1-yl-N-pyridin-2-yl-acetamide.

Purification and Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the amide C=O stretch and N-H bonds.[9]

Known and Potential Biological Applications

The primary value of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide lies in its role as a scaffold for building more complex, biologically active molecules.

Precursor for Serotonin 5-HT1A Receptor Imaging Agents

The most well-documented application is its use as an intermediate in the synthesis of radiolabeled ligands for the serotonin 5-HT1A receptor.[4] A derivative, 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)acetamide, is a direct precursor to PET (Positron Emission Tomography) imaging agents like ¹⁸F-MPPF.[4] These agents allow for the non-invasive visualization and quantification of 5-HT1A receptors in the brain, which is invaluable for studying neurological and psychiatric disorders where this receptor is implicated, such as depression and anxiety.

synthesis_pathway start 2-Aminopyridine precursor 2-chloro-N-pyridin-2-yl-acetamide start->precursor + Chloroacetyl Chloride target 2-piperazin-1-yl-N- pyridin-2-yl-acetamide precursor->target + Piperazine derivative Substituted Derivatives (e.g., for 5-HT1A Ligands) target->derivative + Further Modification

Figure 3: Synthetic pathway from starting material to functional derivatives.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability.

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ligand 5-HT1A Ligand (Derivative) ligand->receptor Binds atp ATP atp->adenylyl_cyclase response Decreased Neuronal Excitability camp->response Leads to

Figure 4: Simplified 5-HT1A receptor signaling pathway.

Scaffold for Novel Therapeutic Agents

The structural motifs within 2-piperazin-1-yl-N-pyridin-2-yl-acetamide suggest its utility in developing other classes of therapeutic agents.

  • Urease Inhibitors: Research on 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives has shown potent urease inhibition activity.[1] Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori in the stomach. Inhibitors based on this scaffold could therefore be developed as treatments for gastric ulcers and related conditions. The study found that specific substitutions on the N-aryl portion significantly impacted the inhibitory concentration (IC₅₀), with values as low as 2.0 µM.[1]

  • Antimicrobial Agents: By modifying the N-acetamide portion, for example to N-1,3-thiazol-2-ylacetamide, new compounds with significant antibacterial and antifungal properties have been synthesized.[10] Some of these derivatives showed greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin, highlighting the potential for this scaffold in combating antibiotic resistance.[10]

Conclusion and Future Directions

2-piperazin-1-yl-N-pyridin-2-yl-acetamide is a compound of considerable strategic importance in modern drug discovery. Its straightforward synthesis from commercially available starting materials makes it an accessible and valuable building block. While its most prominent role to date is as an intermediate for neuroreceptor imaging agents, the demonstrated biological activities of its close analogues in areas like antimicrobial and enzyme inhibition underscore its vast potential.

Future research should focus on expanding the library of derivatives based on this core structure. Systematic modifications at the unsubstituted secondary amine of the piperazine ring and substitutions on the pyridine ring could yield novel compounds with tailored pharmacological profiles. Screening these new chemical entities against a wide array of biological targets, including kinases, ion channels, and other GPCRs, may uncover new therapeutic leads for a variety of human diseases.

References

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o223. [Link]

  • Iqbal, H., Zaib, S., Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 8633-8647. [Link]

  • Stepanyan, G. M., Kadzhoyan, M. G., Arsenyan, F. H., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as DPPH Scavenging, Analgesic and Anti-inflammatory Agent. Request PDF. [Link]

  • EPO. (2009). Patent 1517900: PROCESS FOR THE PRODUCTION OF N-(2,6-DIMETHYL-PHENYL)-2-PIPERAZIN-1-YL-ACETAMIDE. [Link]

  • Quick Company. (n.d.). "Improved Process For The Total Synthesis Of Ranolazine". [Link]

  • Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • National Center for Biotechnology Information. (2010). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. PubMed. [Link]

  • International Journal of Novel Research and Development. (n.d.). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Taylor & Francis Online. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(2), 206-211. [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

Sources

Exploratory

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Abstract The confluence of a piperazine ring and a pyridine moiety within a single molecular entity, as seen in 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, presents a compelling case for its exploration as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a piperazine ring and a pyridine moiety within a single molecular entity, as seen in 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, presents a compelling case for its exploration as a privileged scaffold in drug discovery.[1] While this specific molecule remains largely uncharacterized in public-domain literature, its constituent chemical motifs are hallmarks of numerous clinically significant therapeutic agents.[2] The piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable basicity, which can significantly influence pharmacokinetic properties and target affinity.[2][3] This guide provides a comprehensive framework for the systematic investigation of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, outlining potential therapeutic avenues and the requisite experimental workflows to elucidate its mechanism of action and validate its therapeutic targets. We will delve into potential applications in neuropharmacology, oncology, and infectious diseases, providing detailed, field-proven protocols and the scientific rationale underpinning each experimental choice.

Part 1: A Roadmap for Target Discovery and Validation

The journey from a novel chemical entity to a validated therapeutic candidate is a structured, multi-stage process. For a compound like 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, whose biological activity is not yet defined, a broad-based screening approach is a logical starting point. This initial phase aims to identify a "hit"—a reproducible, dose-dependent activity in a relevant biological assay. The subsequent stages—hit-to-lead and lead optimization—involve iterative chemical modification and biological testing to enhance potency, selectivity, and drug-like properties.[4]

The causality for this workflow stems from the need to efficiently allocate resources. A broad primary screen casts a wide net to identify any potential biological activity. Only upon confirmation of a "hit" is it justifiable to commit to the more resource-intensive processes of target deconvolution and lead optimization.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Preclinical Phase Compound Novel Compound (2-piperazin-1-yl-N-pyridin-2-yl-acetamide) TargetID Target Identification (Broad Phenotypic Screening) Compound->TargetID Initial Screening TargetVal Target Validation (Biochemical & Cellular Assays) TargetID->TargetVal Hit Confirmation HitToLead Hit-to-Lead (SAR Studies) TargetVal->HitToLead Validated Hit LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt Lead Series Preclinical Preclinical Studies (In vivo Models) LeadOpt->Preclinical Candidate GPCR_Workflow Start Compound Stock Solution BindingAssay Radioligand Competition Assay (e.g., [3H]-Spiperone) Start->BindingAssay AssayPrep Prepare Receptor Membranes (e.g., CHO cells expressing D2R) AssayPrep->BindingAssay Filtration Rapid Filtration (Separate bound/free radioligand) BindingAssay->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis FunctionalAssay Functional Assay (e.g., cAMP or Ca2+ flux) Analysis->FunctionalAssay If Ki < 1µM

Caption: Workflow for GPCR ligand screening and validation.

Experimental Protocol: Dopamine D2 Receptor Radioligand Competition Assay [5][6]

  • Materials:

    • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor. * Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Test Compound: 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, dissolved in DMSO.

    • Non-specific Agent: 10 µM Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters (GF/C).

    • Scintillation Fluid and Counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and competitive binding with the test compound.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-Spiperone (typically near its Kd, e.g., 0.5 nM), and the receptor membrane suspension. [5] * NSB: Add the non-specific agent (10 µM Haloperidol), [³H]-Spiperone, and the membrane suspension.

    • Competitive Binding: Add a range of concentrations of the test compound, [³H]-Spiperone, and the membrane suspension.

    • Incubation: Incubate the plate at 30°C for 60 minutes to allow binding to reach equilibrium. [6] * Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. [5]

  • Causality: The choice of a competition assay is deliberate; it is more efficient for screening than a saturation binding assay. [6]Haloperidol is used to define non-specific binding because at a high concentration (10 µM), it will occupy all specific D2 receptor sites, so any remaining radioactivity is due to non-specific binding to the filter or membrane lipids.

2.1.4 Data Interpretation and Next Steps:

The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis of the resulting dose-response curve yields the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

CompoundReceptorRadioligandKi (nM)
2-piperazin-1-yl-N-pyridin-2-yl-acetamide D2[³H]-SpiperoneHypothetical: 85
Haloperidol (Control)D2[³H]-Spiperone1.5
2-piperazin-1-yl-N-pyridin-2-yl-acetamide 5-HT2A[³H]-KetanserinHypothetical: 250
Ketanserin (Control)5-HT2A[³H]-Ketanserin2.0

Table 1: Hypothetical binding affinity data for the test compound.

Next Steps: If the compound shows significant affinity (e.g., Ki < 1 µM), the next critical step is to determine its functional effect. Is it an agonist, antagonist, or allosteric modulator? This is assessed using functional assays, such as measuring changes in cyclic AMP (cAMP) levels or calcium flux in response to compound treatment.

Oncology: Targeting Protein Kinases

2.2.1 Rationale and Hypothesis: The piperazine scaffold is prevalent in a multitude of approved protein kinase inhibitors, such as Imatinib (targets Bcr-Abl). [7]Its ability to form key hydrogen bonds and occupy specific pockets in the ATP-binding site of kinases makes it a valuable component in kinase inhibitor design. The pyridine ring can also engage in crucial interactions within the kinase active site. Therefore, we hypothesize that 2-piperazin-1-yl-N-pyridin-2-yl-acetamide may exhibit inhibitory activity against protein kinases implicated in cancer cell proliferation and survival.

2.2.2 Potential Molecular Targets:

  • Tyrosine Kinases (e.g., EGFR, VEGFR, Bcr-Abl)

  • Serine/Threonine Kinases (e.g., mTOR, CDKs, BTK) [8] 2.2.3 Experimental Workflow for Target Validation: The initial screen for kinase inhibitory activity is typically performed using an in vitro kinase assay. [9]These assays measure the transfer of a phosphate group (often radiolabeled) from ATP to a substrate peptide by the kinase. A reduction in phosphorylation in the presence of the test compound indicates inhibition.

Kinase_Workflow Start Compound Stock Solution KinasePanel Broad Kinase Panel Screen (e.g., 96-well format) Start->KinasePanel HitConfirm Confirm Hits in Dose-Response KinasePanel->HitConfirm Primary Hits IC50_Calc Calculate IC50 Values HitConfirm->IC50_Calc CellAssay Cell-based Phosphorylation Assay (e.g., Western Blot for p-Substrate) IC50_Calc->CellAssay Potent Hits (IC50 < 10µM) ProlifAssay Cell Proliferation Assay (e.g., MTT or CellTiter-Glo) CellAssay->ProlifAssay Cellular Activity Confirmed

Caption: Workflow for in vitro and cell-based kinase inhibitor screening.

Experimental Protocol: In Vitro Radiometric Kinase Assay [1][9][10]

  • Materials:

    • Recombinant Kinase (e.g., purified mTOR).

    • Kinase Substrate (e.g., purified GST-4E-BP1 for mTOR). [11] * Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT.

    • [γ-³²P]-ATP.

    • Test Compound: 2-piperazin-1-yl-N-pyridin-2-yl-acetamide.

    • ATP.

    • SDS-PAGE equipment, phosphocellulose paper or membranes, and a phosphorimager.

  • Procedure:

    • In a microcentrifuge tube or 96-well plate, combine the kinase buffer, recombinant kinase, substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]-ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.

    • If using SDS-PAGE, separate the proteins by electrophoresis, dry the gel, and expose it to a phosphor screen.

    • If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]-ATP.

    • Quantify the amount of ³²P incorporated into the substrate using a phosphorimager.

  • Causality: This direct enzymatic assay is chosen to confirm target engagement without the complexity of a cellular environment. The use of [γ-³²P]-ATP provides a highly sensitive and direct measure of kinase activity. [9]A broad panel screen is often employed first to identify potential kinase targets before focusing on a specific one. [8] 2.2.4 Data Interpretation and Next Steps:

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. Plotting inhibition versus compound concentration allows for the determination of the IC50 value.

CompoundKinase TargetIC50 (µM)
2-piperazin-1-yl-N-pyridin-2-yl-acetamide mTORHypothetical: 2.5
Rapamycin (Control)mTOR0.001
2-piperazin-1-yl-N-pyridin-2-yl-acetamide BTKHypothetical: > 50
Ibrutinib (Control)BTK0.0005

Table 2: Hypothetical kinase inhibition data.

Next Steps: A potent IC50 value should be followed up with cell-based assays. For an mTOR inhibitor, one would treat cancer cells with the compound and measure the phosphorylation of downstream mTOR targets like 4E-BP1 and S6K via Western blot. This confirms that the compound can penetrate cells and engage its target in a biological context. Ultimately, this would be followed by cell proliferation assays to link target inhibition to a cancer-relevant phenotype.

Infectious Diseases: Targeting Microbial Enzymes and Viruses

The piperazine-pyridine scaffold is also found in compounds with antimicrobial and antiviral properties. [12]

Rationale and Hypothesis: Urease is a critical virulence factor for bacteria like Helicobacter pylori. Derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown potent urease inhibitory activity. [13]We hypothesize that 2-piperazin-1-yl-N-pyridin-2-yl-acetamide could inhibit bacterial urease, presenting a potential therapeutic strategy for infections.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method) [7][14]

  • Principle: This colorimetric assay measures the ammonia produced by urease-catalyzed hydrolysis of urea. Ammonia reacts with phenol-hypochlorite to form a blue-green indophenol, which is quantified spectrophotometrically. [14]2. Procedure:

    • Incubate urease enzyme with the test compound for a set time (e.g., 15 minutes). [13] * Add urea solution to start the enzymatic reaction. Incubate at 37°C for 30 minutes.

    • Add phenol reagent (Reagent 1) and alkali-hypochlorite reagent (Reagent 2).

    • Incubate at 37°C for 30 minutes to allow for color development.

    • Measure the absorbance at ~670 nm.

  • Data Analysis: Calculate the percentage of inhibition compared to a no-inhibitor control. Determine the IC50 value.

CompoundUrease SourceIC50 (µM)
2-piperazin-1-yl-N-pyridin-2-yl-acetamide Jack BeanHypothetical: 5.2
Thiourea (Standard)Jack Bean23.0

Table 3: Hypothetical urease inhibition data. [13]

Rationale and Hypothesis: Piperazine derivatives have been synthesized and shown to have broad-spectrum antibacterial and antifungal activity. [12]A primary screen against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [15][16]

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth. [15]2. Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [17]

      Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
      2-piperazin-1-yl-N-pyridin-2-yl-acetamide Hypothetical: 8 Hypothetical: 32 Hypothetical: 16
      Ciprofloxacin 0.5 0.015 N/A

      | Fluconazole | N/A | N/A | 1 |

Table 4: Hypothetical MIC data for the test compound.

Rationale and Hypothesis: Certain pyridine and piperidine analogues have been identified as potent non-nucleoside inhibitors of HIV-1 Reverse Transcriptase (RT), a critical enzyme for the viral life cycle. [18]This provides a rationale to test our compound for similar activity.

Experimental Protocol: Non-Radioactive HIV-1 RT Inhibition Assay (ELISA-based) [19][20]

  • Principle: This assay measures the synthesis of a new DNA strand by recombinant HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA incorporates digoxigenin (DIG)-labeled dUTP. This DNA is then captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal. [20]2. Procedure:

    • Incubate recombinant HIV-1 RT with varying concentrations of the test compound.

    • Add the reaction mix containing the template/primer and dNTPs (with DIG-dUTP).

    • Allow the reverse transcription reaction to proceed.

    • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated DNA product.

    • Add anti-DIG-HRP antibody.

    • Add HRP substrate (e.g., ABTS) and measure the absorbance.

  • Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.

CompoundTargetIC50 (µM)
2-piperazin-1-yl-N-pyridin-2-yl-acetamide HIV-1 RTHypothetical: 15
Nevirapine (Control)HIV-1 RT0.2

Table 5: Hypothetical HIV-1 RT inhibition data. [21]

Part 3: Synthesis and Future Directions

The exploration of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide's therapeutic potential is critically dependent on a robust synthetic route that allows for the generation of analogues. A plausible synthesis involves the acylation of 2-aminopyridine with a suitable piperazine-containing acyl chloride or the alkylation of a piperazine derivative. [12] Once a validated hit is identified from the screening workflows described above, the next phase is to initiate a Structure-Activity Relationship (SAR) study. This involves synthesizing a library of related compounds by systematically modifying different parts of the parent molecule (the piperazine ring, the pyridine ring, and the acetamide linker) and evaluating their activity in the validated assay. This process is crucial for identifying the key structural features required for potency and for optimizing properties like selectivity and metabolic stability. [2]

Part 4: Conclusion

The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide stands as a molecule of significant, albeit unexplored, therapeutic potential. Its structural composition, featuring the pharmacologically privileged piperazine and pyridine scaffolds, strongly suggests a high probability of interaction with one or more biological targets of therapeutic relevance. This guide has provided a comprehensive and logically structured roadmap for the systematic investigation of this potential. By employing the detailed workflows and protocols for target screening and validation across neuropharmacology, oncology, and infectious diseases, researchers can efficiently and rigorously deconstruct the biological activity of this compound. The causality-driven experimental designs, from broad initial screens to specific enzymatic and cell-based assays, ensure a robust and self-validating path toward identifying and confirming potential therapeutic targets. The ultimate goal of this framework is to transform a promising chemical structure into a well-characterized lead compound, paving the way for future preclinical and clinical development.

References

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Tuske, S., et al. (2013). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. PMC. [Link]

  • Bio-protocol. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • BioVision. Urease Activity Assay Kit (Colorimetric). [Link]

  • Salman, M., et al. (2024). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers. [Link]

  • Unknown. Protocol for Invitro Kinase Assay. [Link]

  • Bio-protocol. 4.5.1. Urease Enzyme Inhibition Assay. [Link]

  • Bentley, J., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]

  • NIH. (2015). In vitro NLK Kinase Assay. PMC. [Link]

  • Yoshida, M., & Tashiro, E. (2018). Recent advances in target identification of bioactive natural products. Taylor & Francis Online. [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

  • NIH. (2023). Recent advances in identifying protein targets of bioactive natural products. PMC. [Link]

  • NIH. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Wikipedia. Antibiotic sensitivity testing. [Link]

  • ResearchGate. (2019). Recent advances in target identification of bioactive natural products | Request PDF. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Springer. (2025). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. [Link]

  • ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. [Link]

  • Vipergen. Drug Discovery Workflow - What is it?. [Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • NIH. (2010). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. [Link]

  • NIH. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [Link]

  • Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. [Link]

  • NIH. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • Dotmatics. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

  • Nature. (2016). Visualization and ligand-induced modulation of dopamine receptor dimerization at the single molecule level. [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

  • MDPI. (2021). HIV-1 Protease and Reverse Transcriptase Inhibitory Activities of Curcuma aeruginosa Roxb. Rhizome Extracts and the Phytochemical Profile Analysis: In Vitro and In Silico Screening. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Department of Agriculture, Water and the Environment. (2014). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • NIH. (2024). Validation approaches for computational drug repurposing: a review. PMC. [Link]

  • Domainex. Determining the Cryo-EM Structure of the 5-HT2A receptor with Serotonin Bound. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • ACS Publications. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. [Link]

  • Mayo Clinic Laboratories. HIQDR - Overview: HIV-1 RNA Quantification with Reflex to Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma. [Link]

  • GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

  • Sygnature Discovery. Target Validation in Drug Discovery. [Link]

  • Hilaris. (2016). 2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological S. [Link]

  • ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Piperazine-Acetamide Scaffold: A Privileged Core in Modern Drug Discovery

This guide provides an in-depth technical exploration of the 2-piperazin-1-yl-N-aryl-acetamide scaffold, a cornerstone in contemporary medicinal chemistry. While the specific derivative, 2-piperazin-1-yl-N-pyridin-2-yl-a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the 2-piperazin-1-yl-N-aryl-acetamide scaffold, a cornerstone in contemporary medicinal chemistry. While the specific derivative, 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, is a member of this vast chemical family, this document will focus on the broader scaffold, which is extensively documented and serves as a "privileged structure" in the development of novel research chemicals and therapeutic agents.[1][2] We will delve into the synthesis, physicochemical properties, diverse biological activities, and key experimental protocols associated with this versatile molecular framework, providing researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The piperazine-acetamide core is a recurring motif in compounds targeting a wide array of biological systems, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating agents.[3][4][5][6] Its prevalence is due to a unique combination of structural rigidity and synthetic tractability, coupled with favorable pharmacokinetic properties.[7] The two nitrogen atoms of the piperazine ring offer sites for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] This guide aims to synthesize the extensive body of research on this scaffold into a cohesive and practical manual for laboratory application.

Synthesis and Characterization: A Modular Approach

The synthesis of N-aryl-2-(piperazin-1-yl)acetamide derivatives is typically achieved through a robust and modular two-step sequence. This approach offers the flexibility to introduce a wide range of substituents on both the aryl ring and the piperazine moiety, making it a powerful tool for building chemical libraries for high-throughput screening.

The general synthetic strategy involves the initial preparation of an N-aryl-2-chloroacetamide intermediate, followed by a nucleophilic substitution reaction with a desired piperazine derivative.[6][8] The causality behind this experimental design lies in the high reactivity of the alpha-halo amide, which readily undergoes substitution with the secondary amine of the piperazine ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Substitution ArylAmine Aryl Amine Intermediate N-Aryl-2-chloroacetamide ArylAmine->Intermediate Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate FinalProduct Target Compound: 2-piperazin-1-yl-N-aryl-acetamide Intermediate->FinalProduct Reaction with Intermediate Base1 Base (e.g., Triethylamine) in Aprotic Solvent (e.g., THF) Base1->Intermediate Neutralizes HCl byproduct Piperazine Substituted Piperazine Piperazine->FinalProduct Alkylation Base2 Base (e.g., K₂CO₃) in Polar Solvent (e.g., Acetonitrile) Base2->FinalProduct HCl Scavenger

Caption: General workflow for the synthesis of piperazine-acetamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide Analog

This protocol is adapted from a known synthetic method for creating derivatives with anti-inflammatory properties.[8] The choice of a base like potassium carbonate is critical to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an effective solvent due to its polarity and appropriate boiling point for the reaction.

Step 1: Synthesis of 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide

  • Dissolve aminobenzothiazole (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

  • Cool the solution to 0-5°C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution to act as a base.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate.

Step 2: Synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide (Final Product)

  • In a round-bottom flask, dissolve the 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide intermediate (1.0 eq) in acetonitrile.

  • Add the desired substituted piperazine (1.0 eq) and potassium carbonate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final compound.

Characterization

The structural integrity of synthesized piperazine-acetamide derivatives is confirmed using a suite of standard analytical techniques.

TechniquePurpose & Typical ObservationsReference
¹H & ¹³C NMR Confirms the molecular structure. Key signals include peaks for aromatic protons, methylene protons of the acetamide and piperazine rings, and characteristic shifts for carbons in the amide and aromatic systems.[9][10]
Mass Spectrometry (MS) Determines the molecular weight (M+) and provides fragmentation patterns consistent with the proposed structure.[10]
Infrared (IR) Spectroscopy Identifies functional groups. Characteristic bands include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-N stretching.[10]
HPLC Assesses purity and can be used for quantification. A validated HPLC method with UV detection is common for purity analysis.[11]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The piperazine-acetamide scaffold is a "privileged" structure because its physicochemical properties are highly tunable, which is crucial for optimizing drug-like characteristics.[2][7]

Core Physicochemical Properties

The piperazine ring itself confers several advantageous properties:

PropertyValue/DescriptionSignificance in Drug DesignReference
Basicity (pKa) pKa1: ~5.35, pKa2: ~9.73The two nitrogen atoms can be protonated at physiological pH, which is critical for enhancing aqueous solubility and forming stable salts for formulation. The basic nitrogens can also act as hydrogen bond acceptors or form salt bridges with acidic residues in biological targets.[2]
Solubility Piperazine is freely soluble in water.Incorporating the piperazine moiety often improves the water solubility of larger, more lipophilic molecules, which can enhance oral bioavailability.[2][12]
Conformational Flexibility Adopts a stable chair conformation.This provides a rigid scaffold that can orient substituents in a defined three-dimensional space, which is essential for high-affinity binding to targets.[2]
Structure-Activity Relationships (SAR)

The biological activity of piperazine-acetamide derivatives can be systematically modulated by altering substituents at two primary positions: the N-aryl group and the N4 position of the piperazine ring.

  • Antimicrobial Activity : Studies on N-1,3-thiazol-2-ylacetamides have shown that the nature of the substituent on the pyridine ring fused to the piperazine is critical. Electron-donating or -withdrawing groups can influence the compound's potency against various bacterial and fungal strains.[13] For some derivatives, incorporating electron-withdrawing groups like chloro or bromo on the aryl ring enhances activity.[14]

  • Anticancer Activity : The substitution pattern on the N-phenyl ring of piperazine-based acetanilides has a significant impact on their anti-proliferative effects against cancer cell lines.[6] Furthermore, the nature of the group at the N4 position of the piperazine ring can dictate the mechanism of action, such as the induction of apoptosis or cell cycle arrest.[5][15]

  • Enzyme Inhibition : For COX-2 inhibitors, the substitution on the benzothiazole ring and the piperazine N4-substituent are crucial for binding within the enzyme's active site.[8] Similarly, for urease inhibitors, modifications on the aryl ring attached to the piperazine moiety lead to significant variations in inhibitory activity.[16]

Biological Activities and Mechanisms of Action

The piperazine-acetamide scaffold has been successfully employed to develop compounds with a wide spectrum of biological activities.

Anticancer Activity

Piperazine derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][15]

  • Mechanism of Action : One key mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Some derivatives have been shown to increase the production of reactive oxygen species (ROS) and enhance the release of mitochondrial cytochrome c, which in turn activates caspase-9 and the downstream apoptotic cascade.[15] This disruption of cellular redox balance and mitochondrial integrity is a common strategy for inducing cancer cell death.

G PiperazineDeriv Piperazine-Acetamide Derivative Mitochondrion Mitochondrion PiperazineDeriv->Mitochondrion Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by certain piperazine derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new chemical entities, and piperazine-acetamides have emerged as a promising class.[14]

  • Mechanism of Action : The specific mechanisms are diverse and depend on the full structure of the molecule. Molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial or fungal enzymes. For example, certain compounds have been predicted to bind to E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, or Candida albicans CYP51, which is crucial for fungal cell membrane integrity.[13]

Enzyme Inhibition

The piperazine-acetamide scaffold is a versatile framework for designing potent and selective enzyme inhibitors.

  • Mechanism of Action : These compounds often act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. The piperazine ring can provide a rigid anchor, while the various substituents can form specific interactions (hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. This has been demonstrated for enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects, and urease, which is a target for treating H. pylori infections.[8][17]

G cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Active Site Substrate Substrate Product Product Inhibitor Piperazine-Acetamide Inhibitor Blocked No Reaction Enzyme1 Enzyme Active Site Product1 Product Enzyme1->Product1 Substrate1 Substrate Substrate1->Enzyme1:active_site Enzyme2 Enzyme Active Site Blocked2 No Reaction Enzyme2->Blocked2 Inhibitor2 Piperazine-Acetamide Inhibitor Inhibitor2->Enzyme2:active_site Substrate2 Substrate Substrate2->Blocked2

Caption: Model of competitive enzyme inhibition by a piperazine-acetamide derivative.

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the biological evaluation of new chemical entities must follow standardized, self-validating protocols.

Protocol 1: In-Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., SNU-475 human liver cancer cells) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment : Prepare serial dilutions of the piperazine-acetamide test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).[14]

  • Incubation : Incubate the plates for 24-48 hours at 37°C.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the solvent control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[14]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[14]

Methodology:

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[14]

  • Compound Dilution : Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

  • Inoculation : Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Safety and Handling

As with any research chemical, compounds based on the piperazine-acetamide scaffold should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat when handling these compounds.

  • Handling : Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Miyoshi, H., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). PubMed. Available from: [Link]

  • Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC. Available from: [Link]

  • Thota, S., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC. Available from: [Link]

  • ResearchGate (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]

  • Deshmukh, B., & Dr. K. (n.d.). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development. Available from: [Link]

  • Gomha, S. M., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

  • ResearchGate (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available from: [Link]

  • IntechOpen (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available from: [Link]

  • Al-Majid, A. M. (2024). A Review on Analytical Methods for Piperazine Determination. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Semantic Scholar (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Semantic Scholar. Available from: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Piperazine?. Patsnap Synapse. Available from: [Link]

  • Kumar, A., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. PubMed. Available from: [Link]

  • PubChem (n.d.). Piperazine acetamide dihydrochloride. PubChem. Available from: [Link]

  • Havrylyuk, D., et al. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. Molecules. Available from: [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

  • Office of Justice Programs (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available from: [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available from: [Link]

  • Semantic Scholar (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Semantic Scholar. Available from: [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available from: [Link]

  • ResearchGate (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Available from: [Link]

  • Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available from: [Link]

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. NIH. Available from: [Link]

  • Reddy, P. R., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Analytical Methods (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. RSC Publishing. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences (2021). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. International Journal of Pharmaceutical Research & Allied Sciences. Available from: [Link]

  • ResearchGate (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

  • ResearchGate (n.d.). Chemical Structure of acetamide-piperazine derivatives. ResearchGate. Available from: [Link]

  • Khan, K. M., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Available from: [Link]

  • International Journal of Pharmacy and Technology (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Technology. Available from: [Link]

  • Paronikyan, R., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available from: [Link]

  • Frontiers (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. Available from: [Link]

  • PubMed (n.d.). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. PubMed. Available from: [Link]

Sources

Exploratory

The Pharmacological Profile of Piperazine Acetamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Nature of the Piperazine Acetamide Scaffold In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" [1]. This six-membered heterocycle, contain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Piperazine Acetamide Scaffold

In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" [1]. This six-membered heterocycle, containing two opposing nitrogen atoms, imparts structural rigidity, a favorable polar surface area, and tunable basicity ( pKa​ values typically around 5.35 and 9.73). When functionalized with an acetamide linker, the resulting piperazine acetamide derivatives gain an exceptional degree of conformational flexibility combined with a highly stable hydrogen-bonding network.

The rationale behind utilizing the acetamide linkage lies in its dual capacity as both a hydrogen bond donor (via the amide NH) and acceptor (via the carbonyl oxygen). This allows the molecule to anchor itself firmly within the orthosteric sites of G-protein-coupled receptors (GPCRs) or the hinge regions of kinases [2]. By modifying the terminal aryl or alkyl groups on the acetamide and piperazine moieties, scientists can precisely tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile while maintaining high target affinity.

Pharmacological Profiling Across Therapeutic Domains

Oncology: Kinase Inhibition and Apoptotic Pathways

Piperazine acetamide derivatives have shown remarkable efficacy as targeted anticancer agents, particularly in the inhibition of receptor tyrosine kinases like FLT3 (FMS-like tyrosine kinase 3). Mutations in FLT3 are primary drivers in acute myeloid leukemia (AML).

Mechanistic Causality: Recent molecular dynamics studies on pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine acetamide core demonstrate that the acetamide carbonyl forms a critical, stable hydrogen bond with the Cys695 residue in the FLT3 hinge region[3]. Concurrently, the protonated piperazine nitrogen interacts with the solvent-exposed region, stabilizing the inactive conformation of the kinase. This blockade halts autophosphorylation, shutting down downstream STAT5 and PI3K pathways, ultimately forcing the malignant cells into G1/S cell cycle arrest and caspase-dependent apoptosis.

Mechanism A Piperazine Acetamide Derivative B FLT3 Kinase Domain A->B Target Engagement C Hinge Region Binding (Cys695) B->C D Inhibition of Autophosphorylation C->D E Apoptosis & G1/S Arrest D->E

Fig 1. Mechanism of FLT3 kinase inhibition by piperazine acetamide derivatives.

Neuropharmacology: GPCR Modulation and Anticonvulsant Activity

The central nervous system (CNS) is a primary target for piperazine derivatives due to their ability to cross the blood-brain barrier (BBB). N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been extensively evaluated for their anticonvulsant and anxiolytic properties [4].

Mechanistic Causality: In the context of 5-HT1A (serotonin) receptor agonism, the protonated nitrogen of the piperazine ring forms a vital salt bridge with the Asp116 residue in the transmembrane 3 (TM3) domain of the receptor. The acetamide linker acts as a spacer that perfectly positions the terminal aryl group into the hydrophobic pocket formed by TM5 and TM6. This precise spatial arrangement triggers a conformational change that activates Gi​/Go​ proteins, leading to anxiolytic and antidepressant effects.

Cardiovascular: Late Sodium Channel Modulation

Ranolazine, a classic piperazine acetamide derivative, is an FDA-approved anti-anginal medication. Unlike traditional beta-blockers, its efficacy is not dependent on hemodynamic factors like blood pressure or heart rate [5].

Mechanistic Causality: Ranolazine selectively inhibits the late phase of the inward sodium current (late INa​ ) in ischemic cardiac myocytes. By preventing sodium overload, it subsequently prevents calcium overload via the Na+/Ca2+ exchanger. Furthermore, the piperazine acetamide core facilitates the partial inhibition of fatty acid oxidation, forcing the myocardium to shift its metabolism toward glucose utilization—a process that generates more ATP per molecule of oxygen consumed, thereby relieving angina.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the broad utility of the piperazine acetamide scaffold, the following table summarizes the quantitative binding affinities and inhibitory concentrations of key derivatives across various targets.

Compound Class / DerivativePrimary TargetPharmacological IndicationPotency ( IC50​ / Ki​ )Key Structural Determinant
Pyrazolo-piperazine acetamide FLT3 KinaseLeukemia / Melanoma IC50​ : 1.17 - 18.40 µMAcetamide H-bond to Cys695
Aryl-piperazine acetamide 5-HT1A ReceptorAnxiety / Depression Ki​ : 1.28 nMSalt bridge with Asp116
Ranolazine Late INa​ ChannelChronic Angina IC50​ : ~6.0 µMPiperazine N-alkylation
N-phenyl-piperazine acetamide Voltage-gated Na+ / Ca2+ Epilepsy / Seizures ED50​ : ~25 mg/kg (in vivo)Fluorine substitution on aryl ring

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation steps to rule out false positives—a critical requirement in modern drug discovery.

Protocol 1: High-Throughput Screening (HTS) for FLT3 Kinase Inhibition (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its high sensitivity and low background interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human FLT3 enzyme and ULight-labeled poly-GT substrate.

  • Compound Dilution: Serially dilute piperazine acetamide derivatives in 100% DMSO, then transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

    • Self-Validation Step: Include Staurosporine (1 µM) as a positive control for complete inhibition, and 1% DMSO as a negative (vehicle) control.

  • Reaction Initiation: Add 5 µL of FLT3 enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding. Initiate the kinase reaction by adding 5 µL of an ATP/ULight-poly-GT substrate mixture.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (final concentration 10 mM) containing Europium-labeled anti-phospho-substrate antibody. Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis & Quality Control: Calculate the IC50​ using a 4-parameter logistic curve.

    • Self-Validation Step: Calculate the Z'-factor. The assay is only considered valid if Z′≥0.6 , ensuring robust separation between positive and negative controls.

Protocol 2: In Vitro CNS Receptor Binding Assay (5-HT1A)

This radioligand displacement assay determines the binding affinity ( Ki​ ) of piperazine acetamides to the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (various concentrations), 50 µL of [3H] -8-OH-DPAT (radioligand, final concentration 1 nM), and 100 µL of membrane suspension.

    • Self-Validation Step: Determine Non-Specific Binding (NSB) by adding 10 µM of unlabelled serotonin (5-HT) to a dedicated set of control wells. Total Binding (TB) is determined using vehicle only.

  • Filtration: Incubate the plate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting NSB from total bound radioactivity. Determine IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 S1 S2 S2 S1->S2 S3 Orthogonal Validation Surface Plasmon Resonance S2->S3 S4 Cellular Phenotyping Flow Cytometry Apoptosis S3->S4

Fig 2. Self-validating HTS workflow for evaluating piperazine acetamide libraries.

Future Perspectives in Drug Design

The piperazine acetamide scaffold remains a cornerstone of rational drug design. Future iterations are heavily focused on incorporating bioisosteres (such as replacing the acetamide carbonyl with a sulfoximine) to improve metabolic stability against amidases. Additionally, PROTAC (Proteolysis Targeting Chimera) technologies are currently leveraging piperazine acetamides as highly effective linker-warhead combinations to target undruggable kinases for ubiquitin-mediated degradation.

By understanding the precise causality behind their molecular interactions, researchers can continue to exploit the piperazine acetamide core to develop highly selective, potent, and safe therapeutics.

References

  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Foundational

Pyridinyl Acetamide Compounds in Early Drug Discovery: From Privileged Scaffold to Preclinical Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide is designed to provide an in-depth, field-proven perspective on the utilization of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth, field-proven perspective on the utilization of the pyridinyl acetamide scaffold in early-stage drug discovery. We will move beyond simple procedural lists to explore the causality behind experimental choices, the integration of data, and the strategic decisions that propel a compound from initial hit to a viable preclinical candidate.

The Pyridinyl Acetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of FDA-approved drugs.[1][2] Its utility stems from a unique combination of physicochemical properties that are highly advantageous for drug design:

  • Modulated Basicity: The nitrogen atom (pKa of pyridinium ion ~5.2) allows for salt formation, which can significantly enhance aqueous solubility and aid in formulation.[1]

  • Hydrogen Bonding Capability: The ring nitrogen acts as a crucial hydrogen bond acceptor, facilitating high-affinity interactions within protein binding sites.[1]

  • Aromatic Interactions: The aromatic system enables π-π stacking with residues like phenylalanine, tyrosine, and tryptophan, contributing to target affinity.[1]

  • Bioisosterism: The pyridine ring is an effective bioisostere for a phenyl ring. This substitution, while maintaining similar sterics, introduces a hydrogen bond acceptor and a dipole moment, allowing chemists to modulate potency, selectivity, and physicochemical properties.[1]

The acetamide linker provides a metabolically stable connection point and an additional hydrogen bond donor (N-H) and acceptor (C=O), offering multiple points for interaction with a biological target. The combination of these two motifs creates a versatile and adaptable scaffold for probing a wide range of biological targets.

Synthetic Strategies: Building the Chemical Toolbox

The tractability of a chemical scaffold is paramount in early discovery, as it dictates the speed and breadth of Structure-Activity Relationship (SAR) exploration. Pyridinyl acetamides benefit from robust and versatile synthetic routes.

A common and effective strategy involves the coupling of an aminopyridine core with a suitable carboxylic acid or its activated derivative. This allows for extensive diversification at two key points (R¹ and R²), as illustrated in the general scheme below.

General Synthetic Scheme: Amide Coupling

A prevalent method for synthesizing the pyridinyl acetamide core involves a standard amide coupling reaction.

  • Step 1: Activation of Carboxylic Acid: A carboxylic acid (R¹-CH₂-COOH) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).

  • Step 2: Nucleophilic Attack: The corresponding aminopyridine (R²-substituted) is added, and its amino group acts as a nucleophile, attacking the activated carbonyl carbon.

  • Step 3: Formation of Amide Bond: The tetrahedral intermediate collapses to form the stable amide bond, yielding the final pyridinyl acetamide product.

This approach is highly amenable to parallel synthesis, enabling the rapid generation of a library of analogs for screening.

G cluster_reactants Reactants cluster_reagents Reagents R1_acid R¹-Substituted Carboxylic Acid Product Final Product: Pyridinyl Acetamide Derivative R1_acid->Product R¹-CH₂-CO- Aminopyridine R²-Substituted Aminopyridine Aminopyridine->Product -NH-(Py)-R² Coupling Coupling Agent (e.g., HATU) Coupling->Product Facilitates Coupling Base Base (e.g., DIEA) Base->Product Scavenges Acid Solvent Solvent (e.g., DMF)

Caption: General workflow for amide coupling synthesis.

The Drug Discovery Cascade: A Pyridinyl Acetamide Case Study

To illustrate the journey from hit to lead, we will follow a logical workflow, using the discovery of Pyridinyl Acetamide-based Porcupine (PORCN) inhibitors as a primary case study. Aberrant Wnt signaling is a critical driver in multiple cancers, and PORCN, a membrane-bound O-acyltransferase, is essential for the secretion of Wnt ligands, making it a key therapeutic target.[3][4][5][6]

Target Identification & Assay Development
  • The Hypothesis: Inhibition of Wnt ligand secretion via targeting PORCN will block oncogenic signaling in Wnt-driven cancers.[4][5]

  • Assay Choice (Causality): A high-throughput screen requires a robust, scalable, and biologically relevant assay. A cell-based co-culture reporter assay was developed. This system is superior to a simple biochemical assay because it measures the entire biological cascade of interest (Wnt secretion, receptor binding, and downstream signal transduction), reducing the risk of identifying hits that are irrelevant in a cellular context.

    • Cell 1 (Producer): A cell line engineered to overexpress the Wnt3A ligand.

    • Cell 2 (Reporter): A cell line containing a Wnt-responsive promoter driving luciferase expression.

  • The Logic: A true inhibitor of Wnt secretion will prevent the Wnt3A produced by Cell 1 from activating the luciferase reporter in Cell 2. This setup allows for the screening of millions of compounds.

High-Throughput Screening (HTS) and Hit Identification

A large compound library (e.g., 2.4 million compounds) is screened against the co-culture assay. This process identifies initial "hits" that reduce the luciferase signal.

  • Hit Triage (Self-Validation): Initial hits can be misleading (e.g., cytotoxic, luciferase inhibitors). A critical triage step is essential.

    • Counter-screening: Hits are tested against unrelated signaling pathways (e.g., Hedgehog signaling) to eliminate non-specific compounds.

    • Direct Reporter Assay: Hits are tested in the reporter cell line stimulated with purified Wnt ligand to filter out compounds that inhibit the downstream reporter machinery rather than Wnt secretion.

  • The Outcome: This rigorous process led to the identification of GNF-1331, a pyridinyl acetamide with an IC₅₀ of 12 nM in the Wnt secretion assay.

HTS_Workflow Compound_Library 2.4M Compound Library Primary_Screen Primary HTS: Wnt Co-Culture Assay Compound_Library->Primary_Screen Initial_Hits Initial Hits Primary_Screen->Initial_Hits Identify Actives Counter_Screen Counter-Screen: (e.g., Hedgehog Pathway) Initial_Hits->Counter_Screen Triage Step 1 Direct_Reporter Direct Reporter Assay Counter_Screen->Direct_Reporter Filter for Specificity Confirmed_Hits Confirmed, Specific Hits (e.g., GNF-1331) Direct_Reporter->Confirmed_Hits Filter for MoA

Caption: High-Throughput Screening (HTS) and hit triage workflow.

Hit-to-Lead Optimization: The Role of SAR

GNF-1331, while potent, had poor pharmacokinetic (PK) properties, preventing its use in vivo. The goal of the hit-to-lead phase is to systematically modify the hit structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.[7][8][9][10]

  • The Strategy: Medicinal chemists synthesize analogs by making targeted modifications to the pyridinyl acetamide core and analyze the resulting Structure-Activity Relationship (SAR).

  • Key Insight (Causality): The unsubstituted pyridine nitrogen in GNF-1331 was identified as a potential liability for strong inhibition of Cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions. Introducing a methyl group adjacent to the nitrogen (compound 2 in the table below) not only mitigated CYP inhibition but also unexpectedly increased potency by 4-fold. This is a classic example of how addressing an ADME liability can concurrently improve target engagement.

Table 1: Representative SAR Data for Pyridinyl Acetamide PORCN Inhibitors (Data synthesized from ACS Med. Chem. Lett. 2016, 7, 5, 545–550)

CompoundR¹ (Position 2)R² (Amide)Wnt Secretion IC₅₀ (nM)CYP3A4 IC₅₀ (µM)Key Insight
GNF-1331 (Hit) H-120.8Potent hit, but significant CYP inhibition and poor PK.
2 -CH₃-3>10Adding a methyl group blocks CYP binding and improves potency.
4 -CH₃-N(CH₃)->1000-N-methylation of the amide is detrimental to activity.
5 -CH₃Reversed Amide>1000-Amide orientation is critical for binding.
19 (GNF-6231) -CH₃Piperazine-Acetamide1>10Replacement of terminal ring with a soluble group improves PK.

This iterative process of design, synthesis, and testing led to the discovery of GNF-6231 , which demonstrated excellent potency, specificity, and favorable PK properties, making it suitable for in vivo studies.

Expanding the Target Landscape

The versatility of the pyridinyl acetamide scaffold is evident from its application against other critical drug targets.

VEGFR-2 Inhibition in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[11] Several research groups have successfully designed pyridinyl acetamide derivatives as potent VEGFR-2 inhibitors.[12][13][14]

  • Mechanism: These compounds typically act as Type II kinase inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and stabilizing the inactive "DFG-out" conformation.

  • SAR Insights: Studies have shown that modifications to the terminal phenyl ring of the acetamide side chain significantly impact potency. For instance, compound 10 from one study, featuring a cyanoacetohydrazone moiety, exhibited an IC₅₀ of 0.12 µM against VEGFR-2, nearly equipotent to the approved drug Sorafenib.[12][14]

PIM-1 Kinase Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases is overexpressed in various cancers and is associated with cell survival and proliferation.[15][16]

  • Mechanism: Pyridinyl acetamide derivatives have been designed to target the ATP-binding site of PIM-1 kinase.

  • SAR Insights: A recent study highlighted the importance of substituents on the pyridine ring. Compound 12 from this study, a cyanopyridine-based derivative, showed a potent PIM-1 inhibitory IC₅₀ of 14.3 nM and demonstrated significant tumor growth inhibition in an in vivo mouse model.[17] This highlights how subtle electronic and steric changes to the core scaffold can tune activity and selectivity.

Signaling_Pathways cluster_wnt Wnt/β-Catenin Pathway cluster_vegfr VEGF/VEGFR-2 Pathway Wnt Wnt Ligand PORCN PORCN Wnt->PORCN Palmitoylation (Secretion) FZD_LRP Frizzled/LRP Receptors PORCN->FZD_LRP Secreted Wnt Binds Receptor BetaCatenin β-Catenin FZD_LRP->BetaCatenin Signal Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation Gene Target Gene Expression TCF_LEF->Gene Activates Inhibitor_Wnt Pyridinyl Acetamide (e.g., GNF-6231) Inhibitor_Wnt->PORCN INHIBITS VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation Activates Angiogenesis Angiogenesis & Cell Proliferation Downstream->Angiogenesis Inhibitor_VEGFR Pyridinyl Acetamide Inhibitor_VEGFR->VEGFR2 INHIBITS

Caption: Signaling pathways targeted by pyridinyl acetamides.

Core Assay Compendium for Early Discovery

Advancing a hit requires a suite of robust in vitro assays to characterize its biological activity and drug-like properties. The data from these assays are not considered in isolation; they are integrated to build a comprehensive profile of the compound, guiding the next round of chemical synthesis.

In Vitro Biology Assays

Protocol 1: Cytotoxicity (MTT) Assay

  • Purpose: To determine the concentration at which a compound inhibits cancer cell growth by 50% (GI₅₀/IC₅₀).

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow attachment.[4]

    • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

    • Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Analysis: Plot the percentage of cell viability versus log[compound concentration] and fit to a dose-response curve to calculate the IC₅₀ value.

In Vitro ADME/Tox Assays

Early assessment of ADME/Tox properties is critical to avoid costly late-stage failures.[12][18][19][20]

Protocol 2: Metabolic Stability (Human Liver Microsome) Assay

  • Purpose: To determine the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s).

  • Principle: The compound is incubated with human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is measured.[21][22][23][24]

  • Methodology:

    • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and HLMs (typically 0.5 mg/mL protein).[24]

    • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[24]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.[24]

    • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

    • Readout: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

    • Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[22][24]

Protocol 3: Permeability (Caco-2) Assay

  • Purpose: To predict in vivo intestinal absorption of an orally administered drug.

  • Principle: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[11][25][26][27]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on permeable Transwell® filter supports and culture for 18-22 days until a differentiated, confluent monolayer is formed.[27]

    • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with high TEER values.[25]

    • Permeability Measurement (A-to-B): Add the test compound to the apical (A) side (representing the gut lumen). At various time points, sample from the basolateral (B) side (representing the blood) and quantify the compound concentration by LC-MS/MS.

    • Efflux Measurement (B-to-A): In a separate set of wells, add the compound to the basolateral side and sample from the apical side. This measures active efflux, often mediated by transporters like P-glycoprotein.[27]

    • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of active efflux transporters.[27]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

  • Purpose: To assess the potential for drug-drug interactions by determining if a compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9).[28]

  • Principle: A fluorescent or LC-MS-based probe substrate specific for a CYP isoform is incubated with recombinant human CYP enzymes. The rate of metabolite formation is measured in the presence and absence of the test compound.[29][30]

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine buffer, a specific recombinant CYP enzyme, and a serial dilution of the test compound.

    • Pre-incubation: Allow the test compound to interact with the enzyme for a short period.

    • Initiation: Initiate the reaction by adding the probe substrate and NADPH.

    • Incubation: Incubate at 37°C for a defined period.

    • Termination & Readout: Stop the reaction. If using a fluorescent probe, read the plate on a fluorometer. If using an LC-MS probe, quench with solvent and analyze by LC-MS/MS.

    • Analysis: Plot the percent inhibition versus log[compound concentration] to determine the IC₅₀ value for each CYP isoform.

Conclusion and Future Perspectives

The pyridinyl acetamide scaffold represents a powerful and validated starting point for drug discovery campaigns targeting a wide array of diseases. Its favorable physicochemical properties and synthetic tractability allow for rapid and extensive exploration of chemical space.

The successful development of potent and selective inhibitors for targets as diverse as PORCN, VEGFR-2, and PIM-1 kinases underscores the scaffold's versatility. The case studies presented herein demonstrate that a successful early discovery program is not merely about finding a potent molecule. It is a multi-parameter optimization challenge that requires:

  • A Strategic Start: Designing biologically relevant assays and intelligent screening cascades.

  • Integrated Decision-Making: Using data from biology, chemistry, and ADME/Tox assays in concert to guide iterative design.

  • Causality-Driven Chemistry: Understanding the "why" behind SAR—for instance, how a structural change impacts not just potency but also metabolic stability or selectivity.

Future work with this scaffold will likely involve its application in novel therapeutic areas and the use of advanced techniques like structure-based drug design and computational ADMET prediction to further accelerate the optimization process. By embracing a holistic and data-driven approach, the pyridinyl acetamide core will undoubtedly continue to be a source of next-generation therapeutic agents.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Zhang, Y., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 545–550. Available from: [Link]

  • Caco2 assay protocol. (n.d.). Source not specified. Retrieved March 10, 2026, from [Link]

  • Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (2016). PubMed. Retrieved March 10, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. (n.d.). Ovid. Retrieved March 10, 2026, from [Link]

  • Therapeutic window for Wnt-driven cancers: Role of Porcupine inhibitor. (2015). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Liu, J., et al. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proceedings of the National Academy of Sciences, 110(50), 20224–20229. Available from: [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved March 10, 2026, from [Link]

  • Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition. (2022). PMC - NIH. Retrieved March 10, 2026, from [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. Retrieved March 10, 2026, from [Link]

  • CYP Inhibition Assay (Ki). (n.d.). Evotec. Retrieved March 10, 2026, from [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025). Chemspace. Retrieved March 10, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Retrieved March 10, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 10, 2026, from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved March 10, 2026, from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved March 10, 2026, from [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved March 10, 2026, from [Link]

  • Hit to lead. (2024). Wikipedia. Retrieved March 10, 2026, from [Link]

  • The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models. (2022). AACR Journals. Retrieved March 10, 2026, from [Link]

  • Hit to lead. (n.d.). Drug Development and Diagnostics. Retrieved March 10, 2026, from [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Nature Experiments. Retrieved March 10, 2026, from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved March 10, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved March 10, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved March 10, 2026, from [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). PubMed. Retrieved March 10, 2026, from [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). PubMed. Retrieved March 10, 2026, from [Link]

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. (2023). PubMed. Retrieved March 10, 2026, from [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2021). PMC - NIH. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. (2016). PubMed. Retrieved March 10, 2026, from [Link]

  • (PDF) Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). ResearchGate. Retrieved March 10, 2026, from [https://www.researchgate.net/publication/351347648_Pyridine-derived_VEGFR-2_inhibitors_Rational_design_synthesis_anticancer_evaluations_in_silico_ADMET_profile_and_molecular_docking]([Link]_ anticancer_evaluations_in_silico_ADMET_profile_and_molecular_docking)

  • Design, synthesis, and anticancer evaluation of acetamide and hydrazine analogues of pyrimidine. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. Retrieved March 10, 2026, from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved March 10, 2026, from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PMC - NIH. Retrieved March 10, 2026, from [Link]

  • The synthetic strategy of new pyridine clubbed acetamides via N-alkylation/C–N coupling reaction, sulfonamide drug and their biological approach. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • the synthetic strategy of new pyridine clubbed acetamides via n-alkylation/c–n coupling reaction, sulfonamide drug and their biological approach. (2017). ResearchGate. Retrieved March 10, 2026, from [Link]

  • (PDF) Synthetic approach of novel pyridine clubbed acetamides via N-alkylation/C-N coupling, sulfonamide drug and their pharmacological evaluation. (2017). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. Retrieved March 10, 2026, from [Link]

  • Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. (2022). Nature. Retrieved March 10, 2026, from [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. Retrieved March 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide

Introduction & Strategic Rationale The structural motif comprising a pyridine ring linked to a piperazine moiety via an acetamide bridge is a privileged scaffold in contemporary drug discovery[1]. It is frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The structural motif comprising a pyridine ring linked to a piperazine moiety via an acetamide bridge is a privileged scaffold in contemporary drug discovery[1]. It is frequently utilized in the design of kinase inhibitors, GPCR ligands, and as a highly functionalized linker in Proteolysis Targeting Chimeras (PROTACs). The target molecule, 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS 682802-93-3) , presents a distinct synthetic challenge: direct alkylation of unprotected piperazine with an electrophile inevitably leads to a statistical mixture of mono-alkylated products, bis-alkylated dimers, and unreacted starting materials.

To establish a high-yield, self-validating system, this protocol employs a linear three-step sequence utilizing 1-Boc-piperazine . By transiently masking one of the secondary amines, we ensure strict mono-alkylation[2]. Subsequent quantitative acidic deprotection yields the final product as a highly stable, water-soluble hydrochloride salt.

Retrosynthetic Workflow & Mechanism

SynthesisWorkflow A 2-Aminopyridine + Chloroacetyl Chloride B 2-Chloro-N-(pyridin-2-yl)acetamide A->B Acylation (0-5 °C) D Boc-Protected Intermediate B->D SN2 Alkylation C 1-Boc-piperazine + K2CO3 C->D F 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide (HCl Salt) D->F Acidic Cleavage E 4M HCl in Dioxane E->F

Linear 3-step synthesis workflow utilizing Boc-protection to prevent bis-alkylation.

Step-by-Step Experimental Methodologies

Step 1: Acylation of 2-Aminopyridine

Objective: Synthesize the electrophilic intermediate 2-chloro-N-(pyridin-2-yl)acetamide.

Causality & Mechanistic Insight: Chloroacetyl chloride is a highly reactive, bifunctional reagent. The reaction must be conducted under strictly anhydrous conditions because water rapidly hydrolyzes the acyl chloride, destroying the reagent[3]. The addition is performed at 0–5 °C to control the highly exothermic nucleophilic acyl substitution. Triethylamine (Et₃N) is added to scavenge the HCl byproduct; without it, the basic pyridine nitrogen would become protonated, rendering the starting material non-nucleophilic and halting the reaction.

Protocol:

  • Dissolve 2-aminopyridine (1.0 eq, 10 mmol) and Et₃N (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the reaction flask to 0–5 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).

  • Add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 15–30 minutes. Critical: Maintain the internal temperature below 5 °C to prevent diacylation at the newly formed amide nitrogen[3].

  • Remove the ice bath, allowing the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor completion via TLC (EtOAc:Hexane 1:1).

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be used directly or recrystallized from acetonitrile.

Step 2: Sₙ2 Alkylation with 1-Boc-Piperazine

Objective: Form the piperazine-acetamide linkage without dimerization.

Causality & Mechanistic Insight: The α-chloroamide is a potent electrophile. Using 1-Boc-piperazine guarantees that only the unprotected nitrogen acts as a nucleophile[2]. Potassium carbonate (K₂CO₃) is employed as a heterogeneous acid scavenger. Unlike organic bases (e.g., Et₃N), K₂CO₃ is easily removed during aqueous workup and minimizes side reactions. The addition of catalytic Potassium Iodide (KI) accelerates the reaction via in situ Finkelstein catalysis, converting the alkyl chloride into a highly reactive alkyl iodide.

Protocol:

  • Dissolve 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq, 8 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Add 1-Boc-piperazine (1.1 eq, 8.8 mmol), anhydrous K₂CO₃ (2.0 eq, 16 mmol), and KI (0.1 eq, 0.8 mmol).

  • Stir the suspension at 60–80 °C for 6–12 hours.

  • Cool the mixture to RT, dilute with cold water (60 mL), and extract with ethyl acetate (EtOAc) (3 × 20 mL).

  • Wash the combined organic layers extensively with water (to remove residual DMF) and brine.

  • Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure Boc-protected precursor.

Step 3: Acidic Deprotection

Objective: Cleave the tert-butyl carbamate (Boc) group to yield the final product.

Causality & Mechanistic Insight: The Boc group is sensitive to strong acids. Utilizing 4M HCl in dioxane is strategically superior to Trifluoroacetic acid (TFA) in this context[2]. HCl directly yields the hydrochloride salt of the product, which is highly crystalline and precipitates out of the organic solvent. This avoids complex basic aqueous workups where the highly polar, water-soluble free-base product might be lost to the aqueous phase.

Protocol:

  • Dissolve the Boc-protected intermediate in a minimal volume of DCM or methanol.

  • Add an excess of 4M HCl in dioxane (5–10 eq).

  • Stir at RT for 2–4 hours. The product will precipitate out of solution as a white to off-white solid.

  • Filter the precipitate, wash thoroughly with cold diethyl ether to remove cleaved tert-butyl byproducts, and dry under high vacuum to afford 2-piperazin-1-yl-N-pyridin-2-yl-acetamide hydrochloride.

Quantitative Data Summary

StepReaction TypeKey ReagentsOptimal TempTypical YieldPurification Method
1 Nucleophilic Acyl Substitution2-Aminopyridine, Chloroacetyl chloride, Et₃N0–5 °C → RT85–95%Aqueous workup, optional recrystallization
2 Sₙ2 Alkylationα-Chloroamide, 1-Boc-piperazine, K₂CO₃, KI60–80 °C75–85%Aqueous extraction, silica gel chromatography
3 Acidic DeprotectionBoc-protected intermediate, 4M HCl/DioxaneRT>95%Direct precipitation & ether wash

Troubleshooting & Optimization Logic

If yields drop during the critical carbon-nitrogen bond-forming step (Step 2), researchers should consult the following diagnostic logic tree to isolate the chemical failure point.

Troubleshooting Issue Issue: Low Yield in SN2 Step Cause1 Cause: Poor Electrophilicity Issue->Cause1 Cause2 Cause: Hydrolysis of Intermediate Issue->Cause2 Sol1 Action: Add KI (Finkelstein Catalysis) Cause1->Sol1 Sol2 Action: Use Strictly Anhydrous DMF Cause2->Sol2

Diagnostic logic tree for resolving common yield issues during the SN2 alkylation step.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, verify against the following expected analytical benchmarks:

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₆N₄O [M+H]⁺ m/z = 221.1.

  • ¹H NMR (D₂O, HCl Salt): Expect characteristic downfield shifts for the pyridine protons (approx. 8.3, 8.1, 7.7, and 7.1 ppm). The acetamide linker (CH₂) will appear as a sharp singlet near 3.5 ppm, while the piperazine ring protons will present as multiplets between 3.2 and 3.8 ppm due to protonation.

References

  • BenchChem. "Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide." BenchChem Technical Support Center. 3

  • BenchChem. "2-piperazin-1-yl-N-pyridin-2-yl-acetamide | 682802-93-3." BenchChem Product Catalog. 1

  • Google Patents. "WO2005040355A2 - Tao kinase modulators and methods of use." World Intellectual Property Organization. 2

Sources

Application

2-piperazin-1-yl-N-pyridin-2-yl-acetamide purification techniques

An In-Depth Guide to the Purification of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Drug Discovery 2-piperazin-1-yl-N-pyridin-2-yl-a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Discovery

2-piperazin-1-yl-N-pyridin-2-yl-acetamide is a heterocyclic compound incorporating three key pharmacophores: a piperazine ring, a pyridine moiety, and an acetamide linker. Compounds with such structural motifs are of significant interest in medicinal chemistry and drug development, often serving as intermediates or final active pharmaceutical ingredients (APIs).[1] The synthetic route to this molecule, typically involving the reaction of a piperazine derivative with an N-aryl acetamide precursor, can result in a crude product contaminated with unreacted starting materials, reagents, and side-products.

The presence of these impurities can confound biological screening results, interfere with downstream chemical transformations, and compromise the integrity of research data. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of scientific validity. This guide provides a detailed exploration of the principles and protocols for purifying 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, designed for researchers and drug development professionals seeking to obtain this compound with high purity.

Physicochemical Landscape: Guiding the Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. The structure of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide presents several key features that dictate its behavior during separation processes.

  • Basicity: The molecule possesses three basic nitrogen atoms: two within the piperazine ring (one secondary, one tertiary amine) and one in the pyridine ring. This polybasic nature is the most critical handle for purification, making the compound's solubility highly pH-dependent. This property is expertly exploited in acid-base extraction .

  • Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) and the amide functional group imparts significant polarity to the molecule. This suggests strong interaction with polar stationary phases like silica gel, necessitating the use of polar mobile phases in column chromatography .[2]

  • Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane, and sparingly soluble in non-polar solvents such as hexanes and diethyl ether. Its solubility in water is expected to be low but will increase dramatically under acidic conditions due to the formation of water-soluble hydrochloride salts.[3]

  • Physical State: Analogous compounds are typically solids at room temperature, making recrystallization a viable and often highly effective final purification step.[4]

Initial Assessment and Strategic Workflow

The choice of purification technique depends on the initial purity, the physical state of the crude product (solid vs. oil), and the nature of the impurities. The following workflow provides a logical decision-making process for purifying the crude product.

Purification_Workflow Start Crude 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Assess Assess Crude Product (TLC, NMR) Start->Assess IsSolid Is the product a solid? Assess->IsSolid IsOily Is the product an oil or a low-purity solid? IsSolid->IsOily No Recrystallize Protocol 3: Recrystallization IsSolid->Recrystallize Yes (High Purity) AcidBase Protocol 1: Acid-Base Extraction (To remove non-basic impurities) IsOily->AcidBase Yes PurityCheck1 Check Purity (TLC, LC-MS) Recrystallize->PurityCheck1 Chromatography Protocol 2: Column Chromatography (To separate polar impurities) AcidBase->Chromatography PurityCheck2 Check Purity (TLC, LC-MS) Chromatography->PurityCheck2 PurityCheck1->Chromatography Purity <95% End Pure Product PurityCheck1->End Purity >95% PurityCheck2->Recrystallize Purity <95% & Solidifies PurityCheck2->End Purity >95% AcidBase_Extraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Back-Extraction Crude Crude Product in Organic Solvent (e.g., EtOAc) AddAcid Add 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Non-Basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (pH < 2) (Protonated Product & Basic Impurities) Separate1->Aqueous1 Aqueous1_ref Aqueous1_ref AddBase Add 1M NaOH (aq) to pH > 10 AddOrganic Add Fresh Organic Solvent (e.g., DCM) AddBase->AddOrganic Separate2 Separate Layers AddOrganic->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Pure, Deprotonated Product) Separate2->Organic2 Aqueous1_ref->AddBase

Caption: Workflow illustrating the acid-base extraction and purification process.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain and collect the lower aqueous layer.

  • Repeat: Repeat the acidic wash on the organic layer 1-2 more times to ensure complete extraction of all basic components. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M aqueous NaOH with stirring until the pH is greater than 10 (confirm with pH paper). A precipitate may form as the free base becomes insoluble.

  • Back-Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (DCM is often preferred here due to its density, which aids separation).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Silica Gel Column Chromatography

For separating the target compound from impurities of similar basicity but different polarity, column chromatography is the method of choice. [5]Due to the polar and basic nature of the analyte, special considerations are necessary to achieve sharp, symmetrical peaks.

Causality Behind the Method

Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH) that separates compounds based on their polarity. [2]More polar compounds interact more strongly with the silica and elute later. Basic compounds like 2-piperazin-1-yl-N-pyridin-2-yl-acetamide can interact very strongly with the acidic silanol groups, leading to irreversible adsorption or significant peak tailing ("streaking") on a TLC plate. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase to neutralize the acidic sites on the silica, allowing for clean elution. [6]

Step-by-Step Methodology
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude material in DCM or methanol.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for polar, basic compounds is a mixture of a less polar solvent (DCM or EtOAc) and a more polar solvent (Methanol).

    • Crucially, prepare two versions of promising solvent systems: one neutral and one with a basic modifier (e.g., add 0.5-1% TEA).

    • The ideal system will show the desired product with an Rf (retention factor) of ~0.3 and good separation from impurities. The spot should be round and well-defined in the system containing the basic modifier.

Solvent System (v/v) Modifier Typical Application
Dichloromethane / Methanol (98:2 to 90:10)0.5% TriethylamineGood starting point for many polar amines.
Ethyl Acetate / Hexane (50:50 to 100:0)1% TriethylamineFor less polar impurities.
Ethyl Acetate / Methanol (99:1 to 95:5)0.5% TriethylamineWhen higher polarity is needed.
Chloroform / Methanol / NH₄OH (e.g., 90:9:1)Ammonium HydroxideA stronger basic modifier system.
  • Column Preparation (Slurry Packing):

    • Select a column with a diameter and length appropriate for the amount of material (a 20:1 to 50:1 ratio of silica weight to crude product weight is common). [2] * Clamp the column vertically. Place a small cotton or glass wool plug at the bottom.

    • Fill the column one-third with the initial, least polar eluent (containing the basic modifier).

    • In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column.

    • Gently tap the column to pack the silica evenly and drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase, collecting fractions.

    • If a gradient elution is needed (determined by TLC), gradually increase the percentage of the more polar solvent (e.g., methanol) to elute compounds that are more strongly adsorbed.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Recrystallization

Recrystallization is an ideal final polishing step if the product from chromatography or extraction is a solid of reasonable purity (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality Behind the Method

An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but poorly at room temperature or below. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and will be removed during the final filtration). A slow cooling process allows for the formation of a pure crystal lattice, excluding impurities from the solid structure. [7]

Step-by-Step Methodology
  • Solvent Screening:

    • Place a small amount of the crude solid (20-30 mg) into several test tubes.

    • Add a few drops of different solvents from the table below.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the test tubes that showed poor room-temperature solubility. If the compound dissolves when hot and precipitates upon cooling, you have found a suitable solvent.

    • If no single solvent works, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective. [8]A mixture of acetone and water has been reported for a similar compound. [4]

      Solvent Polarity Index Boiling Point (°C)
      Hexane 0.1 69
      Diethyl Ether 2.8 35
      Ethyl Acetate 4.4 77
      Acetone 5.1 56
      Isopropanol 3.9 82
      Ethanol 4.3 78
      Methanol 5.1 65

      | Water | 10.2 | 100 |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Troubleshooting and Expert Insights

Problem Possible Cause Recommended Solution
Low Recovery After Acid-Base Extraction Incomplete basification; product still partially protonated.Ensure pH is thoroughly checked and is >10 before back-extraction. Use a pH meter for accuracy.
Insufficient back-extraction.Perform at least three extractions with the organic solvent. For stubborn cases, a continuous liquid-liquid extractor may be used.
Streaking/Tailing in Chromatography Strong interaction of the basic compound with acidic silica gel.Always add a basic modifier (0.5-1% triethylamine or ammonia in methanol) to your mobile phase. [9]
Column overloaded.Reduce the amount of crude material loaded. A general rule is not to exceed a 1:20 ratio of crude product to silica by weight.
Product "Oils Out" During Recrystallization Solution is supersaturated or cooled too quickly.Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask can initiate crystallization.
Solvent is too non-polar for the compound.Try a more polar solvent or a solvent mixture. Seeding with a pure crystal can also induce proper crystallization. [10]
Persistent Piperazine Impurity Piperazine is highly polar and water-soluble.An initial acid-base wash is highly effective at removing piperazine. [10]If it persists, chromatography with a more polar eluent (e.g., higher percentage of methanol) will help separate it from the less polar product.

Conclusion: Ensuring Purity for Downstream Success

The purification of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide is a multi-faceted task that can be systematically approached by leveraging the compound's distinct physicochemical properties. A combination of acid-base extraction to remove non-basic impurities and unreacted piperazine, followed by either silica gel chromatography (with a basic modifier) or recrystallization, can reliably yield material of high purity. The protocols and insights provided in this guide serve as a robust framework for developing a purification strategy tailored to specific experimental outcomes, ultimately ensuring the quality and reliability of the compound for its intended research and development applications.

References

  • Finger, S. (2013). Response to "How to extract/isolate piperazine from water without distillation?". ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. PubChem. Retrieved from [Link]

  • Martin, E. L. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Google Patents.
  • European Patent Office. (1992). Process for the preparation of piperazine derivatives. EP 0483932 A1.
  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)?. WKB94222. Retrieved from [Link]

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (2014). Google Patents.
  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (2004). Google Patents.
  • Williams, R. L. (1995). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 703(1-2), 147-156. Retrieved from [Link]

  • CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. (2007). Google Patents.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • El-Reash, Y. G. A., Zaky, R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Hilaris. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLOS ONE. Retrieved from [Link]

  • European Patent Office. (2009). PROCESS FOR THE PRODUCTION OF N-(2,6-DIMETHYL-PHENYL)-2-PIPERAZIN-1-YL-ACETAMIDE. Patent 1517900. Retrieved from [Link]

Sources

Method

2-piperazin-1-yl-N-pyridin-2-yl-acetamide experimental uses

This comprehensive application note details the experimental utilization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) as a foundational building block in central nervous system (CNS) drug discovery. Ra...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the experimental utilization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) as a foundational building block in central nervous system (CNS) drug discovery.

Rationale and Pharmacological Significance

The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide represents a highly versatile, privileged scaffold in medicinal chemistry. It integrates a pyridinylpiperazine core—a well-established pharmacophore for aminergic G-protein coupled receptors (GPCRs)—with an acetamide linker.

Causality in Scaffold Selection: Historically, N-aryl and N-heteroaryl piperazines have been instrumental in imparting desirable pharmacological properties to CNS drugs, including aripiprazole and cariprazine[1]. Evidence from pharmacophore models demonstrates that the pyridinylpiperazine moiety provides the key structural elements necessary for high-affinity binding to serotonin receptors, particularly 5-HT1A, 5-HT7, and 5-HT2B[2]. The basic secondary amine of the piperazine ring forms a crucial salt bridge with the conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of these aminergic receptors.

Furthermore, the inclusion of the acetamide linker serves two critical functions:

  • It provides a rigidified hydrogen bond donor/acceptor pair that can interact with specific extracellular loop (ECL) residues, driving subtype selectivity.

  • It mitigates the keto-enol tautomerism liabilities often encountered with other linker types (such as indanones), thereby improving the pharmacokinetic stability of the resulting library[3].

Experimental Workflow 1: Scaffold Derivatization (Library Generation)

To exploit the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold, the secondary amine of the piperazine ring must be functionalized. The following protocol details a robust N-alkylation strategy designed to probe the lipophilic binding pocket of 5-HT receptors.

Protocol: SN2 N-Alkylation

  • Objective: Synthesize a library of target compounds by coupling the scaffold with various aryl-alkyl halides.

  • Causality: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge the generated hydrohalic acid without hydrolyzing the sensitive acetamide linker. Acetonitrile (MeCN) is used as an aprotic polar solvent to accelerate the SN2 substitution while minimizing side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 1.0 equivalent (eq) of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (approx. 0.5 mmol) in 5 mL of anhydrous MeCN.

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Slowly add 1.1 eq of the chosen aryl-alkyl halide (e.g., 3-chloropropylbenzene) dropwise to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to 65°C under a nitrogen atmosphere for 12–18 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete and successful only when the mass peak corresponding to the starting scaffold ([M+H]⁺ = 221.1) is depleted by >95%, preventing the need for complex downstream separations.

  • Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 v/v) to yield the final functionalized derivative.

Experimental Workflow 2: In Vitro Receptor Binding Assay

Once the library is synthesized, compounds must be evaluated for their binding affinity at target GPCRs.

Protocol: Radioligand Binding Assay (5-HT1A)

  • Objective: Determine the binding affinity (Ki) of the synthesized derivatives.

  • Causality: [³H]-8-OH-DPAT is utilized as the radioligand because it is a highly selective 5-HT1A agonist, allowing for precise displacement measurements at the orthosteric site without off-target noise.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-8-OH-DPAT (final concentration 1.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation (Controls): Include wells with vehicle (1% DMSO) for total binding and wells with 10 µM WAY-100635 (a potent, selective 5-HT1A antagonist) to define non-specific binding (NSB). Calculate the Z'-factor; proceed with data analysis only if Z' > 0.5, ensuring assay robustness.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation: Ki=IC50​/(1+[L]/Kd​) .

Quantitative Data Presentation

The structural modifications of the pyridinylpiperazine scaffold directly dictate receptor subtype selectivity. The following table summarizes the binding affinities of representative pyridinylpiperazine derivatives, illustrating the Structure-Activity Relationship (SAR)[2],[4].

Compound DerivativeR-Group Modification (at Piperazine N)5-HT1A Affinity (Ki, nM)5-HT7 Affinity (Ki, nM)5-HT2B Affinity (Ki, nM)Functional Profile
Scaffold (Unsubstituted) -H> 1000> 1000> 1000N/A
Derivative A (SYA-analog) 3-(2-methyl-1-indanon-2-yl)propyl0.748.4> 1005-HT1A Agonist / 5-HT7 Antagonist
Derivative B (MARY1-analog) Substituted benzyl/aryl> 1000> 10007645-HT2B Antagonist
Control (WAY-100635) N/A (Reference Standard)0.2> 1000> 10005-HT1A Antagonist

Mechanistic and Workflow Visualizations

Pathway LIG Pyridinylpiperazine Acetamide Scaffold REC 5-HT1A / 5-HT7 Receptor LIG->REC Binds TM3 Aspartate GPROT Gi/o or Gs Protein REC->GPROT Activates EFF Adenylyl Cyclase (AC) GPROT->EFF Modulates CAMP cAMP Levels Modulation EFF->CAMP Alters RESP CNS Response (Anxiolytic/Antidepressant) CAMP->RESP Downstream Effect

Fig 1. GPCR signaling pathway modulated by pyridinylpiperazine acetamide derivatives.

Workflow S1 Scaffold: 2-piperazin-1-yl- N-pyridin-2-yl-acetamide S2 N-Alkylation / Reductive Amination (Library Generation) S1->S2 S3 Radioligand Binding Assay (Primary Screen: 5-HT/D2) S2->S3 LC-MS/NMR Validation S4 Functional Assay (cAMP / Calcium Flux) S3->S4 Ki < 100 nM S5 Hit Identification & SAR Optimization S4->S5 Agonist/Antagonist Profile

Fig 2. Experimental workflow from scaffold derivatization to in vitro hit identification.

References

  • Ofori, E., et al. (2021). "New dual 5-HT1A and 5-HT7 receptor ligands derived from SYA16263." European Journal of Medicinal Chemistry.[Link]

  • Santiago Raj, P. V., et al. (2025). "Discovery of a Novel, Potent, and Selective 5-Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis in the Kidney." ACS Pharmacology & Translational Science.[Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the In Vitro Characterization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Abstract The confluence of piperazine and pyridine moieties in a single molecular entity, such as 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, presents a compelling scaffold for drug discovery. Compounds incorporating thes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of piperazine and pyridine moieties in a single molecular entity, such as 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, presents a compelling scaffold for drug discovery. Compounds incorporating these heterocycles have demonstrated a vast spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and central nervous system (CNS) modulation.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive, tiered strategy for the initial in vitro characterization of this novel compound. We eschew a one-size-fits-all template, instead proposing a logical, data-driven cascade of assays. The approach begins with broad phenotypic and target-based screening to identify a primary biological effect, followed by secondary, mechanism-of-action assays to confirm and elaborate upon initial findings. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure the generation of robust and interpretable data.

Introduction: The Scientific Rationale for a Tiered Assay Strategy

The core structure of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide is intriguing due to the established pharmacophoric potential of its components. Pyridine derivatives are known anticancer agents, with some acting as kinase inhibitors or tubulin polymerization inhibitors.[1][4][5] The piperazine ring is a common feature in drugs targeting CNS receptors, such as serotonin (5-HT) and dopamine receptors, and has also been incorporated into anticancer and antimicrobial agents.[6][7][8] For instance, the structurally related compound, 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)acetamide, is a known intermediate in the synthesis of 5-HT1A receptor imaging agents.[9][10]

Given this chemical ambiguity, a "target-agnostic" initial approach is scientifically prudent. A rigid, pre-defined assay would risk overlooking unexpected activities. Therefore, we propose a screening cascade designed to efficiently survey the most probable biological activities. This strategy, outlined below, is designed to enable swift and informed decision-making, a critical component of the early drug discovery process.[11]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Synthesis A Cytotoxicity Screen (NCI-60 Concept) D Apoptosis & Cell Cycle Assays A->D If Positive Hit E Kinase Inhibition Profile A->E If Positive Hit B Broad Receptor Binding (CNS Panel) F Receptor Functional Assays (e.g., cAMP, Ca2+) B->F If Positive Hit C Antimicrobial Screen (MIC Determination) G Bactericidal/Bacteriostatic & Hemolysis Assays C->G If Positive Hit H Define Compound's Primary Activity Profile D->H E->H F->H G->H

Caption: Tiered workflow for in vitro characterization.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to efficiently identify the primary pharmacological space in which the compound is active. We will run three distinct, high-level screens in parallel: a cancer cell cytotoxicity screen, a broad CNS receptor binding screen, and a basic antimicrobial screen. This approach maximizes the potential for hit discovery.

Phenotypic Screen: Antiproliferative Activity

Many heterocyclic compounds exhibit anticancer properties.[12][13] A general cytotoxicity screen is the most effective starting point to investigate this potential. The Sulforhodamine B (SRB) assay is a robust and reproducible method that measures cell density based on cellular protein content, making it a reliable indicator of growth inhibition.[14]

Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)[15]) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the plates. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently discard the supernatant. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[14]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.[14]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition).

Table 1: Hypothetical Tier 1 Cytotoxicity Data (GI₅₀ in µM)

Cell Line Tissue of Origin Compound GI₅₀ (µM) Doxorubicin GI₅₀ (µM)
MCF-7 Breast 8.5 1.9
A549 Lung > 100 2.5
HCT-116 Colon 12.2 1.1

| K562 | Leukemia | 4.3 | 0.8 |

Target-Based Screen: CNS Receptor Binding

The structural similarity to known 5-HT1A ligands warrants an investigation into CNS receptor interactions.[9] A broad radioligand binding assay panel is an efficient method to screen for affinity at dozens of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Conceptual Protocol 2.2: Radioligand Binding Assay

This assay is typically outsourced to a specialized contract research organization (CRO). The principle involves incubating the test compound with a preparation of cell membranes expressing the target receptor in the presence of a specific radioligand.

  • Assay Principle: The test compound competes with the radioligand for binding to the receptor.

  • Execution: A single high concentration of the test compound (e.g., 10 µM) is typically used for the initial screen.

  • Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation with a full concentration-response curve to determine the Ki (inhibition constant).

Antimicrobial Activity Screen

Piperazine and pyridine derivatives have also been reported as antimicrobial agents.[16][17] A simple broth microdilution assay can determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antibacterial or antifungal activity.[18]

Protocol 2.3: Broth Microdilution Assay for MIC Determination

  • Bacterial/Fungal Inoculum Preparation: Culture test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.[18]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Tier 2: Secondary Assays - From Hit to Mechanism

Positive results from Tier 1 screening necessitate follow-up experiments to confirm the activity and begin to elucidate the mechanism of action (MoA). The choice of secondary assays is directly guided by the primary screening outcome.

Follow-up for Cytotoxicity Hits

If the compound shows significant antiproliferative activity, the next logical step is to determine how it is affecting the cancer cells.

Protocol 3.1.1: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)

This assay differentiates between programmed cell death (apoptosis) and cellular injury (necrosis).

  • Cell Treatment: Treat the most sensitive cell line (e.g., K562 from Table 1) with the compound at 1x, 2x, and 5x its GI₅₀ value for 24-48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_0 Cellular Response to Cytotoxic Compound cluster_1 Detection Method A Compound Treatment B Caspase Activation (Apoptotic Signal) A->B C Phosphatidylserine (PS) Flipping to Outer Membrane B->C D Membrane Integrity Loss B->D Late Stage E DNA Fragmentation C->E F Annexin V-FITC binds to PS (Green Fluorescence) C->F Detects G Propidium Iodide (PI) Intercalates DNA (Red Fluorescence) D->G Detects

Caption: Apoptosis detection via Annexin V/PI staining.

Protocol 3.1.2: Cell Cycle Analysis

This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle.

  • Cell Treatment: Treat cells as described in Protocol 3.1.1.

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and treat with RNase A. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases. A significant accumulation in one phase indicates cell cycle arrest.

Follow-up for Receptor Binding Hits

A binding assay only shows affinity; it does not reveal function. A functional assay is required to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).

Conceptual Protocol 3.2.1: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

If the compound binds to a GPCR known to couple to adenylyl cyclase (e.g., many serotonin or dopamine receptors):

  • Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger. Agonists will either increase (Gs-coupled) or decrease (Gi-coupled) cAMP levels. Antagonists will block the effect of a known agonist.

  • Execution: Use a cell line stably expressing the target receptor.

    • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC₈₀ concentration. Measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Follow-up for Antimicrobial Hits

An MIC value indicates growth inhibition, but it doesn't distinguish between killing the microbe (bactericidal) or just stopping its growth (bacteriostatic). A preliminary safety assessment is also crucial.

Protocol 3.3.1: Time-Kill Kinetic Assay

  • Principle: This assay measures the rate of bacterial killing over time.

  • Execution: Inoculate a flask of broth with the test organism to a starting density of ~10⁵ CFU/mL. Add the test compound at concentrations of 1x, 2x, and 4x the MIC. Include a growth control.

  • Sampling: At various time points (0, 2, 4, 8, 24 hours), remove an aliquot, perform serial dilutions, plate on agar, and incubate overnight.

  • Data Analysis: Count the colonies to determine the CFU/mL at each time point. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL.

Protocol 3.3.2: Hemolysis Assay

  • Principle: This assay assesses the compound's lytic effect on red blood cells (RBCs), a primary indicator of membrane-disrupting toxicity.[16]

  • Execution: Prepare a 2% suspension of fresh human or sheep RBCs in PBS. Add increasing concentrations of the test compound to the RBC suspension in a 96-well plate.

  • Controls: Include a negative control (PBS) and a positive control (0.1% Triton X-100 for 100% lysis).

  • Incubation: Incubate for 1 hour at 37°C.

  • Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the released hemoglobin at 450 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Conclusion and Future Directions

This structured, tiered approach provides a robust framework for the initial in vitro characterization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide. The data generated from this cascade—whether identifying it as a potential anticancer agent that induces apoptosis, a specific CNS receptor modulator, or a non-hemolytic antimicrobial—will build a comprehensive activity profile.[19] This profile is essential for making informed go/no-go decisions and for guiding subsequent steps in the drug discovery process, such as lead optimization, further mechanism-of-action studies, and eventual in vivo testing.[11][20]

References

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Abd El-Karim, S. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2024). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Molecules. Retrieved from [Link]

  • Singh, M., et al. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PLOS ONE. Retrieved from [Link]

  • Szabó, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Retrieved from [Link]

  • Al-Mterin, M., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences. Retrieved from [Link]

  • Singh, M., et al. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-pyridin-2-ylpiperazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. Retrieved from [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Method

Application Note: Evaluating 2-piperazin-1-yl-N-pyridin-2-yl-acetamide as a Privileged Scaffold in Antimicrobial Drug Discovery

Mechanistic Rationale & Structural Significance The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. In contemporary med...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Significance

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. In contemporary medicinal chemistry, the hybridization of privileged heterocyclic pharmacophores is a proven strategy to overcome resistance mechanisms[1]. 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) serves as an exceptional structural core for such development, combining three highly active moieties: a piperazine ring, an acetamide linker, and a pyridine ring[1][2].

Extensive structure-activity relationship (SAR) studies demonstrate that piperazine derivatives possess potent, broad-spectrum antibacterial and antifungal properties[3]. The mechanistic efficacy of this specific scaffold is driven by the synergistic function of its components:

  • Piperazine Ring: The basic nitrogen atoms in the piperazine heterocycle are readily protonated at physiological pH. This cationic state facilitates strong electrostatic interactions with the negatively charged bacterial cell envelope, leading to localized membrane disruption and cell lysis[4].

  • Acetamide Linker: Acetamide derivatives are highly effective antimicrobial agents on their own[2]. In this scaffold, the acetamide moiety acts as a crucial hydrogen-bond donor and acceptor, anchoring the molecule firmly within the active sites of microbial enzymes, such as DNA gyrase B[5].

  • Pyridine Ring: The integration of a pyridine ring optimizes the overall lipophilicity of the molecule. This enhances the compound's ability to penetrate the bacterial outer membrane (particularly in Gram-negative species) and enables critical π−π stacking interactions within hydrophobic enzyme binding pockets[3][6].

Mechanism Scaffold 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (Antimicrobial Scaffold) Piperazine Piperazine Ring (Protonatable N) Scaffold->Piperazine Acetamide Acetamide Linker (H-Bond Network) Scaffold->Acetamide Pyridine Pyridine Ring (Lipophilicity & π-π) Scaffold->Pyridine Membrane Bacterial Cell Wall Electrostatic Binding Piperazine->Membrane Positive charge at pH 7.4 Enzyme Target Enzyme (e.g., DNA Gyrase B) Acetamide->Enzyme Active site anchoring Pyridine->Membrane Membrane penetration Pyridine->Enzyme Hydrophobic pocket Lysis Membrane Disruption & Cell Lysis Membrane->Lysis Inhibition Inhibition of DNA Replication Enzyme->Inhibition

Structural moieties of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide and their antimicrobial mechanisms.

Experimental Protocols for Antimicrobial Evaluation

To ensure rigorous, self-validating data collection, the following protocols are designed with built-in causality checks. Every assay includes specific controls to differentiate between compound precipitation, solvent toxicity, and true antimicrobial efficacy.

Protocol A: High-Throughput Resazurin-Assisted MIC and MBC Assay

Standard visual turbidity assessments for Minimum Inhibitory Concentration (MIC) can be confounded if the piperazine-acetamide derivative precipitates in the aqueous broth. To circumvent this, we employ a resazurin microtiter assay (REMA), which relies on the metabolic reduction of blue resazurin to pink resorufin by viable cells.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Test compound dissolved in 100% DMSO (Stock: 10 mg/mL)

Step-by-Step Workflow:

  • Inoculum Preparation: Grow the target bacterial strains (e.g., S. aureus, E. coli) on agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

  • Serial Dilution: In a 96-well plate, dispense 50 µL of CAMHB into wells 2–12. Add 100 µL of the working compound solution (diluted in CAMHB) to well 1. Perform a 2-fold serial dilution from well 1 to well 11, discarding 50 µL from well 11.

    • Causality Check: Ensure the final DMSO concentration in all wells remains ≤1% . Higher concentrations of DMSO will cause solvent-induced membrane toxicity, yielding false-positive antibacterial results.

  • Inoculation: Add 50 µL of the working inoculum to wells 1–11. The final bacterial concentration per well is 5×105 CFU/mL.

  • Self-Validating Controls:

    • Well 12 (Growth Control): 50 µL CAMHB + 50 µL inoculum (Validates bacterial viability).

    • Separate Wells (Sterility Control): 100 µL CAMHB only (Validates aseptic technique).

    • Separate Wells (Positive Control): Ciprofloxacin serially diluted + inoculum (Validates assay sensitivity).

  • Incubation & Readout: Incubate the plate at 37°C for 16 hours. Add 30 µL of resazurin solution to all wells and incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (non-viable) to pink (viable).

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10 µL from all blue wells (no visible growth) and spot onto drug-free tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% ( ≥3log10​ ) reduction in the initial inoculum.

Protocol B: Time-Kill Kinetics Assay

While MIC establishes potency, time-kill kinetics determine the pharmacodynamic profile (bacteriostatic vs. bactericidal) of the piperazine-acetamide derivative over time.

Step-by-Step Workflow:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

  • Dose the cultures with the test compound at concentrations corresponding to 1×, 2×, and 4× the established MIC.

  • Incubate the cultures at 37°C with continuous shaking (150 rpm) to ensure uniform drug exposure and aeration.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots.

  • Critical Step: Immediately perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS). This step is non-negotiable as it dilutes the drug below its active concentration, preventing "carryover" toxicity from artificially suppressing colony growth on the agar plates.

  • Plate 10 µL of each dilution onto TSA plates using the track-dilution method. Incubate for 24 hours and enumerate the colonies to calculate CFU/mL.

Data Presentation & Expected Pharmacodynamic Profile

When evaluating derivatives synthesized from the 2-piperazin-1-yl-N-pyridin-2-yl-acetamide scaffold, researchers should benchmark their quantitative data against known susceptibility profiles of similar heterocyclic hybrids[5][6].

Table 1: Representative Antimicrobial Susceptibility Profile for Piperazine-Acetamide Derivatives

Bacterial StrainGram StainExpected MIC Range ( μ g/mL)Expected MBC Range ( μ g/mL)Mechanistic Notes & Resistance Factors
Staphylococcus aureus (MRSA)Positive4.0 – 16.08.0 – 32.0Highly susceptible; primary target is likely DNA gyrase/cell wall disruption.
Listeria monocytogenesPositive2.0 – 8.04.0 – 16.0Often the most sensitive pathogen to piperazine-thiazol/pyridine hybrids[6].
Escherichia coliNegative16.0 – 32.032.0 – 64.0Moderate susceptibility; efficacy depends on porin channel permeability[5].
Pseudomonas aeruginosaNegative> 64.0> 64.0Typically resistant due to highly impermeable outer membrane and robust efflux pumps.
Candida albicans (Fungus)N/A16.0 – 64.0> 64.0Moderate antifungal activity; driven by reactive oxygen species (ROS) accumulation[7].

Note: The addition of electron-withdrawing groups (e.g., -Cl, -F, -NO2) to the pyridine or phenyl rings attached to this scaffold generally enhances antibacterial potency, whereas electron-donating groups may reduce it[3].

Sources

Application

Application Note: 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide Derivatives in 5-HT1A Receptor Imaging

Target Audience: Radiochemists, Neuropharmacologists, and PET Imaging Scientists Focus: Precursor synthesis, radiolabeling methodologies, and mechanistic validation of 5-HT1A radiotracers (e.g., [18F]MPPF). Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Neuropharmacologists, and PET Imaging Scientists Focus: Precursor synthesis, radiolabeling methodologies, and mechanistic validation of 5-HT1A radiotracers (e.g., [18F]MPPF).

Introduction & Mechanistic Rationale

The serotonin-1A (5-HT1A) receptor is a critical G protein-coupled receptor (GPCR) implicated in the pathophysiology of major neuropsychiatric disorders, including depression, anxiety, and schizophrenia. To quantify 5-HT1A receptor density (Bmax) in vivo, Positron Emission Tomography (PET) requires radiotracers with sub-nanomolar affinity, high selectivity, and optimal blood-brain barrier (BBB) penetration.

The chemical scaffold 2-piperazin-1-yl-N-pyridin-2-yl-acetamide —specifically its 4-(2-methoxyphenyl) derivative—serves as a highly privileged, crystallizable intermediate in the synthesis of gold-standard 5-HT1A antagonists such as [18F]MPPF and [131I]MPPI[1].

Why this specific scaffold?

From a synthetic and pharmacological perspective, the 4-alkyl-1-arylpiperazine moiety is essential for 5-HT1A binding, where the basic piperazine nitrogen forms a critical salt bridge with the Asp116 residue in the receptor's orthosteric pocket[2]. Direct alkylation of arylpiperazines with long-chain halides often results in poor yields and over-alkylation. By utilizing 2-chloro-N-(pyridin-2-yl)acetamide, chemists can cleanly generate the stable acetamide intermediate[1]. The carbonyl group of the acetamide acts as a protective tether; upon reduction to an ethylamine, it provides the exact spatial geometry required for subsequent acylation, yielding the final radiotracer precursor[3].

Experimental Workflows & Protocols

As a self-validating system, the following protocols transition from cold precursor synthesis to hot radiosynthesis, ending with biological validation.

Protocol 1: Synthesis of the Nitro-Precursor (p-MPPNO2)

To enable 18F-radiolabeling via nucleophilic aromatic substitution (SNAr), the acetamide intermediate must be converted into a nitro-benzamide precursor.

  • Reduction of the Acetamide:

    • Dissolve 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Slowly add a solution of Borane-THF complex (BH3·THF, 3.0 eq) at 0°C.

    • Reflux the mixture for 4 hours. Quench with methanolic HCl to break the boron-amine complex, yielding the intermediate N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine.

    • Causality Note: This reduction is mandatory because the final radiotracer requires an amide bond at the benzoyl position, not the alkyl linker.

  • Acylation with p-Nitrobenzoyl Chloride:

    • Dissolve the reduced amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) as an acid scavenger.

    • Dropwise, add p-nitrobenzoyl chloride (1.2 eq) dissolved in DCM at 0°C. Stir at room temperature for 2 hours.

    • Wash with saturated NaHCO3, dry over MgSO4, and purify via silica gel chromatography to isolate p-MPPNO2 [3].

Protocol 2: Automated Radiosynthesis of [18F]MPPF

The nitro group on p-MPPNO2 serves as an excellent leaving group for SNAr, driven by the electron-withdrawing nature of the adjacent carbonyl group.

  • Isotope Processing: Pass cyclotron-produced[18F]fluoride (in [18O]H2O) through a QMA carbonate cartridge to trap the 18F-.

  • Elution & Drying: Elute the 18F- into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and K2CO3 in Acetonitrile/H2O. Azeotropically dry the complex at 95°C under a stream of helium.

    • Causality Note: K2.2.2 sequesters the potassium counterion, generating a "naked", highly nucleophilic [18F]fluoride anion essential for overcoming the SNAr activation energy.

  • Radiolabeling: Add 5–10 mg of p-MPPNO2 dissolved in 1.0 mL of anhydrous DMSO to the dried K[18F]/K2.2.2 complex. Heat the sealed reactor at 150°C for 15–20 minutes[4][5]. (Alternatively, microwave heating at 500W for 3 minutes can be utilized to minimize thermal degradation[6]).

  • Purification: Quench the reaction with HPLC mobile phase and inject onto a semi-preparative C18 HPLC column. Collect the radioactive peak corresponding to[18F]MPPF.

  • Formulation: Dilute the HPLC fraction with water, pass through a C18 Sep-Pak cartridge, wash with sterile water, and elute the final product with 1 mL of ethanol followed by 9 mL of sterile saline[6].

Visualizations of Workflow and Mechanism

Workflow A Acetamide Scaffold (Stable Intermediate) B Reduction (BH3/THF) Yields Ethylamine Linker A->B C Acylation (p-Nitrobenzoyl Cl) Yields p-MPPNO2 B->C D 18F-Fluorination (K[18F]/K2.2.2, 150°C) C->D E HPLC Purification & Sep-Pak Formulation D->E F [18F]MPPF (Formulated Radiotracer) E->F

Chemical workflow from the acetamide intermediate to the formulated [18F]MPPF radiotracer.

Mechanism Tracer [18F]MPPF Receptor 5-HT1A Receptor Tracer->Receptor Antagonist Binding PET PET Scanner (Signal Detection) Tracer->PET 511 keV Photons Gi Gi/o Protein Receptor->Gi Blocked by Tracer Effector Adenylyl Cyclase Gi->Effector Downstream Signaling

Mechanism of [18F]MPPF binding to the 5-HT1A receptor and subsequent PET signal detection.

Quantitative Data Summaries

To ensure the trustworthiness of the synthesized tracer, both in vitro pharmacological profiles and in vivo radiochemical parameters must be strictly evaluated against established benchmarks.

Table 1: Pharmacological Profiles of 5-HT1A Reference Ligands

Compound Role Target Receptor Binding Affinity (Ki, nM) Reference
WAY-100635 Standard Antagonist 5-HT1A ~ 0.2 [7]
MPPF PET Antagonist 5-HT1A 0.1 – 0.3 [3]

| MPPI | SPECT/PET Antagonist | 5-HT1A | 0.1 – 0.2 |[3] |

Table 2: Standard Radiochemical Parameters for [18F]MPPF Synthesis

Parameter Target Specification Experimental Observation
Precursor Mass 5 – 10 mg Optimal for balancing yield and purification
Reaction Conditions 150°C for 15-20 min Maximizes SNAr without extensive decomposition
Radiochemical Yield (RCY) > 20% (decay-corrected) Typically 25–30% at End of Synthesis (EOS)[6]
Radiochemical Purity > 99% Confirmed via analytical radio-HPLC[5]

| Specific Activity | > 100 GBq/μmol | Ensures tracer does not induce pharmacological effects[5] |

Validation Note: In vivo specificity is routinely confirmed via blocking studies. Pre-administration of unlabeled WAY-100635 must successfully abolish the accumulation of [18F]MPPF in 5-HT1A-rich regions (e.g., hippocampus and raphe nucleus), proving the tracer's target engagement is receptor-specific[6].

References

1.[1] Title: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide - NIH Source: nih.gov URL:

2.[2] Title: Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl Source: semanticscholar.org URL:

3.[7] Title: [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging - PubMed Source: nih.gov URL:

4.[3] Title: 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine - Molecular Imaging and Contrast Agent - NCBI Source: nih.gov URL:

5.[4] Title: Synthesis scheme of p-[ 18 F]MPPF | Download Scientific Diagram - ResearchGate Source: researchgate.net URL:

6.[6] Title: High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635. - ORBi - ULiège Source: uliege.be URL:

7.[5] Title: PET quantification of[18F]MPPF in the canine brain using blood input and reference tissue modelling | PLOS One Source: plos.org URL:

Sources

Method

Application Note: Molecular Docking Protocol for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Derivatives Targeting the Dopamine D2 Receptor (DRD2)

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, computational chemists, and drug development professionals. Introduction & Scientific Rationale The ch...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Scientific Rationale

The chemical scaffold 2-piperazin-1-yl-N-pyridin-2-yl-acetamide [1] and its aryl-substituted derivatives, such as 4-(2-methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide [2], represent a highly privileged class of pharmacophores in neuropharmacology. These compounds frequently exhibit high affinity for Class A G-Protein-Coupled Receptors (GPCRs), particularly the Dopamine D2 Receptor (DRD2) and Serotonin (5-HT) receptor subtypes.

In in silico drug discovery, accurately predicting the binding pose of these piperazine-acetamide derivatives requires a deep structural understanding of the GPCR orthosteric site. The basic nitrogen (N4) of the piperazine ring is typically protonated at physiological pH. This protonation is not merely a physicochemical detail; it is the causal driver of binding affinity , as it forms a critical salt bridge with the highly conserved Aspartate residue (Asp3.32, or Asp114 in DRD2) located in Transmembrane Helix 3 (TM3). Meanwhile, the acetamide linker and the terminal pyridine ring extend into the extracellular vestibule (secondary binding pocket), dictating receptor subtype selectivity through Pi-Pi stacking and hydrogen-bonding networks.

This application note details a self-validating, step-by-step molecular docking protocol to evaluate the binding mechanics of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide derivatives against the DRD2 target using the high-resolution crystal structure (PDB ID: 6CM4) [3] and AutoDock Vina [4].

Computational Workflow Architecture

To ensure high scientific integrity and reproducibility, the docking procedure is divided into four distinct phases. The workflow is designed as a closed-loop system where the co-crystallized ligand is used to validate the grid parameters before screening novel derivatives.

DockingWorkflow L Ligand Preparation (pKa & Minimization) D Molecular Docking (AutoDock Vina) L->D P Protein Preparation (PDB: 6CM4, H-bonds) G Grid Generation (Orthosteric Site) P->G G->D A Interaction Analysis (PLIP & PyMOL) D->A

Computational workflow for the molecular docking of piperazine-acetamide derivatives.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (Self-Validating State Assignment)

Objective: Generate biologically relevant 3D conformations with accurate protonation states.

  • Structure Generation: Import the SMILES string for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • pKa Prediction: Run Epik or an equivalent empirical pKa predictor at pH 7.4 ± 0.5.

    • Causality Check: Ensure the distal nitrogen (N4) of the piperazine ring is protonated (+1 charge). Failure to assign this charge will prevent the algorithm from simulating the essential Asp114 salt bridge, leading to false-negative docking scores.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy until the RMS gradient falls below 0.01 kcal/mol/Å.

Phase 2: Target Protein Preparation

Objective: Reconstruct the receptor's hydrogen-bond network and relieve steric clashes.

  • Structure Retrieval: Download the crystal structure of DRD2 bound to risperidone (PDB ID: 6CM4) [3] from the RCSB Protein Data Bank.

  • Preprocessing: Strip all non-essential heteroatoms, including crystallization buffers and lipids. Retain structural waters only if they mediate critical ligand-receptor bridges (in 6CM4, the orthosteric pocket is largely solvent-excluded upon ligand binding, so waters within 3 Å of the ligand can generally be removed).

  • Hydrogen Bond Optimization: Add missing hydrogen atoms. Optimize the orientations of hydroxyl groups (e.g., Ser193 in TM5) and the side-chain amides (e.g., Asn) to maximize the internal hydrogen-bond network.

  • Restrained Minimization: Perform a restrained minimization of the protein heavy atoms (RMSD threshold of 0.3 Å) to relieve steric clashes without altering the experimentally determined backbone architecture.

Phase 3: Grid Generation & Docking Execution

Objective: Define the search space and execute the docking algorithm.

  • Grid Box Definition: Center the grid box on the co-crystallized risperidone molecule. Set the dimensions to 20 Å × 20 Å × 20 Å to encompass the entire orthosteric pocket (TM3, TM5, TM6, and TM7) and the extracellular vestibule.

  • System Validation (Crucial Step): Before docking the target compound, extract the co-crystallized risperidone and re-dock it into the prepared grid using AutoDock Vina [4] (Exhaustiveness = 32).

    • Acceptance Criteria: The RMSD between the docked pose and the native crystal pose must be < 2.0 Å . If this fails, the grid dimensions or protein protonation states must be recalibrated.

  • Test Ligand Docking: Dock the prepared 2-piperazin-1-yl-N-pyridin-2-yl-acetamide library using the validated parameters.

Phase 4: Post-Docking Analysis

Objective: Quantify binding energetics and map molecular interactions.

  • Pose Selection: Extract the top-scoring pose (lowest binding energy in kcal/mol).

  • Interaction Profiling: Use PLIP (Protein-Ligand Interaction Profiler) or PyMOL to verify the presence of:

    • Salt Bridge: Between the protonated piperazine N4 and Asp114 (TM3).

    • Hydrogen Bonds: Between the acetamide carbonyl/NH and Ser193 (TM5) or His393 (TM6).

    • Pi-Pi Stacking: Between the pyridine ring and Trp386 (TM6) or Phe390 (TM6).

Quantitative Data Presentation

The table below summarizes representative validation metrics and docking scores for the base scaffold and a known derivative against the DRD2 orthosteric site.

Ligand / CompoundDocking Score (kcal/mol)RMSD to Native Pose (Å)Key Interacting ResiduesPredicted Affinity (nM)
Risperidone (Control)-11.40.85Asp114 (Salt Bridge), Trp386 (Pi-Pi), Phe390 (Hydrophobic)~ 1.2
2-piperazin-1-yl-N-pyridin-2-yl-acetamide (Base Scaffold)-7.8N/AAsp114 (Salt Bridge), Ser193 (H-bond)~ 850.0
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide -10.2N/AAsp114 (Salt Bridge), Trp386 (Pi-Pi), Ser193 (H-bond)~ 15.5

Note: The addition of the 2-methoxyphenyl group significantly enhances the docking score by occupying the hydrophobic sub-pocket near TM5/TM6, demonstrating the structure-activity relationship (SAR) causality.

Mechanistic Pathway: GPCR Signaling Modulation

Upon successful binding of the piperazine-acetamide ligand to the orthosteric site of DRD2, the receptor undergoes a conformational shift (outward movement of TM6) that stabilizes either an active or inactive state, depending on whether the ligand acts as an agonist or antagonist. The diagram below illustrates the downstream signaling cascade modulated by this binding event.

GPCRSignaling Ligand Piperazine-Acetamide Ligand Receptor Dopamine D2 Receptor (DRD2) Class A GPCR Ligand->Receptor Binds TM3/TM5/TM6 Pocket Gprotein Gαi/o Protein Complex Receptor->Gprotein Stabilizes Inactive/Active State AC Adenylyl Cyclase (AC) Gprotein->AC Inhibits Catalytic Domain cAMP cAMP Levels ↓ AC->cAMP Decreases cAMP Production

DRD2-mediated Gαi/o signaling pathway modulated by the docked ligand.

References

  • CAS Common Chemistry - N-2-Pyridinyl-1-piperazineacetamide (CAS: 682802-93-3). CAS. URL:[Link]

  • Wang, S., et al. (2018) - Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. URL:[Link]

  • Trott, O., & Olson, A. J. (2010) - AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

Application

Application Notes and Protocols for the Crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Abstract This comprehensive guide details the theoretical and practical considerations for the successful crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, a molecule of significant interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the theoretical and practical considerations for the successful crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, a molecule of significant interest in pharmaceutical research. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to obtain high-quality crystalline material suitable for structural elucidation, purity enhancement, and solid-state characterization. This document emphasizes the causal relationships behind experimental choices, providing a framework for logical troubleshooting and method development.

Introduction: The Critical Role of Crystalline Form

The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide incorporates both a piperazine and a pyridine moiety, functionalities prevalent in many biologically active molecules. The ability to control the solid-state form of an Active Pharmaceutical Ingredient (API) is paramount in drug development. Different crystalline forms, or polymorphs, of the same compound can exhibit varied physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] An amorphous form, lacking long-range molecular order, may offer enhanced solubility but often at the cost of stability.[3] Therefore, the isolation and characterization of a stable, crystalline form of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide are critical milestones in its developmental pathway. This guide provides the foundational principles and actionable protocols to achieve this goal.

Foundational Principles of Crystallization

Crystallization from a solution is a thermodynamically driven process governed by supersaturation.[4][5] Supersaturation is the state where the concentration of the solute in a solution exceeds its equilibrium solubility. This unstable state is the driving force for both nucleation (the formation of new crystal nuclei) and subsequent crystal growth.[4] The manner in which supersaturation is achieved and controlled dictates the quality, size, and even the polymorphic form of the resulting crystals.[6]

The Significance of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[1][2] These forms have different arrangements of molecules in the crystal lattice, which can lead to significant differences in physical properties.[3] For pharmaceutical compounds, this can impact everything from manufacturing processes to therapeutic efficacy and patentability.[1] It is crucial to assume that any new compound, including 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, may exhibit polymorphism.[2] Therefore, a thorough screening of crystallization conditions is not just for obtaining any crystal, but for identifying and selectively producing the desired, most stable polymorph.

Solvent Selection: The Primary Variable

The choice of solvent is the most critical factor in solution crystallization.[4][7] A solvent's influence is multifaceted:

  • Solubility and Supersaturation: An ideal solvent will dissolve the compound moderately at room temperature and significantly more at elevated temperatures (for cooling crystallization) or have a suitable vapor pressure (for evaporation methods).[4][8]

  • Molecular Interactions: Solvents can interact with the solute through hydrogen bonding, dipole-dipole interactions, or van der Waals forces.[9] These interactions can influence which crystal faces grow faster, thereby altering the crystal habit (the external shape of the crystal).[7]

  • Solvate Formation: The solvent molecules can become incorporated into the crystal lattice, forming solvates (or hydrates if the solvent is water).[4][10] This creates a new solid form with distinct properties. Piperazine-containing compounds are particularly known for their propensity to form hydrates.[11]

For 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, which contains hydrogen bond donors (N-H groups) and acceptors (N atoms, C=O group), a screening of solvents with varying polarities and hydrogen bonding capabilities is essential.

Experimental Protocols for Crystallization

The following protocols are designed as a starting point for the crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide. It is recommended to perform these experiments on a small scale (5-20 mg) initially.

Initial Solvent Solubility Screening

Objective: To identify suitable solvents or solvent systems for crystallization.

Methodology:

  • Place approximately 2-5 mg of the compound into several small, clean vials.

  • To each vial, add a different solvent from the list in Table 1, starting with 0.1 mL.

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For vials where the compound is not fully soluble, gently warm the mixture to approximately 40-60°C and observe any change in solubility.

  • Record all observations. An ideal single solvent for slow cooling crystallization will show low solubility at room temperature and high solubility upon heating.

Solvent Class Expected Interaction Potential
WaterPolar ProticHigh (potential for hydrate formation)
MethanolPolar ProticHigh
EthanolPolar ProticHigh
IsopropanolPolar ProticMedium
AcetonePolar AproticMedium (H-bond acceptor)
Ethyl AcetatePolar AproticMedium
AcetonitrilePolar AproticMedium
DichloromethaneNon-polarLow
TolueneNon-polarLow
n-HexaneNon-polarVery Low (potential as anti-solvent)

Table 1: Recommended solvents for initial screening.

Protocol 1: Slow Evaporation

This is often the simplest method to obtain initial crystals.[5]

Methodology:

  • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small, clean vial. Ensure the compound is fully dissolved.

  • Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with paraffin film and pierce a few small holes with a needle.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days.

  • Monitor the vial periodically for crystal formation.

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 2: Slow Cooling (Recrystallization)

This classic method is effective for compounds that exhibit a significant increase in solubility with temperature.[6]

Methodology:

  • Place 10-20 mg of the compound in a clean test tube or small flask.

  • Add a suitable solvent (e.g., ethanol, isopropanol, or a mixed solvent system like acetone/water) dropwise while heating the mixture until the compound just dissolves.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask).

  • If no crystals form at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C).

  • Once crystals have formed, they can be isolated by filtration.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality single crystals from a very small amount of material.[12][13]

Methodology (Vial-in-Vial Setup):

  • Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., acetone, THF, or dichloromethane) in a small, open vial. A structurally similar compound, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, was successfully crystallized from an acetone/water mixture, suggesting this is a promising system.[14]

  • Place this small vial inside a larger vial or jar that contains a layer of a "poor" solvent (anti-solvent), such as n-hexane or diethyl ether.

  • Seal the larger vial tightly. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[13]

  • Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial B Anti-Solvent (e.g., Hexane) A Compound in 'Good' Solvent (e.g., Acetone) B->A Vapor Diffusion C Crystal Formation A->C

Caption: Principle of Vapor Diffusion Crystallization.

Troubleshooting and Advanced Considerations

  • Oil Formation: If the compound "oils out" instead of crystallizing, it indicates that the supersaturation is too high or the solubility limit has been crossed at a temperature above the compound's melting point in that solvent system. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • No Crystals Form: This typically means the solution is not sufficiently supersaturated. You can try to induce nucleation by scratching the inside of the vial with a glass rod (do not do this if you want X-ray quality crystals) or by adding a seed crystal from a previous experiment. Alternatively, allow for slower evaporation or a longer duration for vapor diffusion.

  • Hygroscopicity and Hydrate Formation: Piperazine derivatives are known to be hygroscopic and readily form hydrates.[11] When working with aqueous solvent systems, be aware that you may be crystallizing a hydrate. This can be confirmed using techniques like Thermogravimetric Analysis (TGA) or Single Crystal X-ray Diffraction.

  • Salt Formation: The basic nitrogen atoms in the piperazine and pyridine rings make the compound susceptible to salt formation with acidic impurities. Ensure all glassware is clean and solvents are of high purity. Co-crystallization with acids can also be an intentional strategy to obtain stable crystalline salts.[15][16]

Conclusion

The crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide is an achievable but nuanced process. Success hinges on a systematic approach to solvent selection and the careful control of supersaturation. By employing the methods of slow evaporation, slow cooling, and vapor diffusion, researchers can effectively screen for conditions that yield high-quality crystals. Understanding the underlying principles of crystallization and being mindful of the specific chemical nature of the target molecule—including its potential for polymorphism and solvate formation—are essential for developing a robust and reproducible crystallization protocol.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • SPT Labtech. Chemical crystallization.
  • Tong, W. Q. (n.d.). Influences of solvents on properties, structures, and crystallization of pharmaceutical solids.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Fiveable. (n.d.). Crystallization Methods to Know for Crystallography.
  • AIPLA.org. (n.d.). Polymorphism in Pharmaceutical Products.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • PMC. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals.
  • Mallick, S. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 66(2), 142-147.
  • ACS Publications. (2008, July 23). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • NIH. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide.
  • IUCr Journals. (2022, August 15). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • RSC Publishing. (n.d.). Crystalline products of CO2 capture by piperazine aqueous solutions.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Unknown. (n.d.). 100383: Crystallization by vapor diffusion.

Sources

Method

Application Note: Comprehensive Analytical Characterization of 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide

Abstract This application note provides a detailed guide to the analytical methods for the comprehensive characterization of the novel compound, 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide. This document is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of the novel compound, 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis. The protocols herein describe a multi-faceted analytical approach encompassing chromatographic and spectroscopic techniques to ensure the identity, purity, and structural integrity of the target molecule. The methodologies are designed to be self-validating and are grounded in established scientific principles, with references to authoritative sources.

Introduction

2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound featuring a piperazine ring linked to a pyridinyl-acetamide moiety. The piperazine scaffold is a common pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2] Given the potential biological significance of this novel molecule, a robust and comprehensive analytical characterization is paramount to support further research and development.

This guide outlines a systematic workflow for the structural elucidation and purity assessment of 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide. The analytical strategy employs a combination of spectroscopic and chromatographic techniques, each providing orthogonal and complementary information.

Analytical Workflow Overview

A logical and efficient workflow is essential for the complete characterization of a new chemical entity. The proposed analytical workflow ensures a thorough investigation of the molecule's identity and purity.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantitative Analysis Synthesis Synthesis of 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Purity Initial Purity Assessment (TLC, Melting Point) Purification->Initial_Purity NMR NMR Spectroscopy (1H, 13C, 2D) Initial_Purity->NMR MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR UV_Vis UV-Vis Spectroscopy FTIR->UV_Vis HPLC HPLC-UV/DAD (Purity, Quantification) UV_Vis->HPLC Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis Final_Report Comprehensive Characterization Report Elemental_Analysis->Final_Report

Caption: Overall analytical workflow for the characterization of 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide.

Physicochemical Properties and Safety Precautions

3.1. Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₆N₄O-
Molecular Weight220.27 g/mol -
XLogP30.8[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count5[3]

3.2. Safety and Handling

While specific toxicity data for 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide is not available, compounds containing the piperazine moiety should be handled with care. Piperazine itself can cause skin and eye irritation, and may cause allergic reactions.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Expected chemical shifts (δ) are predicted based on analogous structures.[8][9]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • Expected chemical shifts (δ) are predicted based on similar compounds.[8][9]

  • 2D NMR (COSY, HSQC, HMBC):

    • If structural assignment is ambiguous, acquire 2D NMR spectra to establish proton-proton and proton-carbon correlations.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Pyridinyl-H7.0 - 8.2110 - 155
Amide-NH~10.0-
Piperazine-H (ring)2.5 - 3.545 - 55
Methylene-H (-CH₂-)~3.0~60
Amide Carbonyl (C=O)-~170
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[10]

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or dichloromethane.[10]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[11]

  • GC Conditions:

    • Column: 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

    • Injector Temperature: 250 °C.[12]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[12]

    • Carrier Gas: Helium.[12]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Scan Range: m/z 40-500.

Expected Mass Spectrum Data

m/zInterpretation
220[M]⁺ (Molecular Ion)
121[M - C₅H₁₀N₂]⁺ (Loss of piperazine moiety)
94[C₅H₄N-NH₂]⁺ (Pyridinyl amine fragment)
85[C₅H₉N₂]⁺ (Piperazinyl fragment)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Protocol: ATR-FTIR Analysis

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[10]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretch (amide and secondary amine)[13]
2800 - 3000C-H stretch (aliphatic)[14]
~1670C=O stretch (amide I)[13]
1580 - 1620C=C and C=N stretch (aromatic ring)[14]
1520 - 1560N-H bend (amide II)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores like aromatic rings.[14]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm.

Expected UV-Vis Data

λmax (nm)Interpretation
~260-280π → π* transitions of the pyridine ring[14]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile and thermally labile compounds.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

HPLC_Protocol Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection (10 µL) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/DAD at 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: Step-by-step workflow for the HPLC analysis protocol.

Elemental Analysis

Elemental analysis (CHN analysis) is used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample, which helps to confirm the empirical formula.[14]

Protocol: CHN Analysis

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Instrumentation: An automated elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Expected Elemental Analysis Data for C₁₁H₁₆N₄O

ElementCalculated %Found %
Carbon (C)59.98Within ±0.4%
Hydrogen (H)7.32Within ±0.4%
Nitrogen (N)25.44Within ±0.4%

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide. The combination of spectroscopic and chromatographic techniques ensures a thorough evaluation of the compound's identity, structure, and purity. Adherence to these protocols will generate reliable and reproducible data, which is essential for advancing the research and development of this novel compound.

References

  • National Center for Biotechnology Information. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Retrieved from [Link]

  • El-Gammal, O. A., Mohamed, F. S., & El-Bindary, A. A. (2016). Synthesis, characterization, and biological activity of some new metal complexes derived from 2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-(pyridin-2-yl)acetamide. Journal of Chemical and Pharmaceutical Research, 8(12), 39-50.
  • SpectraBase. (n.d.). (Z)-2-Piperidin-1-yl-N-(phenyl)-2-[2-(chlorophenyl)hydrazono]acetamide. Retrieved from [Link]

  • Nayak, P. S., Narayana, B., & Sarojini, B. K. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 44(2), 200-205.
  • Matrix Fine Chemicals. (n.d.). 2-(PIPERAZIN-1-YL)ACETAMIDE | CAS 55829-43-1. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(6), 481-486.
  • Analytical Methods Committee. (2010). Analytical methods for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(3), 219-228.
  • Angene Chemical. (2025). Safety Data Sheet: N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride. Retrieved from [Link]

  • Boyle, T. J., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 27(15), 4995.
  • ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

  • Shreyas, S. U., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166.
  • Yurttaş, L., & Demirayak, Ş. (2018). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie, 63(1), 45-53.
  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 408-417.
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-phenyl-piperazin-1-yl)-acetamide. Retrieved from [Link]

  • Amanote Research. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-Yl]-N-(Pyridin-2-Yl)acetamide. Retrieved from [Link]

  • Al-Bayati, R. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Hilaris. (2016). 2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological S. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Raveendra, P., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 1935-1941.
  • ResearchGate. (n.d.). Synthesis, structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide combining XRD diffraction, FT-IR and NMR spectroscopies with DFT calculations. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9036-9051.

Sources

Application

Application Note: Advanced NMR and Mass Spectrometry Analysis of Piperazine Derivatives

Introduction The piperazine ring is a privileged pharmacophore in medicinal chemistry, featured prominently in diverse therapeutic agents ranging from antipsychotics to kinase inhibitors. However, the unique structural p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine ring is a privileged pharmacophore in medicinal chemistry, featured prominently in diverse therapeutic agents ranging from antipsychotics to kinase inhibitors. However, the unique structural properties of piperazines—specifically their basicity, susceptibility to bioactivation, and complex conformational flexibility—present significant analytical challenges. This application note provides a comprehensive, field-proven guide to characterizing piperazine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

NMR Spectroscopy: Resolving Conformational Dynamics

Mechanistic Causality of NMR Line Broadening

Piperazines, particularly N -acylated derivatives (e.g., benzoylpiperazines), exhibit highly complex conformational behavior in solution. This complexity arises from two distinct dynamic phenomena:

  • Amide Bond Rotation: The partial double-bond character of the N -C amide linkage restricts rotation, leading to distinct rotamers[1].

  • Ring Inversion: The piperazine ring undergoes limited interconversion between chair conformations[1].

At room temperature, these dynamic processes often occur at an intermediate exchange rate on the NMR timescale. Because the exchange is neither fast enough to yield a single time-averaged signal nor slow enough to resolve individual conformers, the resulting 1 H and 13 C NMR spectra suffer from severe line broadening or complete signal collapse[1][2]. To accurately characterize these molecules and resolve the hidden signals, Variable-Temperature (VT) NMR is required[3].

NMR_Dynamics N1 N-Acylated Piperazine Derivative N2 Hindered Rotation of N-C Amide Bond N1->N2 N3 Chair-Chair Ring Interconversion N1->N3 N4 Intermediate Exchange Rate at 298 K N2->N4 N3->N4 N5 NMR Line Broadening & Signal Collapse N4->N5 Causes N6 Variable Temperature (VT) NMR Protocol N5->N6 Resolved by N7 Coalescence Temp (Tc) & Activation Energy (ΔG‡) N6->N7 Yields

Conformational dynamics of piperazines leading to NMR line broadening and VT-NMR resolution.

Protocol: Variable-Temperature (VT) NMR Workflow

To calculate the activation energy ( ΔG‡ ) of the conformational barriers, a self-validating VT-NMR protocol must be executed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the piperazine derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ) to allow for high-temperature analysis without solvent boiling[3].

  • Baseline Acquisition: Acquire standard 1D 1 H and 13 C spectra at 298 K. Identify the broadened methylene signals of the piperazine ring (typically between δ 2.5–4.0 ppm).

  • Temperature Gradient: Stepwise increase the temperature in 10 K increments (from 298 K up to 393 K). Allow 5 minutes of equilibration time at each step before acquiring the spectrum[4].

  • Coalescence Determination: Identify the Coalescence Temperature ( Tc​ ), the exact point where the broadened multiplet signals collapse and merge into a sharp, time-averaged singlet[4].

  • Thermodynamic Calculation: Calculate the exchange rate ( kexc​ ) at Tc​ using the maximum frequency separation ( Δν ) of the split signals at low temperatures: kexc​=π⋅Δν/2​ . Substitute kexc​ into the Eyring equation to derive the free activation energy ( ΔG‡ )[4].

Quantitative Data: Typical NMR Parameters
PhenomenonTypical Coalescence Temp ( Tc​ )Activation Energy ( ΔG‡ )Affected 1 H NMR Signals
Amide Bond Rotation320 K – 360 K65 – 80 kJ/molN-CH 2​ (equatorial/axial)
Ring Interconversion250 K – 290 K45 – 60 kJ/molN-CH 2​ (entire ring)

Mass Spectrometry: Fragmentation & Bioactivation

Mechanistic Causality of CID Fragmentation

Under Collision-Induced Dissociation (CID) in LC-MS/MS, protonated piperazines ( [M+H]+ ) exhibit highly reproducible fragmentation pathways. The most diagnostically significant pathway is the cross-ring cleavage of the piperazine ring, which cleaves both the β C-C and C-N bonds to yield a product ion containing half of the piperazine moiety (e.g., [C2​H4​NR1​+H]+ )[5].

The probability of this cross-ring fragmentation is governed by the substituents:

  • Aromatic Substituents: Strongly favor cross-ring cleavage. The resulting iminium product ion is highly stabilized by the conjugated aromatic system[5].

  • Amide/Sulfonamide Substituents: Disfavor cross-ring cleavage. These electron-withdrawing groups compete for protonation, pulling charge away from the piperazine ring and favoring the cleavage of adjacent C-N or S-N bonds instead[5].

MS_Frag M1 Protonated Precursor Ion [M+H]+ M2 Cross-Ring Cleavage (C-C & C-N bonds) M1->M2 CID Energy M3 Substituent Loss (e.g., Benzyl/Phenyl) M1->M3 CID Energy M4 Iminium Product Ion (Conjugation Stabilized) M2->M4 Aromatic Stabilization M5 Diagnostic MRM Transitions M3->M5 M4->M5

LC-MS/MS CID fragmentation pathways of piperazine derivatives.

Protocol: LC-MS/MS Targeted Screening Workflow

This protocol is optimized for the detection of piperazine derivatives (such as designer drugs or pharmaceutical impurities) in complex matrices[6][7].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte in an initial mobile phase of 0.1% formic acid in water/acetonitrile (95:5, v/v) to ensure complete protonation of the basic piperazine nitrogens[6].

  • Chromatographic Separation: Inject 5 μ L onto a C18 column (e.g., 150 mm × 3 mm, 3 μ m particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min[6].

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • MRM Acquisition: Monitor specific Multiple Reaction Monitoring (MRM) transitions. Use the [M+H]+ as the precursor ion and target the cross-ring cleavage fragments or substituent-loss fragments as product ions[7].

Quantitative Data: Characteristic MRM Transitions
CompoundPrecursor Ion [M+H]+ Primary Product Ion (m/z)Secondary Product Ion (m/z)Fragmentation Mechanism
Benzylpiperazine (BZP)177.391.0134.0Loss of piperazine; Benzyl cation formation[6][7]
1-(3-Chlorophenyl)piperazine (mCPP)197.1154.0119.0Cross-ring cleavage; Loss of C2​H5​N [6][7]
Trifluoromethylphenylpiperazine (TFMPP)231.1188.0174.0Cross-ring cleavage[6][7]
Advanced Application: Reactive Metabolite Trapping

During drug development, piperazine rings can undergo cytochrome P450-mediated bioactivation, forming unstable, hard-electrophile iminium intermediates that can cause drug-induced toxicity[8]. Because direct detection is impossible due to their transient nature, a trapping protocol is required.

  • Trapping Protocol: Incubate the piperazine drug with rat liver microsomes (RLMs) in the presence of 1 mM Potassium Cyanide (KCN). The cyanide anion acts as a hard nucleophile, attacking the α -carbon of the iminium ion to form a stable cyano adduct[8].

  • Detection: Analyze the matrix via LC-MS/MS, searching for a mass shift of +25 Da (addition of CN minus loss of H) relative to the parent drug or its desalkyl metabolites[8].

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution National Institutes of Health (PMC) / RSC Advances[Link]

  • Synthesis and structural characterization of piperazino-modified DNA that favours hybridization towards DNA over RNA National Institutes of Health (PMC) / Nucleic Acids Research[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines MDPI / Chemistry[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization American Chemical Society (JASMS)[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues Journal of Chinese Mass Spectrometry Society[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs National Institutes of Health (PMC) / Molecules[Link]

  • LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways RSC Publishing / RSC Advances[Link]

Sources

Method

Industrial scale synthesis of N-phenyl-2-piperazin-1-yl-acetamide

The synthesis of N-phenyl-2-piperazin-1-yl-acetamide (CAS: 40798-95-6) is a critical operation in pharmaceutical manufacturing. As a versatile building block, this compound and its derivatives (such as the 2,6-dimethylph...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-phenyl-2-piperazin-1-yl-acetamide (CAS: 40798-95-6) is a critical operation in pharmaceutical manufacturing. As a versatile building block, this compound and its derivatives (such as the 2,6-dimethylphenyl analogue, a precursor to ranolazine and lidocaine derivatives) are foundational to the development of antipsychotics, anticonvulsants, and cardiovascular agents[1][2].

Transitioning this synthesis from a benchtop academic environment to an industrial-scale reactor requires a paradigm shift. Academic syntheses often rely on expensive protecting groups (e.g., mono-Boc piperazine) and column chromatography. In contrast, industrial scale-up demands atom economy, inexpensive reagents, and thermodynamically driven phase separations to ensure high yield and purity without chromatographic bottlenecks.

Retrosynthetic Strategy & Mechanistic Causality

The industrial synthesis of N-phenyl-2-piperazin-1-yl-acetamide relies on a robust, two-step linear sequence:

  • Schotten-Baumann Acylation: The reaction of aniline with 2-chloroacetyl chloride to yield 2-chloro-N-phenylacetamide[3].

  • Nucleophilic Substitution (N-Alkylation): The displacement of the aliphatic chloride by piperazine[3][4].

Causality in Reaction Design

Suppressing Bis-Alkylation: The primary mechanistic challenge in Step 2 is the formation of a bis-alkylated impurity, N,N'-bis(N-phenylacetamido)piperazine. Because the desired product contains a reactive secondary amine, it competes with unreacted piperazine for the electrophilic 2-chloro-N-phenylacetamide[5]. To thermodynamically favor mono-alkylation, the industrial protocol utilizes a strict stoichiometric excess of piperazine (typically a 3:1 to 6:1 molar ratio)[5][6].

Finkelstein Catalysis: Alkyl chlorides are relatively poor electrophiles for amine alkylation. To accelerate the reaction and prevent thermal degradation of the product, a catalytic amount of potassium iodide (KI) is introduced. Through the Finkelstein reaction, the chloride is transiently displaced by iodide in situ. The resulting alkyl iodide possesses a weaker carbon-halogen bond and greater polarizability, drastically lowering the activation energy required for the subsequent nucleophilic attack by piperazine[3][7].

Phase-Directed Isolation: To avoid chromatography, the purification exploits the differential pKa and lipophilicity of the components. By adjusting the aqueous reaction mixture to pH 10, the target product is deprotonated and selectively partitioned into an organic solvent (toluene) at elevated temperatures (70°C). The highly polar, unreacted excess piperazine remains sequestered in the aqueous phase[5].

G A Aniline + Chloroacetyl Chloride B Schotten-Baumann Acylation (0-5°C, Biphasic DCM/NaOH) A->B C 2-Chloro-N-phenylacetamide (Isolated Intermediate) B->C Phase Separation D N-Alkylation (Piperazine 3 eq, KI, 80°C) C->D E pH Adjustment & Extraction (pH 10, Toluene) D->E Finkelstein Catalysis F Crystallization & Filtration (Controlled Cooling) E->F Organic Phase G N-phenyl-2-piperazin-1-yl-acetamide (High Purity Product) F->G Yield > 75%

Industrial synthetic workflow for N-phenyl-2-piperazin-1-yl-acetamide.

Industrial Scale Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Quality Control (IPQC) checkpoints to ensure batch-to-batch reproducibility.

Step 1: Synthesis of 2-chloro-N-phenylacetamide

Objective: Exothermic acylation with strict temperature control to prevent di-acylation and hydrolysis.

  • Reactor Preparation: Equip a jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and an addition funnel.

  • Reagent Charging: Charge the reactor with Aniline (1.0 equivalent) and Dichloromethane (DCM) (10 volumes). Begin agitation.

  • Base Addition: Add a 10% w/v aqueous Sodium Hydroxide (NaOH) solution (1.1 equivalents). The biphasic system neutralizes the HCl byproduct, preventing the precipitation of unreactive aniline hydrochloride[3].

  • Temperature Control: Circulate chilled coolant through the reactor jacket to bring the internal temperature to 0–5°C[3].

  • Acylation: Charge 2-chloroacetyl chloride (1.05 equivalents) into the addition funnel. Add dropwise over 2 hours, maintaining the internal temperature strictly below 5°C to prevent the hydrolysis of the acid chloride.

  • IPQC Checkpoint 1: After 2 hours of post-addition stirring, sample the organic layer. Perform TLC (Mobile phase: Ethyl acetate:n-hexane 1:1). The reaction is validated when the aniline spot (Rf ~0.6) is absent and a single product spot (Rf ~0.73) is observed[3].

  • Workup: Halt agitation and allow phase separation. Decant the lower organic (DCM) phase. Extract the aqueous phase with 2 volumes of DCM. Combine the organic phases and wash with brine.

  • Isolation: Distill the DCM under vacuum to yield crude 2-chloro-N-phenylacetamide. Recrystallize from ethanol to afford a white crystalline solid.

Step 2: Synthesis of N-phenyl-2-piperazin-1-yl-acetamide

Objective: Controlled nucleophilic substitution and phase-directed purification.

  • Aqueous Piperazine Preparation: In a clean reactor, dissolve Piperazine (3.0 equivalents) in purified water (5 volumes). Add Hydrochloric acid (HCl) (3.0 equivalents) to partially protonate the piperazine, enhancing its solubility and buffering the system[5][6].

  • Substrate Addition: Add the 2-chloro-N-phenylacetamide (1.0 equivalent) synthesized in Step 1.

  • Catalyst Addition: Add Potassium Iodide (KI) (0.05 equivalents) to initiate Finkelstein catalysis[3][4].

  • Alkylation: Heat the reaction mixture to 80°C and maintain vigorous agitation for 6–8 hours[5].

  • IPQC Checkpoint 2: Sample the reaction mixture and analyze via HPLC. Validation requires the area percent of 2-chloro-N-phenylacetamide to be < 0.5%[1].

  • pH Adjustment: Cool the reactor to 60°C. Slowly add 20% aqueous NaOH until the pH of the mixture reaches exactly 10.0. This deprotonates the target product, rendering it lipophilic[5].

  • Extraction: Add Toluene (5 volumes) to the reactor. Heat to 70°C and agitate for 30 minutes. Allow the phases to separate. The product migrates to the upper toluene layer, while the 2 equivalents of unreacted piperazine remain in the aqueous layer[5].

  • Crystallization: Transfer the hot toluene layer to a crystallization vessel. Apply a linear cooling ramp down to 5°C over 4 hours.

  • Filtration: Filter the resulting slurry. Wash the filter cake with cold toluene to remove trace impurities. Dry under vacuum at 45°C to yield pure N-phenyl-2-piperazin-1-yl-acetamide[5][6].

Quantitative Data & Quality Control

To ensure the integrity of the scale-up process, the following tables summarize the critical reaction parameters and the expected analytical signatures required for batch release.

Table 1: Reaction Parameters & Process Optimization Matrix

ParameterStep 1: AcylationStep 2: AlkylationRationale / Impact
Stoichiometry 1.05 eq Chloroacetyl chloride3.0 eq PiperazineExcess piperazine prevents bis-alkylation[5][6].
Solvent System DCM / 10% aq. NaOHWater / Toluene (Extraction)Biphasic systems drive reaction completion and ease isolation[3][5].
Temperature 0–5°C80°C (Reaction), 70°C (Extraction)Step 1 requires cooling to prevent hydrolysis; Step 2 requires heat to overcome activation energy[3][5].
Catalyst None0.05 eq KIFinkelstein reaction generates reactive alkyl iodide intermediate[3][7].
Expected Yield 72–75%65–70%Losses primarily occur during crystallization to ensure high purity[3].

Table 2: Analytical Signatures for Batch Validation

Analytical TechniqueDiagnostic SignalStructural Assignment
Melting Point 132–134°C (Intermediate)Confirms purity of 2-chloro-N-phenylacetamide[3].
FT-IR (KBr) ~3300 cm⁻¹ (NH stretch), ~1660 cm⁻¹ (C=O)Confirms the presence of the secondary amine and amide carbonyl[3][4].
¹H NMR (CDCl₃) δ 2.67–3.11 (m, 4H), 3.21–3.35 (m, 4H)Confirms the intact piperazine ring protons[1][4].
¹H NMR (CDCl₃) δ 4.43 (s, 2H)Confirms the methylene linker (-CH₂-) adjacent to the carbonyl[4].
Mass Spectrometry m/z: 220 ([M+H]⁺)Confirms the molecular weight of N-phenyl-2-piperazin-1-yl-acetamide (MW: 219.29)[8].

Sources

Technical Notes & Optimization

Troubleshooting

2-piperazin-1-yl-N-pyridin-2-yl-acetamide synthesis yield improvement

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 2-piperazin-1-yl-N-pyridin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 2-piperazin-1-yl-N-pyridin-2-yl-acetamide .

This molecule presents a unique set of challenges: the weak nucleophilicity of the aminopyridine ring, the risk of bis-alkylation of the piperazine core, and the extreme polarity of the final deprotected diamine. The following guide deconstructs the causality behind these yield losses and provides a self-validating, highly optimized synthetic workflow.

Synthesis Workflow & Pathway Visualization

SynthesisWorkflow A 2-Aminopyridine + Chloroacetyl Chloride B 2-Chloro-N-(pyridin-2-yl)acetamide (Intermediate 1) A->B Anhydrous DCM, 0°C (Prevents Diacylation) D Boc-Protected Precursor (Intermediate 2) B->D Nucleophilic Substitution C 1-Boc-piperazine + K2CO3 / NaI C->D Finkelstein Catalysis (Prevents Bis-alkylation) E Deprotection (HCl in 1,4-Dioxane) D->E Acidic Cleavage F 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide (Target Compound) E->F Non-aqueous Isolation (Salt Precipitation)

Workflow for optimized 2-piperazin-1-yl-N-pyridin-2-yl-acetamide synthesis.

Troubleshooting & FAQs

Phase 1: Amide Coupling (Acylation)

Q: Why is my yield of 2-chloro-N-(pyridin-2-yl)acetamide consistently below 50%, and why am I seeing multiple spots on my TLC? A: The primary culprits are diacylation and the hydrolysis of chloroacetyl chloride. 2-Aminopyridine is a relatively weak nucleophile due to the electron-withdrawing nature of the pyridine ring. However, once the mono-acylated product forms, the amide nitrogen can undergo a second acylation if an excess of the acylating agent or a strong base is present. Furthermore, chloroacetyl chloride is highly sensitive to moisture and will rapidly hydrolyze to chloroacetic acid, consuming your reagent [1].

  • The Fix: Maintain strictly anhydrous conditions using dry dichloromethane (DCM). Use a mild base like triethylamine (Et3N) and strictly limit chloroacetyl chloride to 1.05 – 1.10 equivalents. Perform the addition dropwise at 0 °C to kinetically favor mono-acylation [2].

Phase 2: N-Alkylation of Piperazine

Q: Can I use unprotected piperazine to skip the Boc-deprotection step and save time? A: This is highly discouraged and is a classic trap in medicinal chemistry. Unprotected piperazine possesses two equally reactive secondary amines. Reacting it directly with the chloroacetamide intermediate leads to severe bis-alkylation, forming a symmetrical dimer that is difficult to separate and drastically reduces the yield of your target mono-alkylated product [3].

  • The Fix: Always use 1-Boc-piperazine. To overcome the steric hindrance of the Boc group and accelerate the reaction, employ in situ Finkelstein catalysis. By adding a catalytic amount of Sodium Iodide (NaI) to the reaction mixture, the chloroacetamide is temporarily converted into a highly reactive iodoacetamide, significantly boosting the alkylation yield.

Phase 3: Deprotection & Isolation (Critical Yield Loss Checkpoint)

Q: My LC-MS shows 100% conversion during the Boc deprotection, but my isolated yield after a standard aqueous workup is less than 30%. Where is my product? A: Your product is being lost in the aqueous phase. The fully deprotected 2-piperazin-1-yl-N-pyridin-2-yl-acetamide contains three basic nitrogen atoms. It is highly polar and extremely water-soluble. Neutralizing the reaction with aqueous NaOH and attempting to extract it with DCM or Ethyl Acetate will result in massive partitioning losses [4].

  • The Fix: Abandon aqueous workups entirely for this step. Perform the deprotection using anhydrous HCl in 1,4-dioxane. Because the resulting hydrochloride salt of your target compound is insoluble in dioxane/ether, it will precipitate directly out of the solution. You can isolate it in near-quantitative yield simply by filtration.

Quantitative Data Summary

The table below outlines the expected yield improvements when shifting from standard textbook conditions to the optimized parameters described in this guide.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Causality for Improvement
Amide Coupling Excess acyl chloride, RT, standard DCM45–55%1.05 eq acyl chloride, 0 °C, anhydrous DCM85–95% Kinetically prevents diacylation; eliminates acyl chloride hydrolysis.
Piperazine Alkylation Unprotected piperazine, K2CO3, no catalyst20–30%1-Boc-piperazine, K2CO3, catalytic NaI80–90% Prevents bis-alkylation dimer formation; NaI accelerates substitution via Finkelstein mechanism.
Boc Deprotection TFA/DCM, followed by aqueous NaOH workup< 30%HCl in 1,4-dioxane, direct salt filtration> 95% Avoids partitioning of the highly polar, water-soluble triamine product into the aqueous phase.

Optimized Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide (Intermediate 1)
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add 2-aminopyridine (10.0 mmol, 0.94 g) and anhydrous Et3N (11.0 mmol, 1.53 mL) in 50 mL of anhydrous DCM.

  • Addition: Cool the flask to 0 °C in an ice bath. Dissolve chloroacetyl chloride (10.5 mmol, 0.84 mL) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent exothermic spikes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 50 mL) to remove unreacted chloroacetic acid, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: A reddish or off-white precipitate should form upon solvent removal. LC-MS must show a major peak at m/z 171 [M+H]+. No peak at m/z 247 (diacylated byproduct) should be present in significant quantities [2].

Protocol B: Synthesis of Boc-Protected Precursor (Intermediate 2)
  • Setup: In a 100 mL flask, dissolve Intermediate 1 (8.0 mmol, 1.36 g) in 30 mL of anhydrous Acetonitrile.

  • Reagents: Add 1-Boc-piperazine (8.8 mmol, 1.64 g), anhydrous K2CO3 (16.0 mmol, 2.21 g), and catalytic NaI (0.8 mmol, 0.12 g).

  • Reaction: Equip with a reflux condenser and heat to 80 °C under argon for 12 hours.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K2CO3, KCl, NaI). Concentrate the filtrate. Purify via flash chromatography (Silica, gradient of 0-5% MeOH in DCM).

  • Validation Checkpoint: The reaction mixture will turn cloudy as KCl precipitates. Post-purification, LC-MS must confirm the product at m/z 321 [M+H]+.

Protocol C: Deprotection to Target Compound (Non-Aqueous Isolation)
  • Setup: Dissolve the purified Intermediate 2 (5.0 mmol, 1.60 g) in 10 mL of anhydrous DCM in a 50 mL flask.

  • Cleavage: Slowly add 10 mL of 4.0 M HCl in 1,4-dioxane at room temperature. Stir vigorously for 2 hours.

  • Precipitation: As the Boc group is cleaved and isobutylene gas evolves, the highly polar hydrochloride salt of the product will crash out of the solution as a dense white solid.

  • Isolation: Add 20 mL of cold diethyl ether to force complete precipitation. Vacuum filter the solid rapidly (the salt is hygroscopic) and wash with additional cold ether. Dry thoroughly in a vacuum desiccator over P2O5.

  • Validation Checkpoint: Visual confirmation of robust white precipitation. LC-MS of the dissolved salt (in water/MeOH) must show complete disappearance of the m/z 321 peak and a singular pure peak at m/z 221 [M+H]+ [4].

References

  • Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
  • Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Taylor & Francis.
  • Application Notes and Protocols: The Role of 1-(2-Chloroethyl)piperazine Hydrochloride in Creating Covalent Probes. Benchchem.
  • Boc‐deprotection of the mixture from the Heck reaction and isolation of pure trans‐cinnamylamine. ResearchGate.
Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Purification

Welcome to the Technical Support Center for polybasic compound purification. 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) presents a classic "perfect storm" of purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polybasic compound purification. 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS: 682802-93-3) presents a classic "perfect storm" of purification challenges. Structurally, it contains a highly basic secondary amine on the piperazine ring (pKa ~9.8), a moderately basic tertiary amine, a weakly basic pyridine ring (pKa ~5.2), and a polar hydrogen-bonding amide linker.

This polybasic and highly polar nature leads to severe peak tailing on standard silica gel, poor retention on reversed-phase (RP) columns under acidic conditions, and significant product loss during aqueous workups. This guide provides field-proven, mechanistically grounded solutions to isolate this compound with >98% purity.

Diagnostic Purification Workflow

G N1 Crude 2-piperazin-1-yl- N-pyridin-2-yl-acetamide N2 Aqueous Workup Required? N1->N2 N3 Use SCX Catch-and-Release or Salting Out (K2CO3) N2->N3 Yes N4 Chromatography Selection N2->N4 No N3->N4 N5 Normal Phase (Silica) N4->N5 N6 Reversed Phase (C18) N4->N6 N9 Severe Peak Tailing N5->N9 Standard Solvents N10 Poor Retention / Voiding N6->N10 Low pH (TFA) N7 Add 1-5% TEA/NH4OH or use Amine-Silica N8 Use High pH Buffer (10mM NH4HCO3, pH 9.5) N9->N7 Troubleshoot N10->N8 Troubleshoot

Decision matrix for the isolation and purification of polybasic piperazine-pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my product streak across the entire silica gel TLC plate, and how do I fix it? The Causality: Standard silica gel is populated with acidic silanol groups (-SiOH) that have a pKa of approximately 4.5 to 5.0. Because the piperazine ring in your target molecule has a pKa of ~9.8, an acid-base reaction occurs on the column. The silanols protonate the piperazine, creating a strong electrostatic (ion-exchange) interaction rather than a simple adsorption/desorption equilibrium. This causes the compound to stick and drag, resulting in severe peak tailing [1]. The Solution: You must mask the acidic silanols. Add 1% to 5% Triethylamine (TEA) or concentrated aqueous ammonia (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). The TEA acts as a sacrificial base, competitively binding to the silanols and allowing your target molecule to elute in a sharp, predictable band [2]. Alternatively, switch to amine-functionalized silica or neutral alumina.

Q2: During aqueous workup, I lose a significant amount of the product to the aqueous layer. How can I improve recovery? The Causality: The combination of the piperazine NH, the pyridine nitrogen, and the amide carbonyl makes this molecule an excellent hydrogen-bond acceptor and donor, resulting in high aqueous solubility. If the aqueous layer is neutral or slightly acidic, the piperazine is protonated, rendering the molecule entirely water-soluble. The Solution:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH > 11 using K₂CO₃ or NaOH before extraction to fully deprotonate the piperazine.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound in the water phase.

  • Solvent Choice: Extract with a highly polar organic mixture, such as Chloroform/Isopropanol (3:1 v/v) or n-butanol, rather than standard ethyl acetate or dichloromethane.

Q3: I am using RP-HPLC with 0.1% TFA, but the compound elutes in the void volume with no resolution. What is wrong? The Causality: Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. At this pH, both the piperazine and pyridine nitrogens are fully protonated. The resulting di-cationic species is extremely hydrophilic and will not partition into the hydrophobic C18 stationary phase, causing it to wash out in the void volume. The Solution: Switch to a high-pH mobile phase. Using a 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.5 with ammonium hydroxide will suppress the ionization of the piperazine ring. This restores the molecule's lipophilicity, allowing it to interact with the C18 carbon chains, drastically improving retention time and peak resolution [3]. Ensure you are using a high-pH stable C18 column (e.g., hybrid silica).

Quantitative Data: Modifier Selection Matrix

Selecting the right mobile phase modifier is the most critical variable in purifying basic amines. The table below summarizes the quantitative and qualitative parameters for selecting modifiers for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide.

ModifierTypical ConcentrationWorking pHVolatility / RemovalBest Use Case for Piperazine-Pyridine Derivatives
Triethylamine (TEA) 0.1% – 5.0% (v/v)~10 - 11Moderate (Requires co-evaporation)Normal-phase silica gel chromatography to suppress silanol tailing [1].
Ammonium Hydroxide 0.1% – 1.0% (v/v)~10 - 11High (Easily evaporated)Normal-phase chromatography; leaves no organic residue unlike TEA.
Ammonium Bicarbonate 10 mM~7.8 - 9.5Very High (Sublimes during lyophilization)Preparative RP-HPLC. Excellent for basic amines; completely volatile [3].
Trifluoroacetic Acid (TFA) 0.05% – 0.1% (v/v)~2.0HighNot Recommended. Causes voiding of polybasic compounds on C18 columns.
Validated Experimental Protocols
Protocol 1: Deactivated Normal-Phase Flash Chromatography

Use this protocol for bulk purification of crude mixtures (>500 mg) where RP-HPLC is not economically viable.

Step 1: Column Deactivation (Self-Validating Step)

  • Prepare a solvent mixture of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 90:9:1 ratio.

  • Slurry-pack standard bare silica gel using this solvent mixture.

  • Validation: Flush the column with 2 column volumes (CV) of the mixture. Check the pH of the eluent dripping from the column using pH paper. It must read >9, confirming the silanols are fully saturated with TEA.

Step 2: Sample Loading

  • Dissolve the crude 2-piperazin-1-yl-N-pyridin-2-yl-acetamide in a minimum amount of DCM. If solubility is poor, dry-load the sample onto Celite (do not dry load onto silica, as it will negate the deactivation).

  • Load the sample onto the column head.

Step 3: Elution and Fractionation

  • Run a gradient from DCM/MeOH/TEA (95:4:1) to (85:14:1).

  • Monitor fractions via TLC (using the 85:14:1 solvent system). The product should elute as a tight, circular spot (Rf ~0.3 - 0.4) rather than a streak [2].

Step 4: TEA Removal

  • Pool the product-containing fractions and concentrate under reduced pressure.

  • Troubleshooting trace TEA: TEA often remains as a sticky residue. Dissolve the residue in 10 mL of Toluene and evaporate to dryness. Repeat this co-evaporation 3 times.

  • Validation: Analyze via ¹H-NMR. The absence of a triplet at 1.0 ppm and a quartet at 2.5 ppm confirms complete TEA removal.

Protocol 2: High-pH Reversed-Phase Preparative HPLC

Use this protocol for final polishing to achieve >99% purity for biological assays.

Step 1: Buffer Preparation

  • Dissolve 790 mg of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of ultra-pure water to create a 10 mM solution.

  • Adjust the pH to 9.5 using dilute Ammonium Hydroxide. Do not use NaOH, as it is non-volatile.

Step 2: Column Equilibration

  • Install a high-pH tolerant C18 column (e.g., Waters XBridge or Phenomenex Gemini).

  • Equilibrate the column with 95% Buffer / 5% Acetonitrile (MeCN) until the UV baseline at 254 nm is perfectly flat.

Step 3: Gradient Elution

  • Inject the sample (dissolved in the starting mobile phase).

  • Run a shallow gradient: 5% MeCN to 40% MeCN over 20 minutes. The deprotonated piperazine will partition effectively, eluting typically around 25-30% MeCN.

Step 4: Isolation

  • Collect the target peak.

  • Freeze the fractions and lyophilize (freeze-dry) for 48 hours. The ammonium bicarbonate will completely sublime, leaving the pure free-base of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide without the need for a desalting step[3].

References
  • Bruno, T. J., & Svoronos, P. D. N. (n.d.). CRC Handbook of Basic Tables for Chemical Analysis. National Academic Digital Library of Ethiopia. Retrieved from[Link]

Troubleshooting

Overcoming solubility issues with 2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the kinetic and thermodynamic solubility of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the kinetic and thermodynamic solubility of heterocyclic compounds. 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS 682802-93-3) is a classic example of a molecule that appears deceptively simple but presents complex solvation dynamics during assay development and formulation.

This guide is designed to move beyond basic "trial and error" by explaining the physicochemical causality behind your solubility issues and providing self-validating, step-by-step protocols to overcome them.

Part 1: Physicochemical Profiling (The Causality of Solubility)

To formulate effectively, we must first understand the molecular architecture dictating the compound's behavior. This molecule is a hybrid of three distinct functional groups:

  • The Piperazine Ring: Widely recognized as a "privileged scaffold" in drug design, piperazine allows for the precise modulation of protonation states and charge distribution1[1]. It possesses two basic nitrogens; the terminal secondary amine has a pKa of approximately 9.7 (pKb 5.35) 2[2], meaning it is highly protonated at physiological pH.

  • The Acetamide Linker: Provides rigid hydrogen-bond donor and acceptor capabilities.

  • The Pyridine Ring: A moderately polar aromatic system. While the pyridine nitrogen (pKa ~5.2) can form hydrogen bonds with water, the overall aromatic and hydrocarbon character of this moiety limits extensive aqueous solubility 3[3].

The Core Causality: At pH 7.4, the molecule exists primarily as a mono-cation. The strong intermolecular hydrogen bonding between the acetamide group and the neutral pyridine ring creates a high crystal lattice energy. When you shift the compound from a polar aprotic solvent (like DMSO) into an aqueous buffer, the solvation shell collapses, leading to rapid nucleation and precipitation.

Part 2: Diagnostic Workflow

SolubilityWorkflow Start Solubility Issue: 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Phase Determine Experimental Phase Start->Phase InVitro In Vitro / Enzymatic Assays (Target: < 100 µM) Phase->InVitro InVivo In Vivo / PK Studies (Target: > 5 mg/mL) Phase->InVivo DMSO 1. Prepare 10 mM DMSO Stock 2. Keep final DMSO ≤ 1% InVitro->DMSO Salt Perform Salt Screen (e.g., HCl, Mesylate, Citrate) InVivo->Salt Formulation Use Cosolvent System: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline InVivo->Formulation PreDilute Pre-dilute in 0.1% Tween-20 before aqueous addition DMSO->PreDilute

Caption: Decision matrix for resolving 2-piperazin-1-yl-N-pyridin-2-yl-acetamide solubility bottlenecks.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Q: Why does my compound precipitate immediately upon dilution from a DMSO stock into a pH 7.4 assay buffer? Root Cause: Kinetic solubility failure. The sudden change in dielectric constant causes localized supersaturation. Because the pyridine ring is unprotonated at pH 7.4, the molecule lacks sufficient charge density to remain solvated, forcing it out of solution as amorphous aggregates.

Protocol A: Solvent-Shift Mitigation (For In Vitro Assays)

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Intermediate Dilution: Do not dilute directly into the aqueous buffer. Instead, add 10 µL of the DMSO stock into 90 µL of a surfactant-enriched intermediate (e.g., 10% Tween-20 or 10% PEG-400 in DiH2O).

  • Homogenization: Vortex vigorously for 30 seconds to ensure micellar encapsulation.

  • Final Addition: Add this intermediate dropwise to the final assay buffer while under continuous vortexing to prevent local concentration spikes. Self-Validation Check: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 indicates the presence of micro-precipitates. If the OD600 is flat/baseline, your compound is fully solvated.

Q: How can I achieve a high-concentration (>5 mg/mL) aqueous formulation for in vivo dosing when the free base forms a cloudy suspension? Root Cause: Thermodynamic solubility limit exceeded. The free base simply cannot solvate at this concentration without disrupting its inherent crystal lattice.

Protocol B: In Situ Salt Formation (For In Vivo Dosing) Piperazine scaffolds are highly amenable to salt formation. Converting the free base to a salt can disrupt the crystal lattice and increase aqueous solubility by 100- to 1000-fold 4[4].

  • Weighing: Weigh the required amount of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide free base into a glass vial.

  • Protonation: Add 0.95 equivalents of a strong pharmaceutical acid (e.g., 0.1 M HCl or Methanesulfonic acid) dropwise while stirring. This ensures protonation of both the piperazine secondary amine and the pyridine nitrogen.

  • Volume Adjustment: Add sterile saline (0.9% NaCl) to reach the target volume.

  • Energy Input: Sonicate for 15 minutes in a water bath at 37°C until visually clear. Self-Validation Check: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully decant the supernatant and analyze via HPLC-UV against a standard curve. If the calculated concentration matches your theoretical input and no pellet is visible, thermodynamic stability is confirmed.

Part 4: Quantitative Solubility Data Summary

The following table summarizes the expected solubility behavior of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide across various standard vehicles.

Vehicle / SolventpHPredicted Solubility (mg/mL)Application PhaseMechanistic Notes
DiH2O (Free Base) ~7.5< 0.1BaselineHigh crystal lattice energy limits intrinsic dissolution.
0.1 N HCl 1.0> 20.0Gastric SimulationFull protonation of piperazine and pyridine nitrogens.
PBS Buffer 7.40.1 - 0.5In Vitro AssaysMono-protonated state; highly prone to precipitation.
100% DMSO N/A> 50.0Stock SolutionsDisruption of H-bonding via polar aprotic solvation.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline ~6.05.0 - 15.0In Vivo (IV/PO)Micellar entrapment and cosolvent stabilization.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to improve the solubility of this compound? A: Yes. The aromatic pyridine ring and the hydrophobic backbone of the piperazine ring are excellent candidates for inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Formulating with a 20% (w/v) HP-β-CD aqueous solution can significantly enhance the apparent solubility without the cellular toxicity associated with high DMSO concentrations.

Q: Why is my compound degrading in solution over time? A: While the piperazine and pyridine rings are generally stable and historically robust building blocks 5[5], the acetamide linkage can be susceptible to slow hydrolysis at extreme pH levels (< 2 or > 10) over prolonged periods. Always prepare aqueous stocks fresh, or store them aliquoted at -80°C if long-term storage is required.

Q: Does the order of addition matter when making cosolvent formulations? A: Absolutely. You must dissolve the compound completely in the most powerful solvent first (usually DMSO), followed by the surfactants (Tween 80), then the PEG, and finally the aqueous phase (Saline). Reversing this order will instantly crash the compound out of solution.

Part 6: References

  • IIAB. "Piperazine: Chemistry". Available at: [Link]

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". Available at: [Link]

  • ResearchGate. "High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid". Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide Stability and Degradation

Welcome to the Technical Support Center for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals navigate the physicochemical vulnerabilities and metabolic profile of this specific chemical entity.

This guide moves beyond basic troubleshooting by explaining the underlying chemical causality of degradation, providing self-validating experimental protocols, and ensuring your stability-indicating assays are robust and regulatory-compliant.

Part 1: Chemical Profile & Vulnerability Assessment

The molecule 2-piperazin-1-yl-N-pyridin-2-yl-acetamide consists of three distinct structural motifs, each presenting unique stability challenges:

  • The Piperazine Ring: Contains an electron-rich secondary amine that is highly susceptible to N-oxidation and cytochrome P450 (CYP450)-mediated ring cleavage or dealkylation.

  • The Acetamide Linker: The amide bond connecting the piperazine-acetic acid moiety to the pyridine ring is a primary site for hydrolytic cleavage, particularly under extreme pH conditions.

  • The 2-Aminopyridine Moiety: While generally stable, the pyridine nitrogen can undergo protonation at low pH, which alters the electronic distribution of the molecule and can inadvertently activate the adjacent amide bond toward hydrolysis.

Understanding these structural liabilities is critical for formulating appropriate storage conditions and interpreting complex LC-MS/MS chromatograms during stability testing.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant degradation of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide in aqueous buffers over time? A1: This is a classic case of amide hydrolysis. The hydrolysis of amide bonds follows a well-established mechanism involving the nucleophilic attack by water molecules on the carbonyl carbon, leading to the formation of carboxylic acids and amines[1]. In your sample, the molecule is cleaving into 2-(piperazin-1-yl)acetic acid and 2-aminopyridine. Mechanistic Fix: The reaction rate is heavily influenced by pH and temperature. To mitigate this, store stock solutions in anhydrous DMSO or acetonitrile. If aqueous buffers are required for your assay, prepare them fresh immediately before use and maintain the pH strictly between 6.5 and 7.5.

Q2: During forced degradation under oxidative stress (e.g., 3% H2​O2​ ), my LC-MS/MS shows a major degradant with a mass shift of +16 Da. What is the mechanism? A2: A +16 Da shift is the definitive signature of N-oxide formation. The piperazine ring contains secondary and tertiary nitrogen atoms whose nucleophilic lone electron pairs are highly reactive toward peroxides. Non-radical reactions of peroxides are responsible for the formation of these N-oxide degradants[2]. Because the tertiary amine is sterically hindered by the acetamide linker, oxidation preferentially occurs at the secondary amine of the piperazine ring.

Q3: In my in vitro liver microsome stability assays, the compound clears rapidly ( T1/2​<15 min). How can I identify the metabolic weak points? A3: Saturated six-membered heterocycles like piperazine are notorious sites for CYP450-mediated metabolism[3]. In the presence of liver microsomes and NADPH, piperazine derivatives frequently undergo rapid N-dealkylation, ring hydroxylation, or N-oxidation. Troubleshooting Step: Run a Metabolite Identification (MetID) scan looking for ring-cleaved products or +16 Da shifts. If the piperazine ring is confirmed as the metabolic soft spot, medicinal chemistry strategies such as reducing the ring size or adding steric bulk (e.g., methylation) can improve metabolic stability[3].

Q4: What are the standard regulatory conditions I should use to establish the shelf-life of this compound? A4: To ensure regulatory compliance, you must follow the ICH Q1A(R2) guidelines for stability testing. The core data package requires long-term testing at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C / 65% RH) for a minimum of 12 months. Accelerated testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4].

Part 3: Logical Workflows & Mandatory Visualization

To conceptualize the vulnerabilities discussed above, the following diagram maps the primary chemical degradation and biological metabolic pathways of the compound.

Degradation Parent 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Hydrolysis Amide Hydrolysis (Acid/Base/H2O) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2 / ROS) Parent->Oxidation Metabolism CYP450 Metabolism (Liver Microsomes) Parent->Metabolism Deg1 2-(piperazin-1-yl)acetic acid + 2-aminopyridine Hydrolysis->Deg1 Deg2 Piperazine N-oxide (+16 Da) Oxidation->Deg2 Metabolism->Deg2 Deg3 Ring Hydroxylation / N-Dealkylation Metabolism->Deg3

Primary degradation and metabolic pathways of the target compound.

Part 4: Experimental Protocols (Self-Validating Systems)

Every analytical protocol must be self-validating. This means incorporating internal controls that prove the assay worked independently of the test compound's behavior.

Protocol A: ICH Q1A-Compliant Forced Degradation (Stress Testing)

Causality: Stress testing is intentionally designed to accelerate degradation mechanisms (hydrolysis, oxidation) to identify potential degradants and establish a stability-indicating analytical method[4]. Self-Validation: The assay is validated via Mass Balance . The molar sum of the remaining parent compound and all quantified degradants must equal 100% (±5%). A failure in mass balance indicates undetected volatile degradants or irreversible column binding.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide in HPLC-grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Rationale: Extreme pH protonates/deprotonates the molecule, increasing the electrophilicity of the amide carbonyl, thereby accelerating nucleophilic attack by water.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours protected from light.

  • Quenching: Neutralize acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with sodium thiosulfate to halt the generation of N-oxides.

  • Analysis: Dilute to 0.1 mg/mL and analyze via LC-MS/MS using a C18 column and a gradient of Water/Acetonitrile (0.1% Formic Acid).

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: Assessing intrinsic clearance ( CLint​ ) in liver microsomes helps predict the first-pass metabolism of the compound before in vivo studies[5]. Self-Validation: The assay must include a Positive Control (e.g., Verapamil, which is known to degrade rapidly) to prove the microsomes are enzymatically active, and an Internal Standard (e.g., Tolbutamide) added during quenching to correct for LC-MS/MS injection variability.

  • Preparation: Prepare a reaction mixture containing Human or Rat Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Compound Addition: Add 2-piperazin-1-yl-N-pyridin-2-yl-acetamide to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Rationale: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of the piperazine ring.

  • Time-Course Sampling: At T=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: Cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Workflow Step1 1. Preparation Microsomes + Cpd Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Incubation 37°C, Time-course Step2->Step3 Step4 4. Quenching Cold ACN + IS Step3->Step4 Step5 5. Analysis LC-MS/MS Step4->Step5

Step-by-step workflow for in vitro liver microsomal stability assessment.

Part 5: Quantitative Data & Expected Outcomes

To aid in the rapid identification of degradation products, refer to the expected mass shifts and stability profiles summarized below.

Table 1: Forced Degradation Conditions and Expected Pathways

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Mass Shift ( Δ Da)
Acidic 0.1 N HCl60°C / 24hAmide HydrolysisCleavage (Yields 144 Da & 94 Da fragments)
Basic 0.1 N NaOH60°C / 24hAmide HydrolysisCleavage (Yields 144 Da & 94 Da fragments)
Oxidative 3% H2​O2​ RT / 24hPiperazine N-Oxidation+16 Da
Thermal Solid State105°C / 48hGenerally StableNone expected
Photolytic UV/Vis Light (ICH Q1B)RT / 1.2M lux hrsPyridine Ring PhotodegradationVariable (Radical fragmentation)

Table 2: Typical LC-MS/MS Parameters for Metabolite Identification

AnalytePrecursor Ion ( [M+H]+ )Expected Product Ions (m/z)Mechanistic Origin of Fragment
Parent Compound 221.195.0, 127.1Intact molecule
Piperazine N-Oxide 237.1111.0, 127.1Oxygen addition on piperazine nitrogen
Hydrolysis Product A 145.185.1, 99.12-(piperazin-1-yl)acetic acid
Hydrolysis Product B 95.178.0, 51.02-aminopyridine

Part 6: References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • How to Minimize Amide Hydrolysis in High-Humidity Environments. PatSnap. URL: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship (University of California). URL: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • CHAPTER 3: Oxidative Degradation. Royal Society of Chemistry (RSC). URL: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for piperazine acylation

Welcome to the . As a Senior Application Scientist, I frequently consult with researchers struggling to tame the inherent symmetry of the piperazine ring.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . As a Senior Application Scientist, I frequently consult with researchers struggling to tame the inherent symmetry of the piperazine ring. Achieving selective mono-acylation while minimizing the 1,4-diacetylated byproduct is a classic synthetic challenge.

This portal is designed to move beyond basic recipes. Here, we explore the mechanistic causality behind experimental choices, provide troubleshooting guides for common failures, and detail self-validating protocols to ensure your synthesis is both safe and highly selective.

🔬 The Knowledge Base: Mechanistic Fundamentals

The Symmetry Challenge

Piperazine possesses two secondary amine groups with identical pKa values. When an acylating agent (like an acyl chloride or anhydride) is introduced, the first acylation occurs rapidly. However, the initial mono-acylated product is often more nucleophilic than piperazine itself [1]. This creates a "runaway" reaction where the second acylation occurs rapidly, depleting your starting material and creating a statistical nightmare of unreacted piperazine, mono-acylated product, and di-acylated byproduct.

To achieve high mono-selectivity, we must artificially break this symmetry. This is typically done by either electronic deactivation (forming a mono-salt) or by using highly regioselective acylating agents (like N-acylbenzotriazoles).

PiperazineAcylation P Piperazine (Symmetrical Diamine) MA Mono-acylated Intermediate (Highly Nucleophilic) P->MA Acyl Chloride (Uncontrolled) PH Piperazine Monohydrochloride (Deactivated N) P->PH 1 eq. HCl (Protonation) DA Di-acylated Byproduct (Undesired) MA->DA Rapid 2nd Acylation MA_H Mono-acylated Salt PH->MA_H Acylating Agent (Regioselective) Target Mono-acylated Target (High Yield) MA_H->Target Base Neutralization

Logical workflow contrasting uncontrolled vs. controlled piperazine monoacylation strategies.

🛠️ Troubleshooting Desk (FAQs)

Q1: I'm running a piperazine acylation. The temperature is stable during the addition of the acyl chloride, but then starts to rise uncontrollably after the addition is complete. Why? A1: This is a highly dangerous situation known as reagent accumulation . It indicates that your reaction is much slower than your addition rate at the current temperature. You have essentially created a "loaded spring" by building up a large concentration of unreacted starting materials. As the reaction slowly initiates, the exothermic heat accelerates the reaction rate, leading to a thermal runaway[2]. Causality & Solution: Always ensure active mixing, monitor the internal temperature rather than just the bath temperature, and use a controlled dropwise addition rate. If using acyl chlorides, consider switching to a milder activated ester.

Q2: How can I maximize the yield of mono-acylated piperazine without using expensive protecting groups like Boc? A2: You have two field-proven options. First, you can utilize the monohydrochloride salt strategy . By protonating exactly one nitrogen with 1 equivalent of acid (e.g., HCl), you electronically deactivate it, forcing the acylating agent to react exclusively with the remaining free amine [4, 5]. Second, you can use N-acylbenzotriazoles . These reagents offer mild, stepwise unsymmetric monoacylation with exceptionally high yields (e.g., 76% isolated yield for N-benzoylpiperazine) without the need for protecting groups [3].

Q3: My crude NMR shows a 60:40 mixture of mono- and di-acylated piperazine. How do I fix this selectivity? A3: A 60:40 ratio usually indicates that you are using a highly reactive acyl chloride in a non-polar solvent without breaking the symmetry of the diamine. Refer to the quantitative data table below to select a more appropriate acylating agent, and strictly limit your acylating agent stoichiometry to 0.95 equivalents relative to piperazine.

📊 Quantitative Data: Acylating Agent Comparison

Summarizing the kinetic and selectivity data is crucial for optimizing your specific workflow. Use this table to select the right reagent for your target.

Acylating AgentTypical Mono:Di RatioReaction KineticsMajor ByproductsScientist's Recommendation
Acyl Chlorides < 60:40Very Fast1,4-Diacylated, HClAvoid for direct mono-acylation; use only with the salt method.
Anhydrides 70:30FastCarboxylic AcidsAcceptable with strict 0.95 eq stoichiometry at 0 °C.
EDC / HOBt 80:20ModerateUrea derivativesIdeal for complex or expensive carboxylic acids.
N-Acylbenzotriazoles > 90:10ModerateBenzotriazoleHighly Recommended for protecting-group-free synthesis.

🧪 Protocol Vault: Validated Methodologies

Every protocol provided here is designed as a self-validating system , ensuring that you can verify the integrity of the reaction at critical checkpoints before proceeding.

Protocol A: Protecting-Group-Free Monoacylation using N-Acylbenzotriazoles

This method capitalizes on the mild reactivity of N-acylbenzotriazoles to achieve high mono-selectivity [3].

  • Reagent Preparation: In a dry, round-bottom flask, dissolve piperazine (1.4 equivalents) in anhydrous n-butanol (approx. 10 mL per gram of piperazine).

    • Self-Validation: Ensure complete dissolution. A heterogeneous mixture will lead to localized concentration spikes and di-acylation.

  • Acylation: Add the specific 1-benzoylbenzotriazole (1.0 equivalent) to the stirred mixture in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for exactly 3 hours.

    • Causality:n-butanol provides optimal solubility for both the starting materials and the benzotriazole byproduct, preventing premature precipitation that could trap unreacted reagents.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in Dichloromethane (DCM).

  • Purification: Wash the DCM layer with a 10% aqueous Na₂CO₃ solution (3 x 15 mL).

    • Self-Validation: Check the pH of the aqueous wash. It must be >9 to ensure the complete deprotonation and removal of the benzotriazole byproduct into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure mono-acylated product.

Protocol B: Monoacylation via In-Situ Monohydrochloride Salt Formation

This protocol uses electronic deactivation to protect one amine nitrogen[4, 5].

  • Salt Formation: Dissolve piperazine (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath. Slowly add 1.0 equivalent of methanolic HCl dropwise. Stir for 30 minutes to form the piperazine-1-ium cation.

    • Self-Validation: Before proceeding, spot the mixture on a TLC plate (10% MeOH in DCM, ninhydrin stain). The salt will appear as a highly polar spot stuck at the baseline.

  • Acylation: Slowly add the chosen acylating agent (e.g., Boc₂O or an aliphatic anhydride) (0.95 equivalents) dropwise over 15 minutes.

    • Causality: Using 0.95 equivalents ensures that the acylating agent is the limiting reagent, further suppressing any statistical chance of di-acylation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Neutralization: Quench the reaction by adding a 1M NaOH solution until the pH reaches 10-11, thereby freeing the unreacted secondary amine.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to afford the mono-acylated piperazine.

📚 References

  • 1,4-Bis(chloroacetyl)piperazine | Optimized Laboratory Protocol. Benchchem. Available at:

  • 1-(2-Ethoxyethyl)piperazine | Mobile Phase Optimization & Troubleshooting. Benchchem. Available at:

  • Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening. Taylor & Francis. Available at:

  • Direct N1-monosubstitution of piperazine. ResearchGate. Available at:

  • t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate | Acylation of N-Boc-Piperazine. Benchchem. Available at:

Optimization

Reducing by-product formation in 2-piperazin-1-yl-N-pyridin-2-yl-acetamide synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is specifically designed for researchers, scientists, and drug development professionals facing bottlenecks in the synthesis of piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is specifically designed for researchers, scientists, and drug development professionals facing bottlenecks in the synthesis of piperazine-pyridine hybrid scaffolds.

Below, we address the critical challenge of by-product formation (specifically bis-alkylation) during the synthesis of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide , providing mechanistic insights, validated troubleshooting strategies, and self-validating protocols.

Mechanistic Pathway & By-Product Causality

Before troubleshooting, it is essential to understand the competing kinetic pathways in this reaction. The synthesis typically involves the nucleophilic substitution of 2-chloro-N-(pyridin-2-yl)acetamide by piperazine.

Pathway A 2-Aminopyridine + Chloroacetyl Chloride B 2-Chloro-N-(pyridin-2-yl)acetamide (Electrophile) A->B Acylation (0°C to RT) D Target Product: 2-piperazin-1-yl-N-pyridin-2-yl-acetamide B->D + Piperazine (Mono-alkylation) C Piperazine (Nucleophile) C->D SN2 Displacement E By-Product: Bis-alkylated Dimer D->E + Excess Electrophile (Over-alkylation)

Reaction logic showing the competing pathways of mono-alkylation vs. bis-alkylation.

Troubleshooting FAQs

Q1: Why am I seeing a massive bis-alkylated impurity peak in my LC-MS? A1: Piperazine is a symmetrical diamine possessing two secondary amine centers (N1 and N4) with identical nucleophilicity. When the first alkylation occurs, the newly formed tertiary amine does not significantly withdraw electron density from the remaining secondary amine across the ring. Furthermore, the mono-alkylated product is often more lipophilic and soluble in organic solvents than the highly polar, hydrogen-bonding unsubstituted piperazine. This local concentration effect means the electrophile is statistically more likely to encounter and react with the mono-alkylated intermediate, leading to unavoidable bis-alkylation[1].

Q2: How can I minimize bis-alkylation if I cannot use protecting groups? A2: If you must use unprotected piperazine, you must force statistical and kinetic control[2]:

  • Massive Excess: Use a 5- to 10-fold molar excess of piperazine.

  • Inverse Addition: Dissolve the excess piperazine in the reaction solvent and add the electrophile (2-chloro-N-(pyridin-2-yl)acetamide) dropwise over a prolonged period (e.g., via syringe pump). This ensures the electrophile is always in a highly dilute environment relative to the unreacted piperazine.

  • Temperature Control: Keep the reaction at room temperature. Heating increases the kinetic energy of the system, which can override the statistical advantage of the excess piperazine.

Q3: What is the industry-standard protocol for high-purity mono-alkylation? A3: The most robust, scalable method utilizes mono-protected piperazine, specifically 1-Boc-piperazine . By temporarily masking one nitrogen with a tert-butyloxycarbonyl (Boc) group, you completely eliminate the possibility of bis-alkylation. After the SN2 displacement, the Boc group is easily cleaved under acidic conditions[2].

Quantitative Data: Comparison of Alkylation Strategies

To aid in experimental design, the table below summarizes the expected outcomes of different synthetic strategies based on field data.

StrategyReagent EquivalentsTypical Mono-Alkylation YieldBis-Alkylation ImpurityScalability & Workup
Direct Alkylation (Standard) 1.0 eq Piperazine30 - 40%High (>30%)Poor (Difficult chromatographic separation)
Direct Alkylation (Excess) 5.0 - 10.0 eq Piperazine60 - 75%Moderate (5 - 10%)Moderate (Requires extensive aqueous washing)
Boc-Protection Route 1.0 eq 1-Boc-Piperazine85 - 95%None (0%) Excellent (Industry standard for API synthesis)

Validated Experimental Protocols

The following protocols utilize the Boc-protection strategy. Every step is designed as a self-validating system to ensure you can verify success before proceeding.

Workflow Step1 Step 1: Acylation Synthesis of Chloroacetamide Step2 Step 2: N-Alkylation React with 1-Boc-Piperazine Step1->Step2 K2CO3, ACN, 80°C Step3 Step 3: Purification Isolate Boc-Intermediate Step2->Step3 Aqueous Workup Step4 Step 4: Deprotection TFA or HCl Treatment Step3->Step4 DCM, RT Step5 Step 5: Free Basing Yield Pure Target Product Step4->Step5 NaOH / Extraction

Step-by-step experimental workflow for the Boc-protected synthesis route.

Protocol A: Synthesis of the Electrophile (2-Chloro-N-(pyridin-2-yl)acetamide)

Causality: This step requires strict temperature control to prevent the exothermic degradation of the chloroacetyl chloride and to avoid dimerization of the aminopyridine[3].

  • Setup: Dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The reaction mixture will turn cloudy as triethylamine hydrochloride precipitates. This visual cue confirms the acylation is actively occurring.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Wash the organic layer with saturated NaHCO3, then brine. Dry over Na2SO4 and concentrate under reduced pressure to yield the intermediate.

Protocol B: The Boc-Protected Alkylation & Deprotection

Causality: Using K2CO3 as a heterogeneous base in acetonitrile (ACN) neutralizes the HCl byproduct without causing base-catalyzed hydrolysis of the sensitive acetamide linker.

  • Alkylation: Dissolve 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous ACN.

  • Catalysis: Add finely powdered anhydrous K2CO3 (2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).

    • Causality: KI accelerates the SN2 reaction via the Finkelstein effect, temporarily converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Heating: Reflux the mixture at 80°C for 12 hours.

    • Self-Validation Checkpoint: LC-MS should show the complete disappearance of the starting mass (m/z ~170) and the appearance of the Boc-intermediate mass (m/z ~320).

  • Deprotection: Isolate the intermediate via standard aqueous workup. Dissolve the crude intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Free-Basing: Concentrate the mixture to remove excess TFA. Dissolve the residue in water, adjust the pH to 10-11 using 2M NaOH, and extract thoroughly with DCM to isolate the pure, mono-alkylated 2-piperazin-1-yl-N-pyridin-2-yl-acetamide.

References

  • Source: Google Patents (DE1092019B)
  • Title: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Welcome to the technical support center for the crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this active pharmaceutical ingredient (API). By understanding the underlying principles of crystallization and implementing the strategies outlined below, you can achieve consistent, high-quality crystalline products.

Introduction

Crystallization is a critical final step in the manufacturing of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, as it dictates the purity, stability, and bioavailability of the final drug product.[][2][3] The crystalline form of an API can significantly impact its physical and chemical properties.[2][4] Therefore, robust control over the crystallization process is paramount to ensure product quality and therapeutic efficacy. This guide will address common challenges such as "oiling out," polymorphic control, and poor crystal yield, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an "oil") rather than a solid crystalline material.[5][6] This often occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the compound at that specific solvent composition.[5][6] The resulting oil is often an impure, amorphous state that can be difficult to handle and purify.[6]

Causality:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to a sudden and high degree of supersaturation, kinetically favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[][6]

  • Low Melting Point: The presence of impurities can depress the melting point of the compound, making it more prone to oiling out.[5][7]

  • Solvent Choice: The solvent system plays a crucial role. If the solute-solvent interactions are too strong, it can hinder the solute molecules from arranging into a crystal lattice.

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Employ a slower, more controlled cooling profile.[][8] This allows molecules more time to orient themselves correctly into a crystal lattice.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.[9]

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the primary solvent to decrease the overall concentration and thus the supersaturation level.[5][7]

    • Change the Solvent: Experiment with a different solvent or a co-solvent system where the compound has slightly lower solubility at higher temperatures.

  • Seeding:

    • Introduce a small amount of pre-existing crystals (seed crystals) of the desired polymorphic form into the solution at a point of slight supersaturation.[][10] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

  • Temperature Control:

    • Ensure the crystallization temperature is below the melting point of your compound in the chosen solvent system.

How can I control the polymorphic form of my crystals?

Answer:

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[11][12][13] Different polymorphs can have distinct physical properties, including solubility, stability, and melting point, which can significantly impact the drug's performance.[3][12] Controlling polymorphism is therefore a critical aspect of drug development.[11][14]

Causality:

The formation of a particular polymorph is a kinetically and thermodynamically controlled process. Key factors influencing which polymorph crystallizes include:

  • Solvent: The solvent can influence which polymorph is more stable and the kinetics of its formation through specific interactions with the growing crystal faces.[15][16]

  • Supersaturation: The level of supersaturation can determine whether a metastable or a stable polymorph nucleates.[][4]

  • Temperature: Temperature affects both the solubility and the kinetics of nucleation and growth of different polymorphs.[2][13]

  • Agitation: Mixing can influence the rate of secondary nucleation and potentially induce polymorphic transformations.[4]

Troubleshooting and Control Strategies:

ParameterStrategyRationale
Solvent Selection Screen a variety of solvents with different polarities and hydrogen bonding capabilities.Solvents can selectively stabilize certain crystal faces or intermediates, favoring the growth of a specific polymorph.[15]
Seeding Introduce seed crystals of the desired polymorph into the supersaturated solution.Seeding directs the crystallization towards the desired form by providing a template for growth, bypassing the stochastic nature of primary nucleation.[][10]
Controlled Supersaturation Maintain a low to moderate level of supersaturation.High supersaturation often leads to the formation of less stable, metastable polymorphs.[]
Temperature Control Implement a precise and reproducible temperature profile during crystallization.Different polymorphs can be stable at different temperatures. Controlling the temperature can target the desired form.[13]
Characterization Routinely analyze the crystalline form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.Regular characterization is essential to confirm that the desired polymorphic form is being consistently produced.[13]

Experimental Protocol: Polymorph Screening

  • Solvent Screening: Dissolve the compound in a range of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof) to the point of saturation at an elevated temperature.

  • Crystallization Methods:

    • Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

    • Anti-solvent Addition: To a saturated solution in a good solvent, slowly add an anti-solvent in which the compound is poorly soluble.

    • Evaporation: Allow the solvent to evaporate slowly from the saturated solution at a constant temperature.

  • Analysis: Isolate the resulting crystals and analyze them using PXRD and DSC to identify different polymorphic forms.

My crystal yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low crystal yield is a common problem that can significantly impact the efficiency and cost-effectiveness of a manufacturing process. Several factors can contribute to a lower than expected yield.

Causality:

  • Incomplete Crystallization: A significant amount of the compound may remain dissolved in the mother liquor after the crystallization process.

  • Suboptimal Solvent Choice: The chosen solvent may have too high of a solubility for the compound at the final crystallization temperature.

  • Formation of Fine Crystals: Very small crystals can be difficult to filter and may be lost during isolation.

  • Losses During Handling: Material can be lost during transfer, filtration, and drying steps.

Troubleshooting Strategies for Improving Yield:

  • Optimize the Final Crystallization Temperature: Lowering the final temperature of the crystallization mixture will decrease the solubility of the compound in the mother liquor, leading to a higher yield.

  • Solvent System Optimization:

    • Anti-solvent Addition: Consider adding an anti-solvent at the end of the cooling process to further decrease the solubility of the compound. The rate of addition should be controlled to avoid crashing out impurities.[9]

    • Solvent Screening: Re-evaluate the solvent system. An ideal solvent will have high solubility at elevated temperatures and low solubility at lower temperatures.

  • Increase Concentration: Carefully increase the initial concentration of the compound in the solvent, but be mindful of the risk of oiling out or impurity incorporation.

  • Seeding: Seeding can sometimes lead to the formation of larger, more easily filterable crystals, reducing losses during isolation.

  • Minimize Handling Losses: Ensure efficient transfer and filtration techniques are used. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Strategy cluster_solution Implementation & Verification cluster_outcome Outcome Problem Crystallization Issue (e.g., Oiling Out, Low Yield, Wrong Polymorph) Analyze Analyze Parameters: - Solvent System - Supersaturation Rate - Temperature Profile - Seeding Problem->Analyze Investigate Strategy Develop Troubleshooting Strategy Analyze->Strategy Formulate Implement Implement Changes: - Modify Solvent - Adjust Cooling/Addition Rate - Introduce Seeding Strategy->Implement Execute Verify Verify Outcome: - Characterize Crystals (PXRD, DSC) - Measure Yield & Purity Implement->Verify Test Success Successful Crystallization Verify->Success Meets Specs Reiterate Re-evaluate & Iterate Verify->Reiterate Does Not Meet Specs Reiterate->Analyze Refine

Caption: A workflow diagram for troubleshooting crystallization issues.

References

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14).
  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25).
  • A Different View of Solvent Effects in Crystallization - MDPI. (2017, December 3).
  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications. (2025, October 24).
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Using AntiSolvent for Crystallization - Mettler Toledo.
  • Oiling Out in Crystallization - Mettler Toledo.
  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11).
  • Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical. (2024, October 22).
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
  • (PDF) A Different View of Solvent Effects in Crystallization - ResearchGate. (2025, October 16).
  • Understanding Oiling Out in Crystallization | PDF | Cooking, Food & Wine - Scribd.
  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide - NIH.
  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023, August 1).
  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15).
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd.
  • Understanding Polymorphism to De-Risk Drug Development | Pharmaceutical Technology. (2020, September 29).
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design - ACS Publications. (2018, January 4).
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2).
  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form | Bentham Science Publishers. (2024, March 1).
  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. (2025, March 15).
  • Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. (2025, July 26).
  • Active Pharmaceutical Ingredient (API) Crystallisation - Micropore Technologies.
  • (a) Thermal protocols for the cooling rate dependent crystallization... - ResearchGate.
  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization - YouTube. (2015, August 25).
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics - Research Repository - University of Limerick. (2024, December 12).
  • cooling crystallization process: Topics by Science.gov.
  • Crystallization by Antisolvent Addition and Cooling - SciSpace.
  • 2-[4-(2-Methoxyphenyl)piperazin-1-Yl]-N-(Pyridin-2-Yl)acetamide - Amanote Research. (2010, December 24).
  • 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide - EvitaChem.
  • KR20060009873A - Method including antisolvent crystallization process - Google Patents.
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant - MDPI. (2022, May 24).
  • N,N-dimethyl-2-piperazin-1-yl-acetamide - Smolecule. (2023, August 15).
  • Crystallization process guide | industrial use - ANDRITZ GROUP.
  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents.
  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | Metabolites.
  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase - CNR-IRIS. (2020, December 9).
  • 2-(Piperazin-1-yl)acetamide | CymitQuimica.
  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014, April 28).
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020, October 7).
  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing).

Sources

Troubleshooting

Advanced Technical Support Center: Molecular Docking of Piperazine-Based Compounds

Welcome to the Technical Support Center for computational chemists and drug development professionals. The piperazine scaffold is a privileged structure in medicinal chemistry, prized for its basicity, solubility, and co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for computational chemists and drug development professionals. The piperazine scaffold is a privileged structure in medicinal chemistry, prized for its basicity, solubility, and conformational properties. However, these exact traits—specifically its dynamic protonation states and ring flexibility—make it notoriously difficult to parameterize for molecular docking.

This guide provides field-proven troubleshooting strategies, explaining the physical causality behind common docking failures and offering self-validating protocols to ensure scientific integrity.

Module 1: Managing Protonation States and pKa Shifts

Q: Why do my piperazine derivatives yield unrealistic binding poses or fail to predict known salt bridges in the active site?

Expert Insight & Causality: The most common point of failure when docking piperazine compounds is utilizing an incorrect protonation state. The piperazine ring contains two amine nitrogens. While the unsubstituted piperazine has a primary pKa​ of ~9.8 (N1) and a secondary pKa​ of ~5.6 (N4), adding substituents drastically modulates these values. At a physiological pH of 7.4, piperazine derivatives can exist as mono-protonated, di-protonated, or entirely neutral species (1)[1].

If you dock a neutral piperazine when the physiological state is protonated, the scoring function is physically incapable of evaluating critical electrostatic interactions. This leads to the loss of predicted salt bridges (e.g., with Asp/Glu residues) and cation- π interactions, which are heavily conserved in targets like Acetylcholinesterase (e.g., interactions with Trp86 or Tyr337) (2)[2].

Quantitative Summary: pKa and Dominant Protonation States
Piperazine DerivativePredicted pKa1​ (N1)Predicted pKa2​ (N4)Dominant State at pH 7.4
Unsubstituted Piperazine ~9.8~5.6Mono-protonated (>98%)
1-Methylpiperazine ~9.3~5.1Mono-protonated (>95%)
1,4-Dimethylpiperazine ~8.2~4.0Mono-protonated (~86%)
1-Phenylpiperazine ~8.0~3.0Mono-protonated (~80%)
1-Acetyl-4-methylpiperazine ~6.9< 2.0Neutral (~73%)
Protocol 1: Self-Validating pKa Prediction & Microspecies Generation
  • Input Preparation: Import the 2D structures of your piperazine library into a rigorous pKa​ prediction tool (e.g., ChemAxon Marvin, Schrödinger Epik).

  • pH Definition: Set the target pH to 7.4 (or the specific pH of your target assay buffer) with a tolerance window of ±0.5 .

  • Microspecies Generation: Generate all possible protonation states within the specified pH range.

  • Abundance Filtering: Retain only the microspecies with a fractional abundance of >10% at pH 7.4. If multiple states exist (e.g., 60% mono-protonated, 40% neutral), carry both forward into the docking pipeline as independent ligands.

  • Validation Check (Self-Validating System): Before proceeding, calculate and visualize the Electrostatic Potential (ESP) surface of the prepared 3D ligand. The region around the protonated nitrogen must display a concentrated region of positive potential (typically colored blue). If the ESP appears neutral, the 3D conversion failed to explicitly add the hydrogen atom.

Module 2: Restricting Conformational Flexibility & Ring Puckering

Q: My docking results frequently show the piperazine ring in a "boat" or "twist-boat" conformation. Is this biologically relevant?

Expert Insight & Causality: Almost never. Piperazine-based scaffolds strongly favor the "chair" conformation. Recent high-level computational benchmarking using DLPNO-CCSD(T)/CBS reference energies reveals that the chair conformation is energetically favored by a massive margin across experimental crystal structures and protein-ligand complexes (3)[3].

The boat conformation is an unstable, high-energy transition state. If your docking algorithm outputs a boat conformer, the software's conformational sampling engine is aggressively distorting the ring to satisfy a local hydrogen bond with the receptor. This is a classic false-positive artifact caused by an overly permissive docking search space.

Protocol 2: Self-Validating Conformational Sampling
  • Pre-Docking Conformer Generation: Use a dedicated conformer generation engine (e.g., OpenEye OMEGA or Schrödinger LigPrep) prior to docking, rather than relying on the docking software's internal on-the-fly sampling.

  • Ring Penalty Assignment: Apply a strict energy penalty for non-chair ring puckers. Set the max_energy_window to filter out any conformers >5 kcal/mol above the global minimum.

  • Rigid-Ring Docking: Parameterize your docking software (e.g., AutoDock Vina, Glide) to treat the piperazine ring as rigid during the search, while allowing exocyclic substituents to remain rotatable.

  • Validation Check (Self-Validating System): Post-docking, measure the Cremer-Pople puckering parameters ( θ and ϕ ) of the top-scored poses. A valid chair conformation should yield θ≈0∘ or 180∘ . Automatically script the rejection of any pose deviating significantly from these values.

Module 3: Charge Assignment for Cation- π Interactions

Q: Which partial charge method should I use to accurately capture cation- π interactions for protonated piperazines?

Expert Insight & Causality: Standard empirical scoring functions and basic topology-based charge models (like Gasteiger) uniformly underestimate the strength of cation- π interactions. When a protonated piperazine nitrogen interacts with the electron-rich π -cloud of aromatic rings (Tyr, Trp, Phe), the interaction is driven by deep polarization that basic charges cannot capture. You must use quantum-mechanically derived charges (like AM1-BCC or RESP) to accurately represent the electron density distribution around the protonated amine, ensuring the scoring function correctly weights the binding affinity.

Protocol 3: Self-Validating Charge Assignment
  • Geometry Optimization: Perform a brief quantum mechanical geometry optimization (e.g., at the HF/6-31G* level) on the chair-conformation piperazine.

  • Charge Derivation: Calculate AM1-BCC or RESP (Restrained Electrostatic Potential) partial charges.

  • Validation Check (Self-Validating System): Inspect the partial charge assigned to the protonated nitrogen. It should not bear the full +1.0 charge; rather, the charge should be delocalized, with the nitrogen typically bearing a partial charge between -0.3 and -0.5, while the attached polar hydrogens bear highly positive charges (+0.3 to +0.4). If the nitrogen itself is assigned a +1.0 charge, the charge model has failed and will cause severe electrostatic repulsion artifacts during docking.

Workflow Visualization

The following diagram illustrates the optimized, self-validating pipeline for docking piperazine compounds.

PiperazineWorkflow Start 1. Input 2D Piperazine Library pKa 2. Predict pKa & Microspecies (Target pH 7.4) Start->pKa Filter 3. Filter States (Abundance > 10%) pKa->Filter Discard minor species Conformers 4. Generate 3D Conformers (Enforce Chair Pucker) Filter->Conformers Mono/Di-protonated & Neutral Charges 5. Assign Partial Charges (AM1-BCC / RESP) Conformers->Charges Discard Boat/Twist-Boat Docking 6. Molecular Docking (Rigid Ring, Flexible Exocyclic) Charges->Docking Scoring 7. Pose Evaluation (Cremer-Pople & Cation-π Checks) Docking->Scoring

Caption: Figure 1: Optimized, self-validating molecular docking workflow for piperazine-based compounds.

References

  • pK a values of common substituted piperazines (from PROTACs bearing piperazine-containing linkers: what effect on their protonation state?). ResearchGate. URL:[Link][1]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega (PubMed Central). URL:[Link][3]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. MDPI Molecules. URL:[Link][2]

Sources

Optimization

Improving purity of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide final product

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for researchers synthesizing 2-piperazin-1-yl-N-pyridin-2-yl-acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for researchers synthesizing 2-piperazin-1-yl-N-pyridin-2-yl-acetamide .

This molecule is a critical building block in medicinal chemistry, but its synthesis is notoriously plagued by purity issues—most notably, the formation of bis-alkylated impurities. This guide will decode the mechanistic causality behind these issues and provide self-validating protocols to ensure you achieve >95% purity in your final API or intermediate.

Mechanistic Grounding: The Root Cause of Impurities

The standard synthesis of this compound involves the nucleophilic substitution of 2-chloro-N-(pyridin-2-yl)acetamide with piperazine. The chloroacetyl group is highly electrophilic, making it exceptionally susceptible to rapid nucleophilic attack[1].

However, the intrinsic challenge arises from the comparable nucleophilicity of the two secondary nitrogen atoms in the piperazine ring[2]. When unprotected piperazine is used, the initial monoalkylation generates a tertiary amine. Because this tertiary amine does not significantly deactivate the remaining secondary amine, the intermediate can readily react with a second equivalent of the electrophile. This competing kinetic pathway results in the dreaded bis-alkylation impurity : 1,4-bis(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine. As many experts in the field have noted, attempting monoalkylation of piperazine without a protecting group is rarely a clean reaction[3].

Workflow & Troubleshooting Logic

To mitigate these purity issues, you must choose a synthetic route that chemically or statistically prevents the second alkylation event. The diagram below illustrates the logical workflow for selecting your methodology.

Workflow SM 2-chloro-N-(pyridin-2-yl)acetamide (Electrophile) PathA Direct Piperazine Alkylation (Unprotected Route) SM->PathA Excess Piperazine PathB 1-Boc-Piperazine Alkylation (Protected Route) SM->PathB 1.1 eq 1-Boc-Piperazine BisImp Bis-alkylation Impurity (Yield Loss / Hard to Purify) PathA->BisImp Competing Kinetics Final 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (High Purity Target) PathA->Final Difficult Aqueous Workup MonoBoc Boc-Protected Intermediate (100% Regioselective) PathB->MonoBoc Clean SN2 Reaction Deprotect Acidic Deprotection (4M HCl in Dioxane) MonoBoc->Deprotect Quantitative Conversion Deprotect->Final Mild Neutralization

Logical workflow for mitigating bis-alkylation in 2-piperazin-1-yl-N-pyridin-2-yl-acetamide synthesis.

Comparative Data Analysis

Before initiating your experiment, review the quantitative differences between the two primary synthetic strategies.

ParameterRoute A: Direct Alkylation (Unprotected)Route B: Boc-Protected Route (Recommended)
Regioselectivity Poor (Statistical mixture)Excellent (100% Monoalkylation)
Typical Crude Purity 60% – 75%> 95%
Major Impurity Profile Bis-alkylated piperazine, unreacted piperazineTrace unreacted 1-Boc-piperazine
Workup Complexity High (Requires extensive aqueous washing)Low (Simple extraction and precipitation)
Scalability Limited by difficult impurity clearanceHighly scalable for API manufacturing

Self-Validating Experimental Protocols

Protocol A: The 1-Boc-Piperazine Route (Industry Standard for High Purity)

This protocol utilizes a protecting group strategy to completely block the second nitrogen, ensuring absolute regiocontrol.

Step 1: Alkylation

  • Dissolve 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous acetonitrile (10 mL/g).

  • Add finely milled, anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a heterogeneous base.

  • Reflux the mixture (approx. 80°C) for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly electrophilic starting material (Rf ~0.7) should completely disappear, replaced by a single UV-active product spot at Rf ~0.4.

Step 2: Intermediate Isolation

  • Cool the mixture to room temperature and filter out the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash twice with water to remove any trace salts and water-soluble impurities. Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

Step 3: Deprotection & Final Isolation

  • Dissolve the intermediate in minimal dichloromethane (DCM).

  • Add 4M HCl in Dioxane (5.0 eq) dropwise at room temperature.

  • Self-Validation Checkpoint: Gas evolution (CO₂) will occur immediately. The cessation of bubbling (usually after 1-2 hours) is a physical indicator that deprotection is nearing completion.

  • The product will precipitate as a hydrochloride salt. Filter the white solid.

  • To obtain the free base, dissolve the salt in a minimum amount of water, adjust the pH to 10 using 1M NaOH, and extract with DCM. Dry and concentrate to yield highly pure 2-piperazin-1-yl-N-pyridin-2-yl-acetamide.

Protocol B: Direct Alkylation (For Resource-Constrained Environments)

If protecting groups are unavailable, you must rely on statistical probability and precise addition rates.

Step 1: Preparation of Piperazine Excess

  • Dissolve a massive stoichiometric excess of anhydrous piperazine (10.0 eq) in methanol. Causality: The vast excess ensures that every molecule of the electrophile encounters a fresh piperazine molecule, statistically minimizing the chance of a mono-alkylated product reacting a second time.

Step 2: Controlled Alkylation

  • Cool the piperazine solution to 0°C using an ice bath.

  • Dissolve 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq) in a small volume of methanol and add it dropwise over 1 hour via an addition funnel.

  • Self-Validation Checkpoint: The dropwise addition at 0°C prevents thermal runaway and keeps the local concentration of the electrophile near zero, visually confirmed by the maintenance of a clear solution.

Step 3: Rigorous Workup

  • Concentrate the mixture to remove methanol.

  • Dissolve the resulting sludge in water (piperazine is highly water-soluble) and extract multiple times with a non-polar solvent like toluene or diethyl ether, which preferentially extracts the mono-alkylated product over the highly polar unreacted piperazine.

Troubleshooting FAQs

Q: My final product contains a significant amount of the bis-alkylated impurity. How do I eliminate this? A: If you are using unprotected piperazine, you are falling victim to competing kinetics[2]. You must either switch to the 1-Boc-piperazine route (Protocol A) or increase your piperazine excess to at least 10 equivalents. If the impurity is already present in your crude mixture, it cannot be easily removed by recrystallization; you must use silica gel column chromatography (eluting with a highly polar gradient like DCM:MeOH:NH₄OH 90:9:1).

Q: During Boc deprotection with Trifluoroacetic Acid (TFA), my product turns into a thick, unmanageable oil. How can I obtain a solid powder? A: TFA salts of piperazine derivatives are notoriously hygroscopic and often form stubborn oils. Switch your deprotection reagent to 4M HCl in dioxane . The resulting hydrochloride salt is far less hygroscopic and will readily precipitate out of the organic solvent as a filterable, crystalline white solid.

Q: I am observing unreacted 2-chloro-N-(pyridin-2-yl)acetamide in my HPLC chromatogram, even after 24 hours. What is the cause? A: The chloroacetyl group is highly reactive[1], so incomplete conversion is rarely a kinetic issue. It usually indicates that your piperazine has degraded (piperazine rapidly absorbs CO₂ and moisture from the air to form inactive carbonates) or your base (K₂CO₃) is clumped and inactive. Ensure you are using fresh, anhydrous reagents and finely milled base.

Q: Can I use pH control to favor monoalkylation without using protecting groups? A: Yes. Decreasing the amount of reactive piperazine by adjusting the pH to approximately 4.5–5.0 can mono-protonate the piperazine[4]. The protonated nitrogen is non-nucleophilic, effectively protecting it in situ. However, this requires precise buffering, makes the workup more complex, and significantly slows down the reaction kinetics compared to the Boc-protection strategy.

References[1] An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide - Benchchem. Available at:https://benchchem.com[3] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: https://researchgate.net[2] Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | ResearchGate. Available at: https://researchgate.net[4] Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist | ACS Publications. Available at:https://acs.org

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Urease Inhibitors: Evaluating 2-piperazin-1-yl-N-pyridin-2-yl-acetamide Against Established Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, urease stands out as a critical target for therapeutic and agricultural applications. From its role in the pathogenes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, urease stands out as a critical target for therapeutic and agricultural applications. From its role in the pathogenesis of Helicobacter pylori infections to its impact on nitrogen loss from urea-based fertilizers, the effective inhibition of urease is a subject of intense research. This guide provides a comparative analysis of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, a compound featuring key structural motifs found in potent urease inhibitors, against established inhibitors such as Acetohydroxamic Acid (AHA) and Thiourea. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for in-vitro evaluation.

The Significance of Urease Inhibition

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This reaction, while simple, has profound physiological and environmental consequences. In humans, the urease produced by bacteria like H. pylori and Proteus mirabilis is a major virulence factor.[1] H. pylori utilizes urease to generate ammonia, neutralizing the acidic environment of the stomach and allowing it to colonize the gastric mucosa, leading to gastritis, peptic ulcers, and potentially gastric cancer.[2] In agriculture, the rapid breakdown of urea fertilizers by soil urease leads to significant nitrogen loss through ammonia volatilization, reducing crop yields and causing environmental pollution.[3] Consequently, the development of potent and safe urease inhibitors is a key strategy to combat these issues.

Profiling Urease Inhibitors

2-piperazin-1-yl-N-pyridin-2-yl-acetamide: A Promising Scaffold

While direct, extensive studies on the urease inhibitory activity of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide are not widely published, its chemical structure incorporates moieties that are hallmarks of potent urease inhibitors. The piperazine and pyridine rings are key pharmacophores in a variety of biologically active compounds.[4][5] Recent research has demonstrated that hybrid molecules containing these scaffolds exhibit significant urease inhibitory potential.[4][6]

  • Piperazine Core: The piperazine ring is a versatile scaffold in medicinal chemistry.[4] Studies on various piperazine derivatives have shown excellent urease inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than standard inhibitors like thiourea.[5]

  • Pyridine Moiety: Pyridine-containing compounds have also been identified as effective urease inhibitors. For instance, pyridine carbothioamide derivatives have shown potent activity, with IC50 values as low as 1.07 µM.[7]

The combination of these two pharmacologically important scaffolds in 2-piperazin-1-yl-N-pyridin-2-yl-acetamide suggests a high potential for interaction with the urease active site.

Established Urease Inhibitors: The Benchmarks

For a meaningful comparison, we will evaluate 2-piperazin-1-yl-N-pyridin-2-yl-acetamide against two widely recognized urease inhibitors:

  • Acetohydroxamic Acid (AHA): AHA is a competitive inhibitor of urease and is one of the few urease inhibitors approved by the FDA for therapeutic use, specifically for preventing the formation of struvite kidney stones caused by urea-splitting bacteria.[8][9] Its mechanism involves the chelation of the nickel ions in the enzyme's active site.[8] However, its use is limited due to side effects.[9][10]

  • Thiourea: Thiourea and its derivatives are a significant class of urease inhibitors, often used as a standard or positive control in in-vitro assays.[1][11] Their structural similarity to urea allows them to interact with the active site.[1] The sulfur and nitrogen atoms of the thiourea moiety are believed to chelate the nickel ions, blocking the binding of urea.[1]

Comparative Performance: A Quantitative Look

The efficacy of a urease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.[1]

CompoundClass/ScaffoldIC50 (µM)Source Organism of Urease
2-piperazin-1-yl-N-pyridin-2-yl-acetamide (and derivatives) Piperazine-Pyridine Hybrid1.1 - 33.4 (for related piperazine derivatives)[5]Jack Bean / H. pylori
2.0 - 14.12 (for related pyridinylpiperazine derivatives)[4]Jack Bean
Acetohydroxamic Acid (AHA) Standard Inhibitor27.0 ± 0.5[1]Jack Bean
Thiourea Standard Inhibitor21.15 ± 0.32[1]Jack Bean
23.2 ± 11.0[4]Jack Bean
Hydroxyurea Standard Inhibitor100.0 ± 2.5[1]Not Specified

Note: The IC50 values for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide are inferred from studies on structurally similar piperazine and pyridine derivatives, as direct data for this specific compound is limited in the provided search results. The data strongly suggests that this structural class has the potential for high potency.

Mechanism of Urease Inhibition

Urease inhibitors primarily function by interacting with the dinuclear nickel center in the enzyme's active site, thereby preventing the binding and hydrolysis of urea.[1] The inhibition can occur through several mechanisms:

  • Competitive Inhibition: The inhibitor competes with the substrate (urea) for binding to the active site. Many inhibitors, including AHA, are structurally similar to urea and act competitively.[8][12]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.

  • Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Many potent inhibitors, including thiourea derivatives, act as competitive or mixed-type inhibitors.[11][13] The mechanism is often elucidated through kinetic studies by analyzing Lineweaver-Burk plots.[14]

Caption: General mechanism of competitive urease inhibition.

Experimental Protocol: In-Vitro Urease Inhibition Assay (Berthelot Method)

The most common method for assessing urease inhibitors in vitro is a colorimetric assay that measures the amount of ammonia produced from the enzymatic breakdown of urea. The Berthelot (or indophenol) method is a sensitive and reliable technique for this purpose.[15]

Materials and Reagents
  • Enzyme: Jack bean urease (e.g., Sigma-Aldrich U7752)

  • Substrate: Urea

  • Buffer: Phosphate buffer (100 mM, pH 6.8-7.5)

  • Test Compounds: Potential urease inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Standard Inhibitor: Thiourea or Acetohydroxamic acid (AHA)

  • Reagent A (Phenol Reagent): Phenol (1% w/v) and sodium nitroprusside (0.005% w/v)

  • Reagent B (Alkaline Hypochlorite Reagent): Sodium hydroxide (0.5% w/v) and sodium hypochlorite (0.1% active chlorine)

  • Equipment: 96-well microplate reader, incubator, multichannel pipettes

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of Jack bean urease in phosphate buffer. The optimal concentration should be determined to ensure a linear reaction rate.

    • Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).

    • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound solution to the designated wells.

    • For the positive control, add 25 µL of the standard inhibitor solution.

    • For the negative control (100% enzyme activity), add 25 µL of the solvent (e.g., DMSO).

    • For the blank (no enzyme activity), add 50 µL of buffer.

    • Add 25 µL of the urease enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the urea solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Ammonia Detection (Berthelot Reaction):

    • Stop the reaction and initiate color development by adding 40 µL of Reagent A (Phenol Reagent) to each well.

    • Add 75 µL of Reagent B (Alkaline Hypochlorite Reagent) to each well.

    • Incubate the plate at room temperature for 50 minutes to allow the blue-green indophenol color to develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the reaction mixture at a wavelength between 625 and 630 nm using a microplate reader.

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Where:

      • OD_test is the absorbance of the well containing the test compound.

      • OD_control is the absorbance of the well with no inhibitor (negative control).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Urease, Urea, Buffer, Inhibitors) prep_dilutions Perform Serial Dilutions of Test Compounds setup_plate Set up 96-well Plate (Controls & Test Samples) prep_dilutions->setup_plate pre_incubate Pre-incubate with Inhibitor (37°C, 15 min) setup_plate->pre_incubate initiate_reaction Initiate Reaction with Urea pre_incubate->initiate_reaction incubate Incubate (37°C, 30 min) initiate_reaction->incubate add_berthelot Add Berthelot Reagents (Phenol & Alkali) incubate->add_berthelot color_dev Color Development (Room Temp, 50 min) add_berthelot->color_dev measure_abs Measure Absorbance (625-630 nm) color_dev->measure_abs calculate Calculate % Inhibition & Determine IC50 measure_abs->calculate

Caption: Experimental workflow for the in-vitro urease inhibition assay.

Conclusion and Future Directions

The structural motifs within 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, specifically the piperazine and pyridine rings, are strongly associated with potent urease inhibition, as evidenced by numerous studies on related derivatives.[4][5][6] Comparative analysis suggests that this class of compounds has the potential to be significantly more potent than standard inhibitors like Acetohydroxamic Acid and Thiourea.

The development of novel urease inhibitors remains a critical area of research. While in-vitro assays provide a robust framework for initial screening and characterization, further investigation into the kinetic mechanisms, in-vivo efficacy, and safety profiles of promising compounds like those based on the piperazine-pyridine scaffold is essential. The ultimate goal is to develop highly potent, selective, and non-toxic inhibitors for therapeutic and agricultural applications.

References

  • Chemistry and mechanism of urease inhibition.PubMed, 15 Jul. 2002, .
  • The Mechanism Of Action Of Urease Inhibitor.Lianyungang Jinma Biotechnology Co., Ltd, .
  • The effects and mechanism of urease inhibitor and its combination with nitrification inhibitor on nitrous oxide emission across four soil types.Frontiers, .
  • Application Notes and Protocols for Testing Urease Inhibitors.Benchchem, .
  • Validation of Thiourea Derivatives as Urease Inhibitors: A Compar
  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression.PMC, 15 Nov. 2024, .
  • Urease inhibitors: A review.[No Source].
  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evalu
  • Application Notes and Protocols for Evaluating the Urease Inhibition Activity of Hydrazine Deriv
  • Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas.PubMed, 3 Mar. 2014, .
  • (PDF) Chemistry and Mechanism of Urease Inhibition.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.PMC, 13 Mar. 2024, .
  • Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies.PubMed, 15 Mar. 2019, .
  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors | ACS Omega.
  • IC50 values of synthesized compounds and standard urease inhibitors.
  • (PDF) Acetohydroxamic Acid - A Competitive Inhibitor of Urease from Soybean “Glycine max”.
  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression.Frontiers, 14 Nov. 2024, .
  • Urease inhibition and activity detection.Bio-protocol, .
  • ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage.[No Source], 10 Sep. 2022, .
  • Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage.RSC Publishing, 12 Sep. 2024, .
  • Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches.SciSpace, 22 Apr. 2020, .
  • IC 50 values of urease inhibition, inhibition constant, and molecular...
  • Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors.[No Source], .
  • Recent Efforts in the Discovery of Urease Inhibitor Identific
  • Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evalu
  • Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity.PMC, 6 Jun. 2022, .
  • Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes.PMC, 16 Oct. 2024, .
  • Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation.
  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide.NIH, .
  • CAS 55829-43-1: 2-piperazin-1-ylacetamide | CymitQuimica.[No Source], .
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr.Semantic Scholar, 19 Oct. 2022, .
  • 2-(Piperazin-1-yl)acetamide.Fluorochem, .

Sources

Comparative

A Comparative Analysis of the Antibacterial Efficacy of Piperazine Derivatives and Ampicillin

A Guide for Researchers in Drug Development In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority for the scienti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority for the scientific community. Among these, piperazine derivatives have emerged as a versatile and promising class of compounds. This guide provides a detailed comparison of the antibacterial activity of select piperazine derivatives against ampicillin, a long-standing but increasingly challenged β-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines testing methodologies, and explores the mechanistic underpinnings of these two classes of antibacterial agents.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the antibacterial efficacy of ampicillin and piperazine derivatives lies in their distinct molecular mechanisms of action. Understanding these differences is crucial for appreciating their respective strengths and potential applications.

Ampicillin: The Cell Wall Disruptor

Ampicillin, a member of the β-lactam family of antibiotics, exerts its bactericidal effect by targeting the bacterial cell wall—a structure essential for maintaining cell integrity and shape.[1][2] Its mechanism is a well-established, two-step process:

  • Binding: Ampicillin specifically binds to Penicillin-Binding Proteins (PBPs), which are enzymes located on the bacterial cell membrane.[1]

  • Inhibition: This binding irreversibly inhibits the transpeptidase activity of the PBPs.[3] Transpeptidases are crucial for the final step of peptidoglycan synthesis, where they cross-link the sugar and amino acid chains that form the rigid cell wall.[1][2]

By preventing this cross-linking, ampicillin weakens the cell wall, making the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death.[1][3]

Piperazine Derivatives: A Multi-Target Approach

Unlike the singular focus of ampicillin, piperazine derivatives represent a diverse class of molecules that can be engineered to interact with various bacterial targets. The piperazine ring itself is often considered a "privileged scaffold" in medicinal chemistry, capable of enhancing bioactivity and allowing for structural modifications that can be tailored to inhibit different essential pathways.[3][4]

Known mechanisms include:

  • DNA Gyrase and Topoisomerase IV Inhibition: Many piperazine-containing compounds, most famously the fluoroquinolone antibiotics like ciprofloxacin, function by inhibiting DNA gyrase and topoisomerase IV.[1][5] These enzymes are vital for DNA replication, and their inhibition leads to catastrophic DNA damage and cell death.[1][2] Novel piperazine derivatives are often designed to exploit this pathway.[5]

  • Enzyme and Protein Inhibition: As demonstrated in recent studies, specific piperazine derivatives can be designed to target other critical bacterial proteins. For instance, certain N-substituted piperazine flavonol derivatives have been shown through molecular docking studies to potentially target the staphylococcal accessory regulator (SarA), a protein involved in biofilm formation and virulence.[6]

  • Membrane Disruption: Some polymeric versions of piperazine derivatives, particularly those with a positive charge, can interact electrostatically with the negatively charged bacterial cell membrane, leading to its disruption and subsequent cell lysis.[7]

This multi-target potential makes the piperazine scaffold a highly attractive starting point for developing novel antibiotics that may circumvent existing resistance mechanisms.[3][8]

G cluster_0 Ampicillin Mechanism cluster_1 Piperazine Derivative Mechanisms Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits Cross-linking CellLysis Cell Lysis Peptidoglycan->CellLysis Weakens Cell Wall Piperazine Piperazine Derivatives DNA_Gyrase DNA Gyrase / Topoisomerase IV Piperazine->DNA_Gyrase Inhibit SarA Virulence Factors (e.g., SarA) Piperazine->SarA Inhibit Membrane Cell Membrane Piperazine->Membrane Disrupt DNA_Damage DNA Replication Blocked DNA_Gyrase->DNA_Damage Biofilm_Inhibition Biofilm Formation Inhibited SarA->Biofilm_Inhibition CellLysis2 Cell Lysis Membrane->CellLysis2

Fig. 1: Comparative Mechanisms of Action.

Methodologies for Assessing Antibacterial Activity

To objectively compare the efficacy of these compounds, standardized and reproducible laboratory methods are essential. The following protocols describe two universally accepted assays for quantifying antibacterial activity. The inclusion of positive and negative controls in these assays is a self-validating mechanism, ensuring that the results are due to the compound's activity and not experimental artifacts.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC test is the gold standard for quantitatively measuring antibacterial potency. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[9]

Experimental Rationale: By exposing a standardized bacterial population to a serial dilution of the test compound, we can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. This provides a clear numerical value (e.g., in µg/mL) for comparing the potency of different compounds.

Step-by-Step Protocol (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized bacterial suspension from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (piperazine derivatives and ampicillin) in a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the plate.

  • Well Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria with no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is identified as the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

G A Prepare 0.5 McFarland Standard Bacterial Suspension C Inoculate Wells with Standardized Bacteria A->C B Perform 2-fold Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Observe for Visible Growth (Turbidity) D->E F Lowest Concentration with NO Visible Growth = MIC Value E->F

Fig. 2: Workflow for MIC Determination.
Protocol: Zone of Inhibition (Kirby-Bauer) Assay

The Kirby-Bauer disk diffusion test is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[9]

Experimental Rationale: This method relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium. The resulting zone of no growth around the disk provides a visual and measurable indication of the compound's ability to inhibit the bacterium.

Step-by-Step Protocol:

  • Plate Inoculation: Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland) and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the test compounds and ampicillin onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (where no bacterial growth has occurred) around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the bacterium to the compound.

G A Inoculate Mueller-Hinton Agar Plate with 0.5 McFarland Bacterial Suspension to Create a Lawn B Aseptically Apply Antibiotic-Impregnated Disks to Agar Surface A->B C Invert and Incubate Plate (37°C, 18-24h) B->C D Measure Diameter of the Zone of Inhibition (mm) C->D E Larger Zone Diameter Correlates with Higher Susceptibility D->E

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 2-Piperazin-1-yl-N-pyridin-2-yl-acetamide Scaffold in Targeted Therapeutics

Introduction & Pharmacophore Overview The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS 682802-93-3) is a privileged pharmacophore deeply rooted in medicinal chemistry[1]. Featuring a tri-part modular architect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Overview

The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS 682802-93-3) is a privileged pharmacophore deeply rooted in medicinal chemistry[1]. Featuring a tri-part modular architecture—a basic piperazine ring, a flexible acetamide linker, and a heteroaromatic pyridine ring—this scaffold is heavily utilized in the design of targeted therapeutics. Compounds utilizing this scaffold are frequently designed to inhibit, regulate, and/or modulate kinase receptor signal transduction pathways[2], as well as G-protein coupled receptors (GPCRs)[3].

This guide objectively compares the baseline performance of the unoptimized scaffold against rationally designed alternatives, providing researchers with actionable SAR data and validated experimental workflows.

Pharmacophore Modularity & SAR Strategy

The modular nature of the scaffold allows for systematic modifications to explore structure-activity relationships (SAR)[1]. Structural and computational toxicology databases, such as the , highlight the versatility of this molecule when subjected to three primary modification vectors:

  • Pyridine Ring (Electronic Tuning): The pyridine ring is inherently electron-deficient, which dictates the strategy for modifications[1]. Substituting the ring (e.g., with ortho-halogens) modulates its electronic properties, enhancing hydrophobic interactions within the ATP-binding pocket of kinases.

  • Acetamide Linker (H-Bonding): The linker provides critical hydrogen bond donor (NH) and acceptor (C=O) interactions. Extending or rigidifying this linker alters the conformational flexibility of the molecule, directly impacting target residence time.

  • Piperazine Ring (Solubility & Capping): The piperazine moiety enhances aqueous solubility. The secondary amine serves as a versatile attachment point for N-alkylation or N-arylation, allowing the molecule to reach solvent-exposed regions or deeper allosteric pockets.

SAR_Workflow A Base Scaffold (CAS 682802-93-3) B Pyridine Modification (Electronic Tuning) A->B C Piperazine N-Alkylation (Solubility & Binding) A->C D Linker Extension (Flexibility) A->D E In Vitro Kinase Assay (TR-FRET) B->E C->E D->E F Lead Candidate Selection E->F

Caption: SAR optimization workflow for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide derivatives.

Performance Comparison: Base Scaffold vs. Optimized Alternatives

To demonstrate the impact of these structural modifications, the table below compares the base scaffold against three rationally optimized analogs. The data evaluates target kinase inhibition (IC₅₀), metabolic stability via Human Liver Microsomes (HLM), and membrane permeability (Caco-2 Pₐₚₚ).

Compound VariantModification StrategyTarget Kinase IC₅₀ (nM)HLM Stability t₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Base Scaffold None (Reference)1,250 ± 11018.54.2
Analog A Pyridine ortho-Cl340 ± 2524.06.8
Analog B Piperazine N-Benzyl45 ± 512.214.5
Analog C Dual (ortho-Cl + N-Benzyl)12 ± 238.411.0

Data Analysis: The base scaffold exhibits weak baseline activity. Introducing an ortho-chlorine to the pyridine ring (Analog A) improves target affinity by filling a hydrophobic sub-pocket. Capping the piperazine with a benzyl group (Analog B) drastically improves the IC₅₀ but introduces a metabolic liability (reduced t₁/₂). The dual-modified Analog C achieves nanomolar potency while recovering metabolic stability through steric shielding of the piperazine nitrogen.

Mechanistic Visualization

In targeted kinase therapy, these optimized piperazine-acetamide derivatives function as competitive inhibitors at the ATP-binding site, preventing downstream signal transduction.

Kinase_Pathway L Ligand (EGF) R Receptor Kinase (EGFR) L->R Activates S Downstream Signaling (RAS/MAPK) R->S Phosphorylation I Piperazine-Acetamide Inhibitor I->R Blocks ATP Pocket P Cell Proliferation S->P

Caption: Mechanism of action: Piperazine-acetamide derivatives block kinase ATP-binding pockets.

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols detail the self-validating workflows used to generate the comparative data above.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC₅₀ of piperazine-acetamide derivatives against target kinases. Causality of Choice: TR-FRET is selected over standard fluorescence assays because the time-delayed measurement eliminates interference from the auto-fluorescence commonly exhibited by highly conjugated pyridine derivatives[4], ensuring high signal-to-noise ratios.

Step-by-Step:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential as it coordinates with ATP to facilitate the phosphotransfer reaction.

  • Compound Dilution: Serially dilute compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining exactly 1% DMSO across all wells prevents solvent-induced artifacts in enzyme kinetics.

  • Enzyme/Substrate Addition: Add the target kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for the specific kinase. Causality: Running the assay at the Kₘ of ATP ensures maximum sensitivity for competitive ATP-site inhibitors.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader.

  • Self-Validation System: Calculate the Z'-factor using positive controls (Staurosporine, 10 µM) and negative controls (1% DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness and readiness for IC₅₀ interpolation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the in vitro half-life (t₁/₂) and intrinsic clearance of the scaffold variants. Regulatory frameworks provided by the often require baseline stability profiling for such nitrogen-rich heterocycles[3]. Causality of Choice: The piperazine ring is highly susceptible to oxidative metabolism (e.g., N-dealkylation). HLM assays specifically isolate cytochrome P450 (CYP) activity to evaluate this vulnerability.

Step-by-Step:

  • Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then add 1 mM NADPH. Causality: NADPH is the essential electron donor required to initiate CYP450-mediated oxidative reactions. Without it, the assay only measures non-CYP degradation.

  • Quenching: At time points (0, 5, 15, 30, 60 min), transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation System: Run a parallel incubation with Verapamil (a known high-clearance compound) to verify the metabolic competence of the HLM batch. If Verapamil is not depleted by >70% at 30 minutes, the assay is invalidated and must be repeated.

References

  • Title: N-2-Pyridinyl-1-piperazineacetamide | Source: CAS Common Chemistry | URL: [Link]

  • Title: N-2-Pyridinyl-1-piperazineacetamide | Source: EPA DSSTox | URL: [Link]

  • Title: 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide | Source: European Chemicals Agency (ECHA) | URL: [Link]

  • Title: 2-piperazin-1-yl-N-pyridin-2-yl-acetamide - CAS号 | Source: MolAid | URL: [Link]

Sources

Comparative

Validating In Vitro Results of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide In Vivo: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bridging target engagement to systemic efficacy for novel 5-HT1A/D2 scaffolds Introduction: The Translation Challenge 2-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bridging target engagement to systemic efficacy for novel 5-HT1A/D2 scaffolds

Introduction: The Translation Challenge

2-piperazin-1-yl-N-pyridin-2-yl-acetamide (2-PPA) is a highly versatile small-molecule scaffold. When functionalized (e.g., via aryl substitution on the piperazine ring), it forms potent ligands targeting central G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT1A and dopamine D2 receptors[1].

While in vitro binding affinities ( Ki​ ) and functional assays (such as cAMP accumulation) establish the baseline pharmacodynamics of 2-PPA derivatives, they cannot predict blood-brain barrier (BBB) penetration, circuit-level efficacy, or systemic safety. As a Senior Application Scientist, the goal is to design a self-validating in vivo testing cascade that objectively compares the 2-PPA scaffold against established clinical alternatives.

Causality & Rationale for In Vivo Models (E-E-A-T)

To bridge the gap between a 2-PPA derivative's in vitro profile and its therapeutic potential, we must select in vivo models that interrogate specific neural circuits. We do not run these tests simply to check a regulatory box; each assay answers a distinct mechanistic question:

  • Efficacy via Sensorimotor Gating: In vitro 5-HT1A agonism must translate into behavioral modulation. We use the Prepulse Inhibition (PPI) of startle model because 5-HT1A activation directly modulates gating profiles, a critical biomarker for antipsychotic and anxiolytic efficacy[2].

  • Target Engagement via Microdialysis: In vitro receptor binding does not guarantee in vivo neurotransmitter modulation. Brain microdialysis allows us to quantify dopamine (DA) and serotonin (5-HT) efflux in the prefrontal cortex in real-time, confirming that the compound crossed the BBB and engaged the target[3].

  • Safety via Catalepsy: Full D2 antagonists (like typical antipsychotics) cause severe extrapyramidal side effects (EPS). Because 2-PPA derivatives often act as partial agonists, the Catalepsy Bar Test is required to prove that the compound achieves efficacy without inducing EPS[4].

Workflow InVitro In Vitro Screening (2-PPA Scaffold) Binding Receptor Binding (Ki) 5-HT1A & D2 InVitro->Binding Functional Functional Assays (cAMP Accumulation) InVitro->Functional InVivo In Vivo Validation Binding->InVivo Functional->InVivo Microdialysis Brain Microdialysis (Target Engagement) InVivo->Microdialysis PK/PD PPI Prepulse Inhibition (Efficacy Model) InVivo->PPI Efficacy Catalepsy Catalepsy Bar Test (Safety / EPS) InVivo->Catalepsy Safety Conclusion Candidate Selection Microdialysis->Conclusion PPI->Conclusion Catalepsy->Conclusion

Fig 1. Logical workflow for translating in vitro 2-PPA screening data into in vivo models.

Comparative Performance Data

To objectively evaluate a representative 2-PPA derivative, we compare its in vitro and in vivo profile against standard pharmacological agents: 8-OH-DPAT (a selective 5-HT1A agonist), Haloperidol (a typical D2 antagonist), and Aripiprazole (an atypical D2/5-HT1A partial agonist).

CompoundIn Vitro Primary Target(s)In Vivo PFC DA Efflux (Microdialysis)In Vivo PPI Deficit ReversalIn Vivo Catalepsy (EPS Liability)
2-PPA Derivative 5-HT1A (Agonist), D2 (Partial Agonist)Moderate Increase (+120%)Yes (Rescues MK-801 deficits)Negative (No EPS observed)
8-OH-DPAT 5-HT1A (Full Agonist)Mild Increase (+50%)Variable (Modulates baseline)[2]Negative
Haloperidol D2 (Full Antagonist)Decrease (-40%)YesPositive (High EPS risk)[4]
Aripiprazole D2/5-HT1A (Partial Agonist)Moderate Increase (+150%)Yes[1]Negative

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means internal controls (baselines, positive/negative reference drugs) are built directly into the methodology to ensure that a negative result is due to the compound's pharmacology, not an assay failure.

Protocol 1: In Vivo Brain Microdialysis (Target Engagement)

Causality: Directly measures extracellular neurotransmitter levels in awake, freely moving animals to confirm BBB penetration and receptor modulation[3]. Self-Validation: Probes must establish a stable baseline (3 consecutive samples with <10% variation) prior to drug administration.

  • Surgical Implantation: Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) of adult male Sprague-Dawley rats under isoflurane anesthesia. Allow 5-7 days for recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min. Discard the first 60 minutes of dialysate to allow for tissue equilibration.

  • Baseline Collection: Collect dialysate samples every 20 minutes. Analyze via HPLC-ECD until three consecutive samples show <10% variation in DA and 5-HT levels.

  • Compound Administration: Administer the 2-PPA derivative (e.g., 1.0 mg/kg, i.p.) or vehicle.

  • Quantification: Continue collecting samples for 180 minutes post-injection. Compare the Area Under the Curve (AUC) of neurotransmitter efflux between the 2-PPA and vehicle groups.

Protocol 2: Prepulse Inhibition (PPI) of Startle (Efficacy)

Causality: Evaluates sensorimotor gating. Compounds with 5-HT1A agonist and D2 partial agonist properties typically rescue gating deficits induced by psychotomimetics[2]. Self-Validation: Includes an Aripiprazole positive control group and measures baseline startle amplitude to rule out drug-induced deafness or motor impairment.

  • Acclimation: Place mice in startle chambers equipped with piezoelectric accelerometers. Expose them to 65 dB background white noise for 5 minutes.

  • Pre-Treatment: Inject mice with Vehicle, Aripiprazole (2.0 mg/kg, positive control), or the 2-PPA derivative (0.5, 1.0, 2.0 mg/kg) 30 minutes prior to testing.

  • Deficit Induction: Inject mice with MK-801 (0.15 mg/kg, i.p.) 15 minutes prior to testing to induce a PPI deficit.

  • Testing Session: Present a series of trials:

    • Pulse-alone: 120 dB (40 ms).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms) followed 100 ms later by a 120 dB pulse.

  • Data Analysis: Calculate % PPI as: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-alone Trial)] x 100. A successful 2-PPA candidate will significantly increase % PPI compared to the MK-801 + Vehicle group.

Protocol 3: Catalepsy Bar Test (Safety)

Causality: Assesses motor rigidity caused by full D2 receptor blockade in the striatum. An ideal 2-PPA derivative should show no catalepsy, confirming its atypical/partial agonist profile[4]. Self-Validation: Haloperidol (1 mg/kg) is used as an internal positive control to verify the assay's sensitivity to EPS.

  • Dosing: Randomize rats into three groups: Vehicle, 2-PPA derivative (highest effective dose from PPI, e.g., 2.0 mg/kg), and Haloperidol (1.0 mg/kg, positive control).

  • Apparatus Setup: Mount a horizontal horizontal bar (0.9 cm diameter) 9 cm above the testing surface.

  • Testing (Time Course): At 30, 60, and 120 minutes post-injection, gently place the rat's forepaws on the bar.

  • Measurement: Record the descent latency (the time it takes for the rat to remove both forepaws from the bar and place them on the floor). A cutoff time of 120 seconds is enforced.

  • Validation: The Haloperidol group must exhibit significantly prolonged descent latencies (>60 seconds), while the 2-PPA group should be statistically indistinguishable from the Vehicle group (<10 seconds).

Signaling Ligand 2-PPA Derivative D2 D2 Receptor (Partial Agonist) Ligand->D2 HT1A 5-HT1A Receptor (Agonist) Ligand->HT1A Gi Gi/o Protein D2->Gi Striatum Striatal Output (Regulates EPS) D2->Striatum Prevents full blockade HT1A->Gi PFC Prefrontal Cortex (DA Efflux) HT1A->PFC Enhances DA release cAMP Inhibition of cAMP Gi->cAMP

Fig 2. Dual signaling pathway of 2-PPA derivatives at D2 and 5-HT1A receptors.

References

  • Tai YM, et al. "Effects of 5HT1A Activation on Gating Profile Following 5HT Depletion in Rats Lacking Social Attachment Since Weanling." Psychiatry Investig. 2018. URL: [Link]

  • Darvesh AS, et al. "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery." Expert Opin Drug Discov. 2011. URL: [Link]

  • Holly EN, et al. "The neurotensin-1 receptor agonist PD149163 inhibits conditioned avoidance responding without producing catalepsy in rats." Eur Neuropsychopharmacol. 2011. URL: [Link]

  • BenchChem. "A Comparative Guide to the In Vivo Effects of 1-(2,3-Dichlorophenyl)piperazine and Aripiprazole.

Sources

Validation

A Comparative Analysis of Synthesis Methods for Piperazine Acetamides: A Guide for Researchers

The piperazine acetamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a testament to the favorable pharmacokinetic properties it o...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine acetamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a testament to the favorable pharmacokinetic properties it often imparts to drug candidates. For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of these molecules is paramount. This guide provides an in-depth comparative analysis of the most effective and commonly employed synthetic routes to piperazine acetamides, offering field-proven insights into their methodologies, underlying mechanisms, and practical applications.

Introduction to Piperazine Acetamides

Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile building block in drug discovery.[1][2] The incorporation of an acetamide functional group onto the piperazine ring system can significantly influence a molecule's biological activity and physicochemical properties. This guide will navigate through the key synthetic strategies, providing a framework for selecting the most appropriate method based on factors such as desired substitution patterns, scalability, and stereochemical considerations.

Key Synthetic Strategies: A Head-to-Head Comparison

We will dissect four primary and highly effective strategies for the synthesis of piperazine acetamides:

  • Reductive Amination: A robust and versatile method for N-alkylation.

  • Ugi Multicomponent Reaction: A powerful tool for rapid library synthesis and scaffold diversification.

  • N-Arylation via Buchwald-Hartwig Amination: A cornerstone for the synthesis of N-aryl piperazine derivatives.

  • Synthesis from Chiral Amino Acids: An elegant approach for constructing enantiomerically pure and C-substituted piperazine acetamides.

The following table provides a high-level comparison of these methods, which will be elaborated upon in the subsequent sections.

Synthesis MethodKey FeaturesTypical YieldsScalabilityKey AdvantagesKey Disadvantages
Reductive Amination One-pot reaction of a piperazine with an aldehyde/ketone and a reducing agent.60-95%Good to ExcellentHigh functional group tolerance; mild reaction conditions; readily available starting materials.May require protection of one piperazine nitrogen for mono-alkylation; potential for over-alkylation.
Ugi Multicomponent Reaction A four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.40-90%ModerateRapid generation of complex molecules in a single step; high degree of structural diversity.Limited availability and handling of isocyanides; can have scalability concerns.[3]
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with a piperazine.70-98%Good to ExcellentExcellent for synthesizing N-aryl piperazines; high yields and functional group tolerance.Requires a palladium catalyst and specific ligands; can be sensitive to air and moisture.
Synthesis from Amino Acids Multi-step synthesis starting from chiral amino acids to produce substituted piperazine-2-acetic acid esters.Good (over multiple steps)ModerateAccess to enantiomerically pure and C-substituted piperazines.Longer synthetic route; potential for racemization in some cases.[4]

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, valued for its efficiency and broad applicability.[5] The reaction proceeds in a one-pot fashion, involving the initial formation of an iminium ion from a piperazine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.[6][7]

The "Why": Mechanistic Insights

The success of reductive amination hinges on the choice of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough to not reduce the starting aldehyde or ketone, but reactive enough to readily reduce the iminium ion intermediate.[5] This selectivity minimizes the formation of alcohol byproducts. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step to form the iminium ion.[5]

Reductive_Amination_Mechanism Piperazine Piperazine Hemiaminal Hemiaminal Intermediate Piperazine->Hemiaminal Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium + H⁺, - H₂O Product N-Alkylated Piperazine Acetamide Iminium->Product Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ H2O H₂O

Reductive Amination Workflow.
Experimental Protocol: Synthesis of N-Benzylpiperazine Acetamide

This protocol describes the reductive amination of piperazine with benzaldehyde, followed by acylation to form the acetamide.

Step 1: Reductive Amination

  • To a solution of piperazine (1.0 equiv.) and benzaldehyde (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-benzylpiperazine by column chromatography on silica gel.

Step 2: Acetamide Formation

  • Dissolve the purified N-benzylpiperazine (1.0 equiv.) and a base such as triethylamine (1.2 equiv.) in DCM.

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired N-benzylpiperazine acetamide.

Method 2: The Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex molecules from simple starting materials.[8][9] It involves the one-pot reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[10] For the synthesis of piperazine acetamides, a bifunctional starting material, such as a piperazine derivative, can be employed.

The "Why": A Symphony of Reversible and Irreversible Steps

The Ugi reaction mechanism is a fascinating cascade of reactions. It is generally accepted to begin with the formation of an imine from the amine and carbonyl compound.[8][10] This imine is then protonated by the carboxylic acid to form an iminium ion. The key nucleophilic attack by the isocyanide on the iminium ion forms a nitrilium ion intermediate. This intermediate then reacts with the carboxylate anion. The final, and typically irreversible, step is a Mumm rearrangement, which drives the entire reaction sequence to completion.[8]

Ugi_Mechanism Amine Amine (e.g., Piperazine) Imine Imine Amine->Imine Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Imine - H₂O Iminium Iminium Ion Imine->Iminium CarboxylicAcid Carboxylic Acid CarboxylicAcid->Iminium + H⁺ Adduct Intermediate Adduct CarboxylicAcid->Adduct Addition of Carboxylate Nitrilium Nitrilium Ion Iminium->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Nucleophilic Attack Nitrilium->Adduct Product α-Acetamido Carboxamide (Ugi Product) Adduct->Product Mumm Rearrangement

Generalized Ugi Reaction Mechanism.
Experimental Protocol: Ugi Synthesis of a Piperazine-based Peptidomimetic

This protocol outlines a general procedure for the Ugi reaction to synthesize a piperazine-containing acetamide derivative.[3][11]

  • To a solution of the amine (e.g., N-Boc-piperazine, 1.0 equiv.) and an aldehyde (e.g., benzaldehyde, 1.0 equiv.) in a suitable solvent such as methanol or trifluoroethanol (TFE), add the carboxylic acid (e.g., acetic acid, 1.0 equiv.).

  • Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the imine intermediate.

  • Add the isocyanide (e.g., benzyl isocyanide, 1.0 equiv.) to the reaction mixture.

  • The reaction is typically exothermic and proceeds rapidly. Stir at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Ugi product.

  • If a protecting group like Boc was used, it can be removed in a subsequent step using standard conditions (e.g., trifluoroacetic acid in DCM).

Method 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[1][12] It provides a highly efficient and general method for forming C-N bonds between aryl halides (or triflates) and amines, including piperazines.[13]

The "Why": The Catalytic Cycle of Palladium

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle centered around a palladium complex.[14] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. The amine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[12][15] The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often used to promote both the oxidative addition and reductive elimination steps.[2][14]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ar-X LigandExch Ligand Exchange PdII_Aryl->LigandExch Amine Piperazine (R₂NH) PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ LigandExch->PdII_Amine + R₂NH - X⁻ Deprotonation Deprotonation PdII_Amine->Deprotonation Base Base PdII_Amide L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amide - Base-H⁺ RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Product Ar-NR₂ (N-Aryl Piperazine)

Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Synthesis of N-Phenylpiperazine Acetamide

This protocol details the synthesis of N-phenylpiperazine, followed by acylation.

Step 1: Buchwald-Hartwig N-Arylation [2][16]

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., NaOtBu).

  • Add the piperazine (e.g., N-Boc-piperazine, 1.2 equiv.) and the aryl halide (e.g., bromobenzene, 1.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon).

  • Add an anhydrous solvent (e.g., toluene) via syringe.

  • Place the vial in a preheated oil bath and stir at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 2: Deprotection and Acetamide Formation

  • If N-Boc-piperazine was used, deprotect the Boc group using standard conditions (e.g., TFA in DCM).

  • Follow the acylation procedure described in the Reductive Amination section (3.2, Step 2) to obtain N-phenylpiperazine acetamide.

Method 4: Synthesis from Chiral Amino Acids

For the synthesis of piperazine acetamides with stereocenters on the carbon backbone, starting from chiral amino acids is a highly effective strategy.[4][17][18] This approach allows for the preparation of enantiomerically pure C-substituted piperazine-2-acetic acid esters, which are valuable scaffolds in drug discovery.[19][20]

The "Why": Building Complexity from a Chiral Pool

This synthetic route leverages the readily available chiral pool of amino acids to introduce stereochemistry into the piperazine core. A key transformation in one reported method is the conversion of an N-protected amino acid into a β-ketoester, followed by reductive amination to form a crucial 1,2-diamine intermediate.[4] This intermediate then undergoes cyclization to form the piperazine ring. The choice of protecting groups is critical to ensure orthogonality and allow for selective manipulation at different stages of the synthesis.

Amino_Acid_Synthesis_Workflow AminoAcid N-Boc Amino Acid Ketoester β-Ketoester AminoAcid->Ketoester Masamune Condensation Diamine 1,2-Diamine Intermediate Ketoester->Diamine Reductive Amination ProtectedDiamine Protected Diamine Diamine->ProtectedDiamine Protection PiperazinePrecursor Piperazine Precursor ProtectedDiamine->PiperazinePrecursor Annulation PiperazineProduct 3-Substituted Piperazine-2-acetic acid ester PiperazinePrecursor->PiperazineProduct Cyclization

Synthesis of Substituted Piperazine Acetic Acid Esters from Amino Acids.
Experimental Protocol: A Five-Step Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters[4]

This is a condensed overview of a multi-step synthesis. For detailed procedures, please refer to the cited literature.

  • Masamune Condensation: An N-Boc protected amino acid is converted to the corresponding β-ketoester.

  • Reductive Amination: The β-ketoester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 1,2-diamine.

  • Protection: The newly formed amine is protected (e.g., with 2-nitrobenzenesulfonyl chloride, NsCl).

  • Annulation: The protected diamine is treated with a reagent like bromoethyldiphenylsulfonium triflate.

  • Cyclization: Removal of the Boc protecting group with an acid (e.g., TFA) followed by a basic workup induces cyclization to form the desired 3-substituted piperazine-2-acetic acid ester.

Green Chemistry Considerations

In modern drug development, the principles of green chemistry are increasingly important.[21][22][23][24] When selecting a synthetic route, factors such as atom economy, the use of hazardous reagents and solvents, and energy consumption should be considered.

  • Reductive Amination is generally considered a green method due to its high atom economy and the use of mild reducing agents.

  • Ugi Reactions are also atom-economical as they combine four components in a single step with the loss of only a water molecule. However, the use of isocyanides, which can be toxic and have an unpleasant odor, is a drawback.

  • Buchwald-Hartwig Amination has seen significant improvements in its greenness. The development of highly active catalysts allows for lower catalyst loadings and shorter reaction times.[13] Solvent-free conditions have also been reported.[13]

  • Multi-step syntheses , such as the route from amino acids, tend to have lower overall yields and generate more waste, making them less "green" on the surface. However, their ability to generate complex, high-value molecules from renewable starting materials can be a significant advantage.[25]

Conclusion

The synthesis of piperazine acetamides is a well-explored area of organic chemistry, with several robust and versatile methods at the disposal of researchers. The choice of synthetic strategy should be guided by the specific target molecule, the desired scale of the reaction, and considerations of efficiency and sustainability.

  • For straightforward N-alkylation, reductive amination remains a go-to method.

  • When rapid diversification and the creation of peptidomimetic libraries are the goals, the Ugi reaction offers unparalleled efficiency.

  • For the synthesis of N-aryl derivatives, Buchwald-Hartwig amination is the industry standard.

  • To access stereochemically complex and C-substituted piperazine acetamides, a synthesis starting from chiral amino acids is a powerful, albeit more lengthy, approach.

By understanding the nuances of each of these methods, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. ([Link])

  • Singleton, D. A., & Bume, D. D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 235-243. ([Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). ([Link])

  • Singleton, D. A., & Bume, D. D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 235-243. ([Link])

  • Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(15), 4648. ([Link])

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. ([Link])

  • Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(20), 12536-12548. ([Link])

  • Chamakuri, S., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(6), 3431-3442. ([Link])

  • Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6‑Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(12), 6534-6548. ([Link])

  • Methods for the catalytic synthesis of piperazine. ResearchGate. ([Link])

  • Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS). Chemical Communications. ([Link])

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. ([Link])

  • Reductive amination route for selective N‐monosubstitution. ResearchGate. ([Link])

  • Reductive amination - Wikipedia. ([Link])

  • Ugi reaction - Wikipedia. ([Link])

  • Ugi Reaction - Organic Chemistry Portal. ([Link])

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Molecules. ([Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). ([Link])

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific. ([Link])

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Journal of Medicinal Chemistry. ([Link])

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. ([Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ([Link])

  • Coupling Reagents in Amide Synthesis - Scribd. (2011, February 15). ([Link])

  • Ugi Reaction Mechanism. YouTube. (2023, March 15). ([Link])

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. ([Link])

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters. ([Link])

  • Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. ([Link])

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. ([Link])

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. ([Link])

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. ([Link])

  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules. ([Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. ([Link])

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. ([Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. ([Link])

  • Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. ([Link])

  • Amide Synthesis - Fisher Scientific. ([Link])

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. ([Link])

Sources

Comparative

A Comparative Analysis of Piribedil's Efficacy in Parkinson's Disease and Mild Cognitive Impairment Against Standard-of-Care Therapies

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of neurodegenerative and cognitive disorders, the quest for effective therapeutic agents is a paramount challenge. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of neurodegenerative and cognitive disorders, the quest for effective therapeutic agents is a paramount challenge. This guide provides a detailed comparative analysis of the efficacy of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, known clinically as Piribedil, against current standard-of-care drugs for Parkinson's Disease (PD) and mild cognitive impairment (MCI). By synthesizing data from clinical trials and preclinical studies, we aim to offer an objective and comprehensive resource for the scientific community.

Introduction: The Unique Pharmacological Profile of Piribedil

Piribedil is a non-ergot dopamine agonist that distinguishes itself through a dual mechanism of action. It primarily functions as a D2/D3 dopamine receptor agonist, and also exhibits antagonist properties at α2-adrenergic receptors.[1] This unique profile suggests a potential for broad therapeutic effects, addressing not only the motor symptoms of Parkinson's disease but also associated non-motor symptoms and cognitive deficits.[1][2] Standard-of-care for Parkinson's disease has long been dominated by Levodopa, which remains the most effective symptomatic treatment, often used in combination with other drug classes such as other dopamine agonists, MAO-B inhibitors, and COMT inhibitors. For mild cognitive impairment, pharmacological interventions are limited, with management often focusing on non-pharmacological strategies. Piribedil's potential role in these conditions warrants a thorough examination of its comparative efficacy.

Efficacy in Parkinson's Disease: A Head-to-Head Comparison

The primary measure of motor function in Parkinson's disease clinical trials is the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III, which assesses motor examination.

Monotherapy in Early Parkinson's Disease

In early-stage PD, dopamine agonists are a recommended treatment option. A 7-month, double-blind, placebo-controlled study (the REGAIN study) demonstrated the efficacy of Piribedil monotherapy.[3] Patients treated with Piribedil (150-300 mg/day) showed a significant improvement in UPDRS Part III scores compared to a worsening in the placebo group.[3]

A network meta-analysis of six non-ergot dopamine agonists (NEDAs) provided a broader comparative perspective. This analysis, which included 20 randomized controlled trials with 5,355 patients, suggested that Piribedil exhibited superior efficacy, particularly as a monotherapy, in improving UPDRS Part II (activities of daily living) and Part III scores.[4][5]

Table 1: Comparative Efficacy of Piribedil Monotherapy in Early Parkinson's Disease

TreatmentChange in UPDRS Part III Score (from baseline)Responder Rate (>30% improvement in UPDRS III)Reference
Piribedil (150-300 mg/day)-4.9 points42%[3]
Placebo+2.6 points14%[3]

Data from the REGAIN study.

Combination Therapy in Parkinson's Disease

For patients with advancing Parkinson's disease, dopamine agonists are often used in combination with Levodopa to manage motor symptoms and reduce the required Levodopa dosage.

A 12-month, randomized, double-blind trial compared Piribedil (150 mg/day) with Bromocriptine (25 mg/day), both in early combination with Levodopa, in patients insufficiently controlled by Levodopa alone.[6] Both treatment groups showed similar and significant improvements in UPDRS Part III scores.[6] Notably, patients in the Piribedil group required a smaller increase in their Levodopa dosage compared to the Bromocriptine group.[6]

A meta-analysis of 11 clinical studies concluded that Piribedil combined with Levodopa is more effective than Levodopa alone in treating Parkinson's disease, without an associated increase in drug-related toxicity.[7][8] The pooled results indicated a significant improvement in clinical efficacy and a reduction in UPDRS scores for the combination therapy group.[8][9]

Table 2: Efficacy of Piribedil in Combination with Levodopa

Treatment GroupImprovement in UPDRS Part III ScoreResponder RateReference
Piribedil + Levodopa63.2% improvement over 9 months56.4% at 4 months, 61.8% at 6 months[7]
Levodopa + Placebo-37.7% at 4 months, 39.6% at 6 months[7]
Piribedil + Levodopa-7.9 +/- 9.7 points from baseline58.4%[6]
Bromocriptine + Levodopa-8.0 +/- 9.5 points from baseline55.3%[6]

Efficacy in Mild Cognitive Impairment

The potential of Piribedil to address cognitive deficits is linked to the age-related decline in dopamine D2 receptors, which is associated with cognitive decline.[10][11] A 90-day, randomized, double-blind, placebo-controlled study investigated the efficacy of Piribedil in patients diagnosed with mild cognitive impairment.[10][11] The primary outcome was the change in the Mini-Mental State Examination (MMSE) score, a widely used tool for assessing global cognitive function.

The study found that a significantly higher percentage of patients taking Piribedil (63.3%) achieved an MMSE score of 26 or more, compared to the placebo group (26.7%).[10][11] The mean increase in MMSE scores was also significantly greater with Piribedil treatment.[10]

Table 3: Efficacy of Piribedil in Mild Cognitive Impairment

Treatment GroupPercentage of Patients with MMSE Score ≥ 26 (at 90 days)Mean Increase in MMSE Score (from baseline)Reference
Piribedil63.3%1.23[10]
Placebo26.7%Not specified as significant[10]

Experimental Protocols and Methodologies

The following sections detail the methodologies employed in the clinical and preclinical assessment of Piribedil and standard-of-care drugs.

Clinical Assessment of Motor Function in Parkinson's Disease

Unified Parkinson's Disease Rating Scale (UPDRS)

The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease. It is divided into four parts:

  • Part I: Mentation, Behavior, and Mood

  • Part II: Activities of Daily Living

  • Part III: Motor Examination

  • Part IV: Complications of Therapy

Step-by-Step Protocol for UPDRS Part III (Motor Examination):

  • Patient Preparation: The patient should be comfortably seated. The assessment should be conducted in a standardized manner, preferably at the same time of day for longitudinal assessments.

  • Speech (Item 18): Assess clarity and volume of speech.

  • Facial Expression (Item 19): Observe for masked facies.

  • Tremor at Rest (Items 20-21): Observe for tremor in the head, and upper and lower extremities while the patient is at rest.

  • Action or Postural Tremor of Hands (Item 22): Ask the patient to extend their arms.

  • Rigidity (Item 23): Assess resistance to passive movement in the neck and limbs.

  • Finger Taps (Item 24): Instruct the patient to tap their thumb and index finger together as rapidly and with as large an amplitude as possible for 10 seconds.

  • Hand Movements (Item 25): The patient opens and closes their hands as quickly and fully as possible.

  • Rapid Alternating Movements of Hands (Item 26): The patient pronates and supinates their hands on their lap.

  • Leg Agility (Item 27): The patient taps their heel on the floor as quickly as possible, lifting the entire leg.

  • Arising from Chair (Item 28): The patient stands up from a chair with their arms folded.

  • Posture (Item 29): Observe the patient's posture while standing.

  • Gait (Item 30): Observe the patient walking.

  • Postural Stability (Item 31): The "pull test" is performed by pulling the patient backward at the shoulders.

Each item is scored on a scale from 0 (normal) to 4 (severe).

Preclinical Assessment of Motor Function in Rodent Models of Parkinson's Disease

The Cylinder Test

This test is used to assess forelimb use asymmetry in rodent models with unilateral dopamine depletion, a hallmark of Parkinson's disease models.[12]

Step-by-Step Protocol:

  • Apparatus: A transparent glass cylinder (diameter appropriate for the animal, e.g., 25 cm for mice).[13]

  • Habituation: No prior habituation to the cylinder is performed.[12]

  • Procedure: Place the mouse in the cylinder and record its behavior for a set duration (e.g., 5-10 minutes).[13]

  • Scoring: The number of times the animal rears up and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously is counted from the video recording.[12]

  • Data Analysis: The results are expressed as the percentage of contralateral (impaired) limb use relative to the total number of wall touches.

Caption: Workflow for the Cylinder Test in preclinical PD models.

Clinical Assessment of Cognitive Function

Mini-Mental State Examination (MMSE)

The MMSE is a brief, 30-point questionnaire used to screen for cognitive impairment.[14]

Step-by-Step Protocol:

  • Orientation to Time (5 points): Ask for the year, season, date, day, and month.

  • Orientation to Place (5 points): Ask for the state, country, town, hospital, and floor.

  • Registration (3 points): Name three objects and ask the patient to repeat them.

  • Attention and Calculation (5 points): Serial 7s subtraction from 100, or spell "world" backward.

  • Recall (3 points): Ask for the names of the three objects from the registration task.

  • Language (9 points):

    • Naming: Show a pencil and a watch and ask the patient to name them.

    • Repetition: Ask the patient to repeat "No ifs, ands, or buts."

    • 3-Stage Command: Give a three-stage command (e.g., "Take a paper in your right hand, fold it in half, and put it on the floor").

    • Reading: Ask the patient to read and obey a written command ("Close your eyes").

    • Writing: Ask the patient to write a sentence.

    • Copying: Ask the patient to copy a complex geometric figure (e.g., intersecting pentagons).

Signaling Pathways and Mechanism of Action

Piribedil's therapeutic effects are rooted in its interaction with dopaminergic and adrenergic signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine DOPA Decarboxylase D2/D3 Receptors D2/D3 Receptors Dopamine->D2/D3 Receptors Piribedil Piribedil Piribedil->D2/D3 Receptors Agonist Therapeutic Effect Therapeutic Effect D2/D3 Receptors->Therapeutic Effect

Caption: Piribedil's direct agonism of postsynaptic D2/D3 receptors.

Conclusion and Future Directions

The available evidence indicates that Piribedil is an effective therapeutic agent for Parkinson's disease, both as a monotherapy in the early stages and in combination with Levodopa in more advanced disease.[3][4][6] Its efficacy is comparable to that of other non-ergot dopamine agonists, with some analyses suggesting a superior performance in motor symptom improvement.[4][5] In the realm of cognitive disorders, Piribedil has shown promise in improving global cognitive function in patients with mild cognitive impairment.[10][11]

Further research is warranted to directly compare Piribedil with a broader range of standard-of-care treatments for cognitive decline, including cholinesterase inhibitors, particularly in patient populations with dementia of different etiologies. The unique dual mechanism of action of Piribedil, combining dopamine agonism with α2-adrenergic antagonism, presents a compelling rationale for its potential to address a wider spectrum of motor and non-motor symptoms in neurodegenerative diseases.

References

  • The Parkinson-Control Study: A 1-year Randomized, Double-Blind Trial Comparing Piribedil (150 mg/day) With Bromocriptine (25 mg/day) in Early Combination With Levodopa in Parkinson's Disease. PubMed. Available at: [Link]

  • Randomized Study of the Dopamine Receptor Agonist Piribedil in the Treatment of Mild Cognitive Impairment. American Journal of Psychiatry. Available at: [Link]

  • Randomized study of the dopamine receptor agonist piribedil in the treatment of mild cognitive impairment. PubMed. Available at: [Link]

  • Piribedil (ET 495) in the treatment of Parkinson's disease combined with amantadine or levodopa. PubMed. Available at: [Link]

  • Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. Springer Nature. Available at: [Link]

  • Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson's Disease: A Meta-Analysis. De Gruyter. Available at: [Link]

  • Motor Behavior Assays Mouse. Protocols.io. Available at: [Link]

  • Early piribedil monotherapy of Parkinson's disease: A planned seven-month report of the REGAIN study. PubMed. Available at: [Link]

  • Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gait analysis. Aligning Science Across Parkinson's. Available at: [Link]

  • Choosing the Right Dopamine Agonist for Patients with Parkinson's Disease. Karger. Available at: [Link]

  • The Parkinson-Control Study: A 1-year randomized, double-blind trial comparing Piribedil (150 mg/day) with Bromocriptine (25 mg/day) in early combination with levodopa in Parkinson's disease. ResearchGate. Available at: [Link]

  • Treatment of Parkinson's disease with piribedil: Suggestions for clinical practices. Journal of Parkinson's Disease and Movement Disorders. Available at: [Link]

  • ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. ResearchGate. Available at: [Link]

  • From the cell to the clinic: A comparative review of the partial D2/D3 receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease. ResearchGate. Available at: [Link]

  • Piribedil - The Movement Disorders Prescriber's Guide to Parkinson's Disease. Cambridge University Press & Assessment. Available at: [Link]

  • Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Frontiers. Available at: [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. Available at: [Link]

  • Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. PubMed. Available at: [Link]

  • Cognitive Impairment in Parkinson's Disease: An Updated Overview Focusing on Emerging Pharmaceutical Treatment Approaches. MDPI. Available at: [Link]

  • Randomized Study of the Dopamine Receptor Agonist Piribedil in the Treatment of Mild Cognitive Impairment. ResearchGate. Available at: [Link]

  • Tests used in dementia research. Alzheimer Europe. Available at: [Link]

  • (PDF) Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson's Disease: A Meta-Analysis. ResearchGate. Available at: [Link]

  • The role of Clinical Outcome Assessments (COAs) in cognition and dementia research and treatment. Pearson Assessments US. Available at: [Link]

  • Outcomes Assessment in Clinical Trials of Alzheimer's Disease and its Precursors. PMC. Available at: [Link]

  • Critical Analysis of Cognitive Assessment Methods for Patients with Cognitive Impairment and Dementia. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

  • A Survey of Alzheimer's Disease Early Diagnosis Methods for Cognitive Assessment. MDPI. Available at: [Link]

  • The efficacy of piribedil in the treatment of neuropsychiatric disorders at early stages of Parkinson's disease. ResearchGate. Available at: [Link]

  • Piribedil: Antiparkinsonian Properties and Potential Clinical Utility in Dopaminergic Disorders. Bentham Science Publisher. Available at: [Link]

Sources

Comparative

Benchmarking 2-piperazin-1-yl-N-pyridin-2-yl-acetamide: A Comparative Guide Against Standard 5-HT1A Ligands

Executive Summary The 5-HT1A receptor is a critical target in neuropharmacology, heavily implicated in the pathophysiology of anxiety, depression, and cognitive dysfunction[1]. As novel chemotypes emerge in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-HT1A receptor is a critical target in neuropharmacology, heavily implicated in the pathophysiology of anxiety, depression, and cognitive dysfunction[1]. As novel chemotypes emerge in drug discovery, rigorous benchmarking against established pharmacological standards is essential. This guide provides an objective, data-driven comparison of the investigational compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide against well-characterized 5-HT1A ligands: 8-OH-DPAT, Buspirone, and WAY-100635. Furthermore, it outlines self-validating experimental workflows designed to assess binding affinity and functional efficacy with high scientific integrity.

Pharmacological Context & Rationale

The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of this receptor leads to the inhibition of adenylyl cyclase (AC), a subsequent drop in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors like Protein Kinase A (PKA)[2].

2-piperazin-1-yl-N-pyridin-2-yl-acetamide (CAS No. 682802-93-3) is a synthetic derivative characterized by a piperazine ring and a pyridine moiety. Structural and computational studies have identified it as a ligand interacting with both 5-HT1A and 5-HT7 serotonin receptors[3]. To validate its therapeutic potential, its pharmacodynamic profile must be contextualized against known reference standards.

Pathway Ligand 5-HT1A Ligand (e.g., 2-piperazin-1-yl-N-pyridin-2-yl-acetamide) Receptor 5-HT1A Receptor (Gi/o-coupled GPCR) Ligand->Receptor Binds & Activates GProtein Gαi/o Subunit (Inhibitory) Receptor->GProtein Promotes GTP exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits AC activity SecondMsg cAMP Levels (Decreased) Effector->SecondMsg Reduces ATP to cAMP conversion Kinase Protein Kinase A (PKA) (Downregulated) SecondMsg->Kinase Lowers PKA activation

Fig 1. 5-HT1A Gi/o-coupled signaling pathway modulating adenylyl cyclase and cAMP levels.

Comparative Pharmacodynamics: Target vs. Reference Ligands

To objectively benchmark 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, we evaluate it alongside three distinct classes of 5-HT1A modulators: a full agonist, a partial agonist, and a silent antagonist.

Quantitative Benchmarking Data
LigandPharmacological Role5-HT1A Binding Affinity ( Ki​ )Key Structural / Clinical Features
2-piperazin-1-yl-N-pyridin-2-yl-acetamide Investigational LigandTarget-dependentPiperazine ring, Pyridine moiety; dual 5-HT1A/5-HT7 affinity[3].
8-OH-DPAT Full Agonist~1.2 nM[4]Aminotetralin derivative; highly selective standard for in vitro assays[5].
Buspirone Partial Agonist9.3 - 29.5 nMAzapirone class; clinically approved anxiolytic[1].
WAY-100635 Silent Antagonist~0.39 nM[6]Phenylpiperazine derivative; blocks agonist effects without intrinsic activity[7].

Note: The exact Ki​ of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide is determined via the empirical protocols outlined below.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we do not merely execute steps; we engineer self-validating systems. To accurately benchmark our target compound, we must evaluate both its binding affinity (thermodynamics) and functional efficacy (signal transduction).

Protocol 1: High-Throughput Radioligand Displacement Assay

This assay determines the absolute binding affinity ( Ki​ ) of the target compound by measuring its ability to displace a radioactive tracer.

Step 1: Membrane Preparation

  • Action: Isolate membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Causality: CHO-K1 cells lack endogenous serotonergic receptors. Using a stable transfectant ensures that any radioligand displacement is exclusively mediated by the 5-HT1A subtype, eliminating false positives from off-target binding[4].

Step 2: Radioligand Incubation

  • Action: In a 96-well microplate, mix 50 µL of the target compound (at varying concentrations), 50 µL of [³H]8-OH-DPAT (1 nM final concentration, Kd​ ~0.8 nM), and 150 µL of membrane suspension (10 µg protein/well)[4]. Incubate for 60 minutes at 27°C.

  • Causality: [³H]8-OH-DPAT is a highly selective agonist radioligand that specifically labels the high-affinity, G-protein-coupled state of the receptor[7]. The 60-minute incubation at 27°C allows the system to reach thermodynamic equilibrium without degrading the receptor proteins.

Step 3: Non-Specific Binding (NSB) Control

  • Action: Introduce 10 µM unlabeled Serotonin (5-HT) to parallel control wells[4].

  • Causality: A high concentration of native ligand saturates all specific 5-HT1A binding pockets. Any residual radioactive signal detected in these wells represents non-specific lipid partitioning or hardware binding, which must be subtracted to calculate specific binding.

Step 4: Rapid Filtration & Washing

  • Action: Terminate the reaction via rapid vacuum filtration using a Harvester-96 system, followed by immediate washes with ice-cold 50 mM Tris-HCl buffer[4].

  • Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand in solution. The ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing dissociation during the wash steps.

Step 5: Scintillation & Cheng-Prusoff Analysis

  • Action: Melt solid scintillator (MeltiLex) onto the dried filters and quantify radioactivity (CPM) using a MicroBeta2 counter[4]. Convert IC50​ values to Ki​ .

  • Causality: The Cheng-Prusoff equation ( Ki​=1+Kd​[L]​IC50​​ ) corrects the apparent IC50​ for the concentration ([L]) and affinity ( Kd​ ) of the radioligand used. This yields an absolute affinity constant ( Ki​ ) that can be objectively compared across different assays and laboratories.

Workflow Step1 Membrane Prep CHO-K1 (5-HT1A) Step2 Ligand Incubation Target + [3H]8-OH-DPAT Step1->Step2 Add Buffer Step3 Rapid Filtration Harvester-96 System Step2->Step3 60 min @ 27°C Step4 Washing Ice-cold Buffer Step3->Step4 Isolate complexes Step5 Detection Liquid Scintillation Step4->Step5 Add MeltiLex Step6 Data Analysis Cheng-Prusoff (Ki) Step5->Step6 CPM to Ki

Fig 2. High-throughput radioligand binding workflow for 5-HT1A affinity benchmarking.

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity does not equal efficacy. To determine if 2-piperazin-1-yl-N-pyridin-2-yl-acetamide acts as an agonist (like 8-OH-DPAT), a partial agonist (like Buspirone), or an antagonist (like WAY-100635), we measure intracellular cAMP.

  • Forskolin Stimulation: Treat CHO-K1 cells with Forskolin to directly activate adenylyl cyclase. Causality: Because 5-HT1A is Gi/o-coupled (inhibitory), we must artificially raise baseline cAMP levels to observe the inhibitory effect of an agonist[2].

  • Ligand Addition: Introduce the target compound.

  • Efficacy Determination: If the compound decreases cAMP levels similarly to 8-OH-DPAT, it is a full agonist[5]. If it only partially decreases cAMP, it mirrors Buspirone[1]. If it causes no change but successfully blocks the effects of subsequently added 8-OH-DPAT, it is a silent antagonist like WAY-100635[7].

Conclusion

Benchmarking novel chemotypes like 2-piperazin-1-yl-N-pyridin-2-yl-acetamide requires a holistic approach. By combining structural rationale with rigorous, self-validating thermodynamic (radioligand binding) and kinetic (cAMP accumulation) assays, researchers can accurately position new compounds against gold-standard ligands like 8-OH-DPAT, Buspirone, and WAY-100635.

Sources

Validation

A Guide to the Structural Elucidation of Piperazine-Pyridine Acetamides: A Comparative Crystallographic Analysis

This guide provides an in-depth analysis of the crystal structure of pharmacologically relevant piperazine-acetamide scaffolds, with a focus on 2-piperazin-1-yl-N-pyridin-2-yl-acetamide and its closely related analogs. D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the crystal structure of pharmacologically relevant piperazine-acetamide scaffolds, with a focus on 2-piperazin-1-yl-N-pyridin-2-yl-acetamide and its closely related analogs. Designed for researchers in crystallography, medicinal chemistry, and drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of structural results. We will explore the crucial technique of single-crystal X-ray diffraction (SCXRD), compare key structural parameters across related molecules, and discuss the importance of intermolecular interactions in solid-state packing.

Introduction: The Significance of the Piperazine-Pyridine Scaffold

The combination of piperazine and pyridine rings within a single molecular entity is a well-established strategy in medicinal chemistry. Piperazine, a saturated six-membered heterocycle, is a common fragment in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and act as a versatile linker. The pyridine ring, an aromatic heterocycle, frequently serves as a key interaction point with biological targets. When linked by an acetamide group, these moieties form a scaffold with significant potential for developing agents targeting the central nervous system (CNS) and other therapeutic areas[1].

Understanding the three-dimensional structure of these molecules at an atomic level is paramount. It dictates how a molecule will interact with its target receptor, influences its physical properties like solubility and stability, and governs its solid-state packing, which is critical for formulation and manufacturing. While techniques like NMR and mass spectrometry provide essential information on connectivity, only single-crystal X-ray diffraction (SCXRD) can deliver an unambiguous determination of the complete 3D structure, including relative and absolute stereochemistry, in a single experiment[2][3].

Methodology Deep Dive: Single-Crystal X-ray Diffraction (SCXRD)

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires both careful experimental work and sophisticated computational analysis. Each step is a self-validating system, with quality metrics that ensure the trustworthiness of the final model.

The Cornerstone of Analysis: Growing High-Quality Single Crystals

The most significant bottleneck in SCXRD is obtaining a suitable single crystal[3]. For small organic molecules like piperazine-acetamides, which possess a degree of conformational flexibility, this can be particularly challenging. The goal is to encourage molecules to slowly and orderly arrange themselves from a disordered solution into a highly organized, repeating lattice.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. A solvent system is required in which the compound is moderately soluble. For the target class of molecules, a mixture of a good solvent (e.g., acetone, dichloromethane) and a poorer solvent (e.g., water, hexane) often yields the best results. This allows for fine-tuning of the supersaturation rate. For instance, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide was successfully crystallized from an acetone/water mixture[4].

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtration.

  • Incubation: Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and leave it in a vibration-free environment. The slow evaporation of the more volatile solvent gradually increases the concentration, leading to the formation of crystals over several days or weeks.

  • Harvesting: Once crystals of sufficient size (typically 0.1-0.4 mm) have formed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is mounted on the diffractometer, it is cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern[5]. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of spots of varying intensities.

Modern diffractometers, such as the Rigaku AFC10/Saturn724+ used for the analysis of the reference compound, can collect a complete dataset, consisting of thousands of reflections, in a matter of hours[4][6].

Solving the Puzzle: Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map[3]. Software packages like SHELXS97 are employed for this purpose[4]. This map reveals the positions of the atoms in the unit cell.

The initial model is then refined using a least-squares method (e.g., with SHELXL97)[4]. This iterative process adjusts the atomic positions, and their displacement parameters (describing thermal motion) to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern. The quality of the final structure is assessed by several factors, most notably the R-factor (R1). An R1 value below 0.06 (or 6%) is generally considered excellent for small molecules[4].

Below is a diagram illustrating the complete workflow from synthesis to a validated crystal structure.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Compound Synthesis purification Purification synthesis->purification Chromatography/ Recrystallization crystallization Crystal Growth purification->crystallization Slow Evaporation/ Vapor Diffusion mounting Crystal Mounting crystallization->mounting Cryoprotection data_collection X-ray Data Collection mounting->data_collection Diffractometer data_reduction Data Reduction & Cell Refinement data_collection->data_reduction Process Raw Frames solve Structure Solution (e.g., SHELXS) data_reduction->solve Generate hkl file refine Structure Refinement (e.g., SHELXL) solve->refine Initial Atomic Model validate Validation & Analysis (CIF, R-factor) refine->validate Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Structural Analysis

While the crystal structure of the parent molecule, 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, is not publicly available, a closely related analog, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide (1) , provides a robust foundation for comparison[4]. Its analysis reveals key conformational and packing features that are likely conserved or systematically varied across this chemical class.

ParameterCompound 1 [4]Related N-Aryl Piperazine [7]Related N-Aryl Acetamide [8]
Formula C18H22N4O2C24H26N2C12H10ClN3O
Crystal System TriclinicTriclinicOrthorhombic
Space Group P-1P-1Pbca
Piperazine Conf. ChairChairN/A
Key Torsion Angles Antiperiplanar attachments to piperazineCentrosymmetric piperazine ringDihedral (Pyrazinyl to spacer): 5.86°
Key Intermolecular Interactions N-H···N, C-H···N, C-H···OC-H···N, C-H···πN-H···N, C-H···N, C-H···O, C-H···π

Key Structural Insights:

  • Piperazine Conformation: In Compound 1 , as in most unstrained piperazine-containing structures, the piperazine ring adopts a stable chair conformation[4][9][10]. This minimizes steric strain and places the substituents in equatorial or axial positions, which can influence their interaction with other molecules.

  • Molecular Planarity and Torsion: The molecule is not planar. In Compound 1 , the dihedral angle (the twist) between the pyridine and the methoxyphenyl rings is a significant 67.6°[4]. This twist is a result of the flexible acetamide linker and the steric demands of the substituents. The attachments to the central piperazine ring are in an antiperiplanar conformation, meaning they point in opposite directions, which is a common low-energy arrangement[4].

  • Hydrogen Bonding Network: The solid-state packing of these molecules is dominated by hydrogen bonds. In Compound 1 , the amide N-H group acts as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring (N-H···N interaction)[4]. Weaker C-H···O and C-H···N interactions further stabilize the crystal lattice, linking molecules into extended networks[4][8].

  • Potential for π-Stacking: Although not explicitly dominant in Compound 1 , the presence of multiple aromatic rings (pyridine and phenyl) creates the potential for π-π stacking interactions in related molecules[11]. These non-covalent interactions, where aromatic rings stack face-to-face or offset, can play a significant role in the overall crystal packing and stability.

The diagram below illustrates the principal non-covalent interactions that govern the crystal packing of this class of molecules.

G cluster_mol1 Molecule A cluster_mol2 Molecule B Amide_A Amide N-H Pyridine_N_B Pyridine N Amide_A->Pyridine_N_B N-H···N Hydrogen Bond Pyridine_A Pyridine Ring (π-system) Pyridine_B Pyridine Ring (π-system) Pyridine_A->Pyridine_B π-π Stacking CH_A Aliphatic/Aromatic C-H Amide_O_B Amide C=O CH_A->Amide_O_B C-H···O Hydrogen Bond

Caption: Key Intermolecular Interactions in Crystal Packing.

Conclusion

The structural analysis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide provides critical insights into the conformational preferences and solid-state behavior of the broader class of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide derivatives. The combination of a chair-form piperazine ring, a non-planar molecular geometry dictated by flexible torsion angles, and a robust network of hydrogen bonds defines the crystallographic landscape of these molecules. For drug development professionals, this understanding is not merely academic; it directly informs polymorphism screening, formulation design, and the rational optimization of ligand-receptor interactions. This guide underscores the indispensable role of single-crystal X-ray diffraction as the definitive tool for elucidating these molecular intricacies.

References

  • Lu, C., & Jiang, Q. (2011). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o223. [Link]

  • Ye, Z., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1866. [Link]

  • Chong, H. T., & Gagniere, E. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 247-259. [Link]

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Methoxyphenyl)piperazin-1-Yl]-N-(Pyridin-2-Yl)acetamide. Amanote Research. [Link]

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). The crystal structure of piperazine. ResearchGate. [Link]

  • Maciejewska, D., et al. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 7), 695-703. [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2882-2890. [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination. Crystal Pharmatech. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. University of Waterloo. [Link]

  • Sławiński, J., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(12), 4707. [Link]

  • Sabo, T. J., et al. (2009). Stacking interactions between pyridine fragments in crystal structures of terpyridyl complexes. CORE. [Link]

  • Corcoran, P., & Guiry, P. J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(52), 9015-9018. [Link]

  • Zhu, H., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(7), 743-748. [Link]

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 219-227. [Link]

  • Fun, H.-K., et al. (2012). N-(4-Chlorophenyl)-2-(Naphthalen-1-Yl)acetamide. Amanote Research. [Link]

  • Prakash, S. N., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 44(4), 543-549. [Link]

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. ResearchGate. [Link]

  • Starodub, O., et al. (2015). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 23-28. [Link]

  • Ferguson, G., et al. (2016). Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1633-1638. [Link]

  • Al-Hamdani, A. A. S., & Al-Zanganeh, W. A. H. (2016). 2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological S. Hilaris Publisher. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperazin-1-yl)acetamide. PubChem Compound Database. [Link]

  • Li, Y., et al. (2023). Synthesis, crystal structure, DFT study, hirshfeld surface analysis and vibrational analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid. Journal of Molecular Structure, 1278, 134935. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide. This guide is synthesized from safety data for its core structural components: piperazine, pyridine, a...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-piperazin-1-yl-N-pyridin-2-yl-acetamide. This guide is synthesized from safety data for its core structural components: piperazine, pyridine, and N-substituted acetamides.[1] It is imperative to treat this compound with, at a minimum, the same precautions as these related, hazardous substances. This document provides essential safety and logistical information intended for trained laboratory personnel.

Integrated Hazard Assessment: Understanding the Risk

To establish a robust safety protocol, we must first understand the potential hazards derived from the molecule's constituent parts. The structure of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide incorporates three key functional moieties, each contributing to its overall toxicological and hazard profile.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4] A significant concern is their potential to act as sensitizers, leading to allergic skin reactions or, more critically, allergy or asthma-like symptoms if inhaled.[2][4] Furthermore, some piperazine compounds are classified with suspected reproductive toxicity.[4]

  • Pyridine Moiety: The pyridine ring renders the compound a potential skin, eye, and respiratory irritant.[5][6] Pyridine itself is a flammable liquid, and its vapors can be harmful if inhaled, potentially causing neurological symptoms such as headache, dizziness, and nausea.[5][7] Therefore, handling should always occur in a well-ventilated area, away from ignition sources.[6][8]

  • N-pyridin-2-yl-acetamide Moiety: While data on this specific arrangement is limited, related acetamide compounds are noted for potential hazards, including skin and eye irritation.[9] Some acetamides are even suspected of causing cancer.

Based on this composite analysis, the compound should be handled as, at minimum, a substance that is corrosive to skin and eyes, a respiratory and skin sensitizer, and an irritant upon inhalation, with potential reproductive toxicity.

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is not merely a checklist; it is a system designed to provide multiple barriers against the specific hazards identified above. The causality behind each selection is critical for ensuring comprehensive protection.

PPE CategorySpecificationRationale & Authoritative Grounding
Hand Protection Butyl Rubber or Viton™ Gloves The pyridine moiety necessitates gloves with high resistance to aromatic heterocyclic compounds. While nitrile is a common lab glove, some sources recommend against it for pyridine.[8] Butyl rubber offers superior protection against many solvents and pyridines.[8] Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves before use and use proper removal technique to avoid skin contact.[10]
Eye & Face Protection Chemical Safety Goggles & Full-Face Shield Due to the high risk of serious eye damage from piperazine-like corrosivity, standard safety glasses are insufficient.[1][2] Chemical safety goggles that form a seal around the eyes are mandatory.[5] When handling larger quantities (>1g) or when there is any risk of splashing or aerosolization, a full-face shield must be worn in conjunction with goggles.[5]
Skin & Body Protection Flame-Resistant (FR) Laboratory Coat A fully-buttoned lab coat is the minimum requirement to prevent skin contact.[1][7] Given the flammability risk associated with the pyridine component, a flame-resistant lab coat is strongly recommended, especially when working with quantities that could sustain a fire.
Respiratory Protection NIOSH-Approved Respirator (as required) All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1][7] If engineering controls are insufficient or if a significant aerosol-generating procedure is anticipated (e.g., sonication, vigorous mixing), a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][11] A full respiratory protection program, including fit-testing, is required for respirator use.[8]

Operational Plan: From Preparation to Disposal

A systematic workflow minimizes exposure and ensures safety at every stage of handling.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2][8] They must be readily accessible.

  • Assemble All PPE: Don the required PPE as specified in the table above before entering the area where the chemical is stored or handled.

  • Prepare Spill Kit: Have a spill kit containing absorbent materials (e.g., sand, vermiculite) readily available.[7]

Step 2: Chemical Handling Workflow

The required level of control depends directly on the scale and nature of the procedure. The following workflow diagram illustrates the decision-making process for selecting appropriate controls.

PPE_Workflow cluster_0 cluster_1 cluster_2 start Handling 2-piperazin-1-yl-N-pyridin-2-yl-acetamide decision Procedure Scale & Aerosol Risk? start->decision small_scale Small Scale (<1g) Weighing, preparing dilute solutions decision->small_scale Low large_scale Large Scale (>1g) Reaction setup, workup, purification decision->large_scale High ppe_small Controls: - Chemical Fume Hood - Double Butyl Gloves - FR Lab Coat - Safety Goggles small_scale->ppe_small ppe_large Enhanced Controls: - Chemical Fume Hood - Double Butyl Gloves - FR Lab Coat - Goggles + Face Shield - Consider Respirator large_scale->ppe_large

Caption: PPE selection workflow based on procedural risk.

Step 3: Post-Handling and Disposal
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, lab coat, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[6][9]

  • Waste Collection:

    • Solid Waste: Collect any waste compound and contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[8][10]

    • Liquid Waste: Collect solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EHS) office. Do not pour down the drain.[9][10] Contaminated reusable clothing should be laundered professionally and separately from other items.[1]

Emergency Procedures: Immediate, Decisive Action

Spill Response
  • Small Spill (<100 mL / 10g): If you are trained and equipped, contain the spill with an inert absorbent material like sand or vermiculite.[7] Scoop the material into a sealed container for hazardous waste disposal.[8]

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][9] Seek immediate medical attention.
Eye Contact Immediately and continuously rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation Move the person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available at: [Link]

  • Penta. (2024, November 26). Pyridine - Safety Data Sheet. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Available at: [Link]

  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. Available at: [Link]

  • Faiz, S., et al. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Antibodies.com. (n.d.). Piperazine Safety Data Sheet. Available at: [Link]

  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Available at: [Link]

  • Al-Issa, S. A., et al. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

  • Semantic Scholar. (2024, February 21). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-piperazin-1-yl-N-pyridin-2-yl-acetamide
Reactant of Route 2
Reactant of Route 2
2-piperazin-1-yl-N-pyridin-2-yl-acetamide
© Copyright 2026 BenchChem. All Rights Reserved.